Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)9-6-18-10-4-3-7(13(15,16)17)5-8(10)11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXGDQZPDDDMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401916 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193827-69-9 | |
| Record name | Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Core
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, featuring a trifluoromethyl group at the 6-position, a chlorine atom at the 4-position, and an ethyl carboxylate at the 3-position, imparts unique physicochemical properties that are highly desirable for drug candidates. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and receptor binding affinity, while the 4-chloro and 3-carboxylate moieties provide versatile handles for further chemical modification and diversification.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule points towards a two-step synthetic sequence starting from a readily available substituted aniline. The core of this strategy lies in the construction of the quinoline ring system, followed by a chlorination step. The Gould-Jacobs reaction is a robust and well-established method for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2][3] This reaction is particularly well-suited for anilines bearing electron-withdrawing groups, such as the trifluoromethyl group in our starting material, 4-(trifluoromethyl)aniline.
The subsequent chlorination of the resulting 4-hydroxyquinoline intermediate can be effectively achieved using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] This transformation proceeds via a mechanism analogous to the Vilsmeier-Haack reaction, converting the hydroxyl group into a more reactive chlorophosphate intermediate that is subsequently displaced by a chloride ion.[4]
Visualizing the Synthetic Pathway
The overall synthetic strategy can be visualized as a two-step process: the Gould-Jacobs reaction to form the quinoline core, followed by chlorination.
Caption: Synthetic route to the target compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This procedure is adapted from the classical Gould-Jacobs reaction methodology.[2][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethyl)aniline | 161.13 | 10.0 g | 0.062 mol |
| Diethyl Ethoxymethylenemalonate (DEEM) | 216.22 | 14.2 g (13.4 mL) | 0.066 mol |
| Diphenyl ether | 170.21 | 100 mL | - |
Procedure:
-
Condensation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
-
Heat the reaction mixture to 110-120 °C with stirring for 2 hours. During this time, ethanol will be distilled off as a byproduct.
-
Cyclization: After the initial condensation, add diphenyl ether to the reaction mixture.
-
Increase the temperature to 250-260 °C and maintain it for 30-45 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate of the product will form.
-
Add petroleum ether or hexane to the flask to facilitate further precipitation and to help break up the solid mass.
-
Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate as a solid.
Part 2: Synthesis of this compound
This chlorination step utilizes phosphorus oxychloride to convert the hydroxyl group to a chlorine atom.[4][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 285.22 | 10.0 g | 0.035 mol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic amount | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate in phosphorus oxychloride.
-
Add a catalytic amount of N,N-dimethylformamide (a few drops).
-
Chlorination: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.
-
The product will precipitate out as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to afford the final product, this compound.
Mechanistic Insights
The Gould-Jacobs Reaction
The Gould-Jacobs reaction proceeds through a two-stage mechanism:
-
Condensation: The reaction initiates with a nucleophilic attack of the aniline nitrogen onto the β-carbon of the diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an intermediate, ethyl 3-(4-(trifluoromethyl)anilino)acrylate.[1]
-
Thermal Cyclization: At high temperatures, this intermediate undergoes an intramolecular electrophilic aromatic substitution (a 6-π electrocyclization) to form the quinoline ring. A subsequent tautomerization leads to the more stable 4-hydroxyquinoline product.[6]
Caption: Key steps in the Gould-Jacobs reaction.
Chlorination with Phosphorus Oxychloride
The chlorination of the 4-hydroxyquinoline is believed to proceed through a mechanism similar to the Vilsmeier-Haack reaction.[4]
-
Activation of POCl₃: In the presence of a catalytic amount of DMF, a highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, is formed.
-
Formation of a Phosphate Ester: The hydroxyl group of the 4-hydroxyquinoline attacks the electrophilic phosphorus atom of the Vilsmeier reagent (or POCl₃ itself), leading to the formation of a chlorophosphate ester intermediate.
-
Nucleophilic Substitution: A chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloroquinoline product.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The Gould-Jacobs reaction provides an efficient means of constructing the core quinoline ring system, and subsequent chlorination with phosphorus oxychloride furnishes the desired product in good yield. Careful control of reaction conditions and purification techniques are essential for obtaining a high-purity final product, which serves as a valuable building block for the discovery and development of new pharmaceutical agents.
References
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Larock, R. C., & Nevado, C. (2010). Electrophilic Cyclization of N-(2-Alkynyl)anilines for the Synthesis of Substituted Quinolines. Organic Letters, 12(19), 4344–4347. [Link]
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Mogilaiah, K., & Reddy, G. R. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43(12), 2715-2718. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved January 12, 2026, from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
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Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 2(1), 111-114. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
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Singh, P. P., et al. (2010). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
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Wang, L., et al. (2018). Divergent Synthesis of Quinolones and Dihydroepindolidiones via Cu(I)-Catalyzed Cyclization of Anilines with Alkynes. Organic Letters, 20(7), 1891–1895. [Link]
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International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]
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Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
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International Journal of Science and Research (IJSR). (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. [Link]
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International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]
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Price, C. C., Snyder, H. R., Bullitt Jr., O. H., & Kovacic, P. (1946). Synthesis of 4-Hydroxyquinolines. IX. 4-Chloro-7-cyanoquinoline and 4-Chloro-5-cyanoquinoline. Journal of the American Chemical Society, 68(7), 1251–1252. [Link]
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Price, C. C., & Roberts, R. M. (1946). Synthesis of 4-Hydroxyquinolines. IV. A Modified Preparation through bis-(m-Chlorophenyl)-formamidine. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]
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ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
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Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate chemical properties
An In-depth Technical Guide to Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are foundational to a vast array of pharmaceuticals and biologically active compounds, demonstrating efficacy as antimalarial, anticancer, antibacterial, and antiviral agents.[1][3] The strategic functionalization of this core structure allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This compound is a prime example of a highly versatile and synthetically valuable building block, engineered with specific reactive sites and modulators of biological activity. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for its use in research and development.
Core Chemical Profile
This compound is a poly-functionalized heterocyclic compound. Its structure is characterized by a quinoline core substituted with a reactive chlorine atom at the 4-position, an electron-withdrawing trifluoromethyl group at the 6-position, and an ethyl ester at the 3-position. Each of these groups imparts distinct chemical characteristics that are crucial for its application as a synthetic intermediate.
| Property | Data | Source |
| Molecular Formula | C₁₃H₉ClF₃NO₂ | [4] |
| Molecular Weight | 303.66 g/mol | [5] |
| CAS Number | 34784-04-8 | Not explicitly found, similar compounds referenced |
| Appearance | Typically a solid at room temperature | |
| IUPAC Name | This compound | [4] |
| SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | [4] |
| InChI Key | NYDXGDQZPDDDMR-UHFFFAOYSA-N | [4] |
Physicochemical & Spectroscopic Characterization
The interplay of the functional groups defines the molecule's physical behavior and its spectroscopic signature. The trifluoromethyl group significantly increases lipophilicity (predicted XlogP of 3.9) and can enhance metabolic stability, while the ester and quinoline nitrogen provide sites for hydrogen bonding.[4]
Predicted Physicochemical Properties
| Property | Predicted Value | Influence of Functional Groups |
| XlogP | 3.9 | The -CF₃ group significantly increases lipophilicity. |
| Monoisotopic Mass | 303.0274 Da | [4] |
| Form | Solid |
Spectroscopic Data Analysis
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While a dedicated public database for this specific molecule is sparse, the expected spectral features can be reliably predicted based on the analysis of its constituent functional groups and similar quinoline structures.[6][7]
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A quartet around 4.4 ppm (O-CH₂) and a triplet around 1.4 ppm (-CH₃). Aromatic Protons: Signals in the 7.5-8.8 ppm range. The proton at C2 will likely be a singlet around 8.8 ppm. Protons on the benzene ring (H5, H7, H8) will show characteristic splitting patterns. |
| ¹³C NMR | Carbonyl Carbon: ~165 ppm. Quaternary Carbons: C4 (~148 ppm, bearing Cl), C6 (~130 ppm, bearing CF₃), and other quinoline carbons. CF₃ Carbon: A quartet around 123 ppm due to C-F coupling. Ethyl Group Carbons: ~62 ppm (-OCH₂) and ~14 ppm (-CH₃). |
| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z 303, with a characteristic M+2 isotope peak (~33% intensity) due to the presence of chlorine.[4] Fragmentation: Loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (CO) from the ester. |
| Infrared (IR) | C=O Stretch (Ester): Strong absorption band around 1720-1740 cm⁻¹. C-F Stretch (CF₃): Strong, characteristic bands in the 1100-1350 cm⁻¹ region. C-Cl Stretch: ~700-850 cm⁻¹. C=N and C=C (Aromatic): Multiple bands in the 1500-1650 cm⁻¹ region. |
Synthesis and Chemical Reactivity
The synthetic utility of this compound stems from its well-defined reactive sites. It is typically synthesized via cyclization reactions and serves as a launchpad for extensive chemical modifications.
Plausible Synthetic Pathway
A common and effective method for constructing the quinoline core is the Gould-Jacobs reaction. This involves the reaction of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization and subsequent chlorination.
Caption: Plausible synthetic workflow for the target compound via the Gould-Jacobs reaction.
Core Reactivity: A Hub for Derivatization
The true value of this molecule lies in its predictable reactivity, primarily centered around the C4-chloro and C3-ester functionalities.
Caption: Key reactive sites and derivatization pathways for the title compound.
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chlorine atom at the 4-position is highly susceptible to displacement by a wide range of nucleophiles. This is the most exploited reaction pathway for this scaffold. The electron-withdrawing nature of the quinoline nitrogen and the C6-trifluoromethyl group activates the C4 position for attack. This reaction is pivotal for introducing diverse side chains to build libraries of potential drug candidates.[8]
-
Ester Modifications at the C3-Position:
-
Hydrolysis: The ethyl ester can be easily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can alter solubility or serve as a handle for further reactions.
-
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol (3-hydroxymethylquinoline).
-
Amidation: The ester can be converted to an amide by heating with an amine, often requiring conversion to a more reactive acyl chloride first.
-
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value intermediate in discovery pipelines.
-
Scaffold for Medicinal Chemistry: Its primary use is as a foundational scaffold. The SNAr reaction at the C4 position allows for the rapid generation of diverse 4-anilinoquinolines and related structures, which are known to interact with various biological targets, including protein kinases.[8][9]
-
Enzyme Inhibition Studies: Derivatives have shown potential as inhibitors of enzymes crucial for pathogen survival, such as DNA gyrase and topoisomerase in bacteria.[9]
-
Anticancer and Antimalarial Research: The quinoline core is famous for its role in antimalarial drugs like chloroquine.[1] By modifying this core with groups like -CF₃ and creating derivatives at the C4 position, researchers aim to develop new agents that can overcome resistance or exhibit novel mechanisms of action against cancer cell lines and malarial parasites.[1][9]
Safety and Handling Protocols
As a chlorinated and fluorinated aromatic compound, proper handling is imperative to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]
-
Ventilation: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[10]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Exemplar Experimental Protocol: Nucleophilic Substitution with Aniline
This protocol details a representative SNAr reaction to synthesize an Ethyl 4-anilino-6-(trifluoromethyl)quinoline-3-carboxylate derivative, a common step in generating a compound library.
Objective: To displace the 4-chloro group with aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Ethanol or Isopropanol (solvent)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, to scavenge HCl)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates, ethyl acetate, hexanes
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Dissolution: Add ethanol (approx. 10 mL per gram of starting material) to dissolve the solid.
-
Reagent Addition: Add aniline (1.2 eq) to the solution. If desired, add DIPEA (1.5 eq).
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with 1M HCl to remove excess aniline, followed by saturated sodium bicarbonate solution, and finally brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Collect the pure fractions, combine, and remove the solvent. Dry the final product under high vacuum and characterize by NMR and Mass Spectrometry to confirm its structure and purity.
Conclusion
This compound is a strategically designed chemical intermediate of significant value to the scientific community. Its predictable reactivity, particularly at the C4-chloro position, combined with the influential electronic and pharmacokinetic properties imparted by the trifluoromethyl group, makes it an indispensable tool in the synthesis of novel heterocyclic compounds. For researchers in drug discovery and materials science, a thorough understanding of its chemical properties and reactivity is key to unlocking its full potential as a versatile building block for innovation.
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CAS number 26893-12-9 properties and structure
An In-Depth Technical Guide to CAS Number 26893-12-9: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
For professionals in research, chemical synthesis, and drug development, a comprehensive understanding of specific chemical entities is paramount. This guide provides a detailed technical overview of the compound associated with CAS number 26893-12-9, identified as Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.[1][2][3][4][5][6][7][8][9][10][11][12] This document delves into its chemical structure, physicochemical properties, safety protocols, and likely applications, presenting the information with the scientific integrity and depth required by researchers and development scientists.
Chemical Identity and Structure
The compound registered under CAS number 26893-12-9 is a complex organic molecule named Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.[2][3][7] This nomenclature precisely describes its molecular architecture, which is foundational to understanding its chemical behavior and potential utility.
Key Identifiers:
-
IUPAC Name: ethyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carboxylate[7]
-
Synonyms: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, Ethyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate[3][5][7]
The structure features a quinoline core, which is a bicyclic aromatic heterocycle. This core is substituted with a trifluoromethyl group at the 6-position, a hydroxyl (or its tautomeric keto form) group at the 4-position, and an ethyl carboxylate group at the 3-position. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule.
Structural Visualization
To fully appreciate the spatial arrangement of this molecule, a 2D structural diagram is provided below. This visualization is critical for chemists designing synthetic pathways or for computational scientists modeling its interactions.
Caption: 2D structure of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters for its handling, formulation, and application. Based on available data, this compound is a solid at room temperature.[2][3] A summary of its key physicochemical properties is presented in the table below. The high melting point is indicative of a stable crystal lattice structure.
| Property | Value | Source(s) |
| Physical Form | Solid | [2][3] |
| Melting Point | 336 °C (decomposes) | [1][2][3] |
| Boiling Point | 343.5 ± 37.0 °C (Predicted) / 351.8 °C at 760 mmHg | [1][3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Topological Polar Surface Area | 55.4 Ų | [3] |
Synthesis and Manufacturing
While detailed, step-by-step synthesis protocols are proprietary and not always publicly available, the structure of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate suggests it is likely produced through multi-step organic synthesis. The quinoline core is often constructed via classic named reactions such as the Gould-Jacobs reaction. The starting materials would likely be an appropriately substituted aniline and a diethyl ethoxymethylenemalonate derivative. The availability of this compound from various chemical suppliers indicates that established manufacturing processes exist.[5][12] It is primarily intended for laboratory and research purposes.[2]
Applications and Research Interest
Given its classification as a laboratory chemical, CAS 26893-12-9 is not an end-product for direct consumer or industrial use. Instead, its value lies as a building block or intermediate in chemical synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and cell permeability.
Therefore, this compound is of significant interest to researchers in:
-
Medicinal Chemistry: As a starting material for the synthesis of novel therapeutic agents. The combination of the quinoline core and the trifluoromethyl group makes it an attractive scaffold for developing kinase inhibitors, anti-infective agents, or other pharmaceuticals.
-
Materials Science: As a component in the synthesis of functional organic materials, where the quinoline moiety can impart specific photophysical or electronic properties.
-
Chemical Biology: For the development of chemical probes to study biological pathways.
Safety and Handling
As a Senior Application Scientist, emphasizing rigorous safety protocols is non-negotiable. The information synthesized from safety data sheets (SDS) provides a clear directive for handling this compound.[2]
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:[2]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation, Category 3): H335 - May cause respiratory irritation.[2]
The GHS pictogram associated with these hazards is the exclamation mark. The signal word is "Warning".[2]
Experimental Workflow: Safe Handling Protocol
The following step-by-step protocol ensures a self-validating system of safety when working with this compound.
Caption: Standard Operating Procedure for handling CAS 26893-12-9.
Precautionary Measures and First Aid
Adherence to the following P-statements is mandatory:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
First Aid:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Storage and Disposal:
-
The compound should be stored at room temperature under an inert atmosphere.[3]
-
Disposal must be conducted via a licensed professional waste disposal service, and the material should not be allowed to enter drains.[2]
Conclusion
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) is a specialized laboratory chemical with significant potential as a building block in medicinal chemistry and materials science. Its well-defined structure, characterized by the quinoline core and a trifluoromethyl substituent, offers a versatile platform for synthetic innovation. While its direct applications are limited to research and development, its role as a chemical intermediate is crucial. Professionals handling this compound must adhere strictly to the outlined safety protocols to mitigate the risks associated with its handling. This guide provides the foundational knowledge required for the informed and safe utilization of this compound in a research setting.
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Spectroscopic Data for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 6-position and a chlorine atom at the 4-position can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its synthesis, characterization, and application in research and development.
Molecular Structure
The structural formula of this compound is presented below. The numbering of the quinoline ring system is crucial for the assignment of spectroscopic signals.
Caption: Proposed ESI-MS fragmentation pathway.
Experimental Protocol for ESI-MS
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of methanol or acetonitrile and water, to a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to promote protonation.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 100-500). For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation.
References
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Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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PubMed. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]
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ResearchGate. (n.d.). Plot of experimental versus calculated 1 H NMR chemical shifts. [Link]
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SpectraBase. (n.d.). 4-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
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PubMed Central. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]
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Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
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SpectraBase. (n.d.). 4-Chloroquinoline - Optional[1H NMR] - Spectrum. [Link]
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TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. [Link]
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ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]
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ResearchGate. (n.d.). Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]
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ResearchGate. (n.d.). Plot of experimental versus calculated 13 C NMR chemical shifts. [Link]
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SpectraBase. (n.d.). Isoquinoline-1-carboxylic acid - Optional[FTIR] - Spectrum. [Link]
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UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
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ResearchGate. (n.d.). Table 3 1 H NMR chemical shifts and line widths of the free quinolones.... [Link]
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SpectraBase. (n.d.). 7-Chloro-6-fluoro-1-(2-hydroxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]
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RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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ResearchGate. (n.d.). (PDF) Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. [Link]
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PubMed. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. [Link]
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ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]
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Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
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MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]
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PubMed Central. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. [Link]
-
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-
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Crystal structure of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
An In-depth Technical Guide to the Structural Elucidation of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Authored by: A Senior Application Scientist
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, is a compound of significant interest due to its unique combination of substituents. The 4-chloro group can act as a leaving group for further derivatization or as a halogen bond donor. The electron-withdrawing 6-(trifluoromethyl) group can enhance metabolic stability and membrane permeability. The ethyl carboxylate at the 3-position provides a key site for interaction with biological targets. A comprehensive understanding of the three-dimensional structure of this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of next-generation therapeutics. This guide provides a detailed roadmap for the determination and analysis of its crystal structure.
Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of the title compound is the Gould-Jacobs reaction. This reaction involves the condensation of an appropriately substituted aniline with diethyl 2-(ethoxymethylene)malonate, followed by a thermal cyclization and subsequent chlorination.
Experimental Protocol: Synthesis of this compound
-
Step 1: Condensation. 4-(Trifluoromethyl)aniline is reacted with diethyl 2-(ethoxymethylene)malonate in a suitable solvent, such as diphenyl ether, and heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. The intermediate is cyclized at high temperature (typically >200 °C) to yield the corresponding 4-hydroxyquinoline derivative.
-
Step 3: Chlorination. The 4-hydroxyquinoline is then chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to yield the final product, this compound.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Liquid-Liquid): A solution of the compound is placed in a small open vial, which is then placed in a larger sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower, in a controlled manner.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The SC-XRD Workflow
The process can be broken down into several key stages, from selecting a crystal to solving and refining the structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol for SC-XRD
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots, correct for experimental factors (e.g., Lorentz and polarization effects), and generate a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fₒ|) for each reflection.
-
Structure Solution and Refinement:
-
Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and anisotropic displacement parameters are adjusted to minimize the difference between the observed (|Fₒ|) and calculated (|Fₑ|) structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Key Crystallographic Parameters for Validation
The quality of the final crystal structure model is assessed using several key metrics.
| Parameter | Description | Typical Value for a Good Structure |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 |
| wR2 | A weighted R-factor based on squared structure factor amplitudes. | < 0.15 |
| Goof (S) | Goodness-of-Fit. Should be close to 1. | ~1.0 |
| Max/Min Residual Electron Density | The highest and lowest peaks in the final difference Fourier map. | < ±0.5 e⁻/ų |
Structural Analysis: From Atomic Coordinates to Chemical Insights
The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.
Intramolecular Features
Analysis of the internal geometry of the molecule reveals key structural characteristics. For this compound, one would expect the quinoline ring system to be essentially planar. The orientation of the ethyl carboxylate group relative to the quinoline plane is of particular interest as it can influence receptor binding.
Intermolecular Interactions
The packing of molecules in the crystal is governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting the compound's physical properties and for understanding its potential interactions with biological macromolecules.
A Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-3-carboxylate scaffold is a cornerstone of modern medicinal chemistry, most notably as the foundational structure for the potent class of fluoroquinolone antibiotics. This guide traces the historical and scientific journey of these derivatives, from the initial synthesis of the quinoline ring to the rational design of broad-spectrum antibacterial agents. We will explore the pivotal synthetic methodologies, such as the Gould-Jacobs reaction, that enabled access to this chemical space. The narrative will detail the serendipitous discovery of nalidixic acid, the first quinolone antibacterial, and the subsequent "fluorine revolution" that led to blockbuster drugs like ciprofloxacin. A central focus will be on the elucidation of their mechanism of action—the targeting of bacterial DNA gyrase and topoisomerase IV—and the structure-activity relationships (SAR) that guided the optimization of potency, spectrum, and pharmacokinetic properties. This document serves as an in-depth resource, providing both historical context and the technical underpinnings that continue to make quinoline-3-carboxylate derivatives a rich field for drug discovery.[1][2][3]
Introduction: The Quinoline Core
The quinoline ring system, a fusion of a benzene ring and a pyridine ring (1-azanaphthalene), is a privileged scaffold in medicinal chemistry.[3][4] Its derivatives have demonstrated a vast array of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and, most significantly, antibacterial properties.[3][5] The defining feature of the compounds discussed herein is the carboxylic acid group at the 3-position, a critical pharmacophore for their primary biological activity. This guide will focus on the evolution of this specific class of molecules, from their synthetic origins to their establishment as essential medicines.
Foundational Synthesis: The Gould-Jacobs Reaction
A key enabling technology for the exploration of quinoline-3-carboxylate derivatives was the development of reliable synthetic routes. The Gould-Jacobs reaction , first reported in 1939, remains a fundamental and versatile method for preparing the 4-hydroxyquinoline (or 4-quinolinone) backbone.[6][7][8][9]
The reaction proceeds in a series of steps:
-
Condensation: An aniline derivative reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic attack from the aniline's nitrogen, followed by the elimination of ethanol.[6][7]
-
Thermal Cyclization: The resulting anilidomethylenemalonate intermediate undergoes a high-temperature (often >250 °C) 6-electron electrocyclization to form the quinoline ring system.[6][7][8]
-
Hydrolysis & Decarboxylation (Optional): The resulting ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate can then be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated if the 4-oxoquinoline is the desired final product.[6][8]
The significance of this reaction lies in its ability to construct the core bicyclic system with the crucial carboxylate precursor already in place at the 3-position, making it an ideal starting point for medicinal chemistry campaigns.
The First Breakthrough: Discovery of Nalidixic Acid
The story of quinolone antibiotics begins with a moment of serendipity. In 1962, George Lesher and his colleagues, while working on the synthesis of the antimalarial drug chloroquine, isolated a byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[10] This led to the synthesis and discovery of nalidixic acid , a 1,8-naphthyridine derivative (a quinoline with a second nitrogen at the 8-position).[1][10][11]
Introduced for clinical use in 1964, nalidixic acid was the first quinolone antimicrobial.[1][2] Its activity was primarily limited to Gram-negative bacteria, and it was mainly used for treating urinary tract infections.[1][11] However, its utility was constrained by low potency, a short half-life, and the rapid emergence of bacterial resistance.[1] Despite these limitations, nalidixic acid was a crucial proof-of-concept, demonstrating that inhibiting bacterial DNA synthesis via this scaffold was a viable therapeutic strategy.[2][12]
The Fluorine Revolution: Emergence of the Fluoroquinolones
The true potential of the quinolone scaffold was unlocked in the late 1970s and early 1980s with two key structural modifications, heralding the era of the fluoroquinolones .[2][13]
-
Addition of Fluorine at C-6: The introduction of a fluorine atom at the 6-position of the quinolone ring dramatically increased the compound's potency.[1][14] This modification enhances the binding of the drug to its target enzyme, DNA gyrase.[14] The first compound to feature this was flumequine.[2]
-
Addition of a Piperazine Ring at C-7: Incorporating a piperazine moiety at the 7-position expanded the antibacterial spectrum, notably conferring activity against Pseudomonas aeruginosa and some Gram-positive bacteria.[15]
The first compound to combine these features was norfloxacin , synthesized in 1977.[15] It was the first of the "fluoroquinolones" and demonstrated a much broader spectrum and higher potency than nalidixic acid.[1][11] This was quickly followed by the development of ciprofloxacin in 1981, which showed even greater potency and became one of the most widely prescribed antibiotics globally.[1][2] These second-generation fluoroquinolones revolutionized the treatment of a wide range of bacterial infections.[1][11]
Subsequent generations have built upon this template, with modifications at various positions to further enhance the spectrum of activity (especially against Gram-positive and anaerobic bacteria), improve pharmacokinetics for once-daily dosing, and increase safety.[16][17]
Mechanism of Action: Targeting Bacterial Topoisomerases
Quinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[18] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV .[1][18][19] These enzymes are crucial for managing the topology of DNA during replication, transcription, and repair.[20]
The mechanism involves the following steps:
-
Enzyme Binding: The enzymes, which are heterotetramers (GyrA₂GyrB₂ for gyrase, ParC₂ParE₂ for topoisomerase IV), bind to bacterial DNA and create a transient double-strand break.[18]
-
Complex Trapping: The quinolone drug molecule intercalates into the DNA at this break and binds to the enzyme-DNA complex.[18][21] This stabilizes the complex, preventing the enzyme from resealing the DNA break.[18][21] This action classifies quinolones as "topoisomerase poisons" because they convert these essential enzymes into cellular toxins.[21]
-
Cellular Disruption: The trapped, broken DNA-enzyme complexes act as roadblocks for the DNA replication machinery.[18][22] This leads to an inhibition of DNA synthesis, induction of the SOS DNA repair response, and ultimately, the release of lethal double-strand breaks, causing rapid bacterial cell death.[19][23]
In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[19][20]
Structure-Activity Relationships (SAR)
The extensive research into quinolones has generated a deep understanding of how modifications to the core structure impact their biological activity.[14][24]
| Position | Substituent | Effect on Activity & Properties | Key Examples |
| N-1 | Small alkyl (ethyl) or cyclopropyl | Critical for DNA gyrase binding and antibacterial potency. Cyclopropyl is often optimal.[25] | Ciprofloxacin, Levofloxacin |
| C-3 & C-4 | Carboxylic acid (C-3) and Ketone (C-4) | Essential for binding to the DNA-gyrase complex.[25] Modification leads to a total loss of activity. | All active quinolones |
| C-5 | Amino, methyl | Can increase Gram-positive activity. | Sparfloxacin |
| C-6 | Fluorine | Crucial for high potency. [14] Greatly enhances DNA gyrase inhibition and cell penetration.[14] | Norfloxacin, Ciprofloxacin |
| C-7 | Piperazine ring (or other cyclic amines) | Broadens spectrum to include Pseudomonas and Gram-positives.[15] Influences pharmacokinetics and can reduce efflux pump efficiency.[20] | Ciprofloxacin, Levofloxacin |
| C-8 | Methoxy, Halogen | A C-8 methoxy group can enhance activity against anaerobic bacteria. A second nitrogen (naphthyridone) can be associated with adverse events.[11] | Moxifloxacin |
Key Experimental Protocol: Gould-Jacobs Synthesis of a 4-Quinolinone Precursor
This protocol describes the classical thermal synthesis of a key intermediate, ethyl 4-hydroxyquinoline-3-carboxylate, which serves as a precursor for many quinolone antibiotics.
Objective: To synthesize ethyl 4-hydroxyquinoline-3-carboxylate from aniline and diethyl ethoxymethylenemalonate (DEEM).
Materials:
-
Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
-
Round-bottom flask with reflux condenser and thermometer
-
Heating mantle
-
Stir bar
Procedure:
Step 1: Condensation to form Diethyl (anilinomethylene)malonate
-
Combine aniline (1.0 eq) and DEEM (1.1 eq) in a round-bottom flask.
-
Heat the mixture with stirring to 100-130 °C for 1-2 hours.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of aniline and the formation of the intermediate.
-
Once complete, remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Add a high-boiling point solvent (e.g., Dowtherm A) to the flask containing the intermediate from Step 1.
-
Heat the solution to approximately 250 °C with vigorous stirring.[8]
-
Maintain this temperature for 15-30 minutes. The product will begin to precipitate from the hot solution.
-
Allow the reaction mixture to cool to room temperature, which will cause further precipitation.
Step 3: Isolation and Purification
-
Add a non-polar solvent like hexane to the cooled mixture to facilitate complete precipitation.[7]
-
Collect the solid product by vacuum filtration.
-
Wash the solid with hexane or another suitable solvent to remove the high-boiling solvent.
-
Dry the resulting solid under vacuum to yield ethyl 4-hydroxyquinoline-3-carboxylate. The product can be further purified by recrystallization if necessary.
Conclusion and Future Directions
The journey of the quinoline-3-carboxylate derivatives from a synthetic curiosity to a pillar of antibacterial therapy is a testament to the power of medicinal chemistry. The initial serendipitous discovery of nalidixic acid laid the groundwork, but it was the rational, structure-based design—particularly the addition of fluorine at C-6 and a piperazine at C-7—that transformed the class into broad-spectrum, life-saving drugs.[1][26] Understanding the molecular mechanism of targeting bacterial topoisomerases has been key to both optimizing efficacy and understanding resistance.[18] While the rise of bacterial resistance presents a significant challenge to the longevity of fluoroquinolones, the quinoline-3-carboxylate scaffold remains a versatile and powerful platform for the development of new therapeutic agents, not only as antibacterials but also in areas like oncology and inflammatory diseases.[5][27]
References
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Gould–Jacobs reaction - Wikipedia. Available from: [Link]
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Aldred KJ, Kerns RJ, Osheroff N. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry. 2014;53(10):1565-74. Available from: [Link]
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Gagea, C., et al. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. 2023. Available from: [Link]
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Dalhoff A, Tillotson G. The quinolones: decades of development and use. Infection. 2003;31(2):70-8. Available from: [Link]
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Patel, K., et al. Classification and structure-activity relationships of fluoroquinolones. Drugs. 1995. Available from: [Link]
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Bryskier A. The fluoroquinolone antibacterials: past, present and future perspectives. Expert Opinion on Investigational Drugs. 2002;11(2):163-74. Available from: [Link]
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Hooper DC. DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. 1998;62(4):1085-103. Available from: [Link]
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Pommier Y, et al. Mechanism of Quinolone Action and Resistance. Journal of Biological Chemistry. 2010. Available from: [Link]
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Chu DT, Fernandes PB. Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. 1989;33(2):131-5. Available from: [Link]
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Overview of quinolone action mechanism. Gyrase or topoisomerase IV... ResearchGate. Available from: [Link]
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Drlica K, Zhao X. DNA Gyrase, Topoisomerase IV, and the 4-Quinolones. Microbiology and Molecular Biology Reviews. 1997;61(3):377-92. Available from: [Link]
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Peterson LR. Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. 2001;33(Suppl 3):S180-6. Available from: [Link]
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Peterson LR. Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. 2001;33(Supplement_3):S180-S186. Available from: [Link]
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Quinolones: Historical development and use. Infection Update. 2020. Available from: [Link]
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The quinolones: decades of development and use. PubMed. Available from: [Link]
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Muscia, G., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2022. Available from: [Link]
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Tillotson GS. Quinolones: Past, Present, and Future. Clinical Infectious Diseases. 2001;33(Supplement_3):S173-S179. Available from: [Link]
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Jung, Y., et al. Quantitative Structure-Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Environmental Science & Technology. 2011. Available from: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
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Gould-Jacobs Reaction. Merck Index. Available from: [Link]
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The history of fluoroquinolones. ResearchGate. Available from: [Link]
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The history of quinolones. Semantic Scholar. Available from: [Link]
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Wentland MP. Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry. 2015;58(15):5775-97. Available from: [Link]
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Abdel-Maksoud, M. S., et al. Rational design, synthesis, molecular modeling, biological activity, and mechanism of action of polypharmacological norfloxacin hydroxamic acid derivatives. RSC Advances. 2020. Available from: [Link]
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Synthesis of ciprofloxacin and norfloxacin derivatives with various terpene fragments. ResearchGate. Available from: [Link]
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Al-Obaidi, A., et al. Design, Synthesis, Docking Study and Preliminary Pharmacological Assessment of New Norfloxacin Analogues Having Thiazole Nucleus. Systematic Reviews in Pharmacy. 2020. Available from: [Link]
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Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available from: [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. 2022. Available from: [Link]
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From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available from: [Link]
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The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. Available from: [Link]
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Kumar, R., et al. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. 2020. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Introduction
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a halogenated quinoline derivative of significant interest to the pharmaceutical and agrochemical research sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the antimalarial and antibacterial fields. The specific substitutions on this molecule—a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl carboxylate at the 3-position—create a unique electronic and steric profile. The 4-chloro substituent serves as a versatile synthetic handle for nucleophilic substitution reactions, enabling the generation of diverse compound libraries. The electron-withdrawing trifluoromethyl group often enhances metabolic stability and receptor binding affinity.
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental protocols used in its characterization. Our approach emphasizes self-validating methodologies to ensure scientific integrity and reproducibility.
Section 1: Core Molecular and Physical Properties
A precise understanding of the fundamental molecular and physical properties is the cornerstone of all subsequent experimental work, from reaction design to formulation.
Molecular Structure and Identifiers
The structural arrangement of the molecule dictates its reactivity and interactions. The key identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClF₃NO₂ | [1][2] |
| Molecular Weight | 303.66 g/mol | [2] |
| Monoisotopic Mass | 303.0274 Da | [1] |
| Canonical SMILES | CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)C(F)(F)F | [1] |
| InChIKey | NYDXGDQZPDDDMR-UHFFFAOYSA-N | [1] |
| Physical Form | Expected to be a solid, likely a white to yellow powder or crystalline material, based on analogous compounds. | [3] |
Predicted Physicochemical Data
While experimental data for this specific molecule is sparse in publicly available literature, computational models provide valuable estimations for guiding experimental design.
| Property | Predicted Value | Source |
| XlogP | 3.9 | [1] |
| Hydrogen Bond Acceptors | 3 (N, O=C, O-C) | |
| Rotatable Bonds | 3 |
The high predicted XlogP value suggests significant lipophilicity, indicating poor aqueous solubility but good potential for membrane permeability.
Section 2: Spectroscopic and Chromatographic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and isotopic pattern. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method.
-
Expected Adducts: In electrospray ionization (ESI) positive mode, the primary expected ion is the protonated molecule [M+H]⁺ with a predicted m/z of 304.03468.[1] The presence of a single chlorine atom will result in a characteristic M+2 isotopic peak ([M+H+2]⁺) with an intensity approximately one-third of the M peak, providing definitive evidence of chlorine in the structure. Other potential adducts include the sodium [M+Na]⁺ (m/z 326.01662) and ammonium [M+NH₄]⁺ (m/z 321.06122) ions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:
-
Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (from the -CH₃) and a quartet integrating to 2H around δ 4.4 ppm (from the -OCH₂-). The coupling between these signals (J ≈ 7.1 Hz) is a classic indicator of an ethyl ester.
-
Quinoline Ring Protons: The aromatic region (δ 7.5-9.0 ppm) will be complex. The H2 proton is expected to be a sharp singlet at a downfield chemical shift (likely > δ 8.8 ppm) due to the deshielding effects of the adjacent nitrogen and carboxylate group. The protons on the benzo-fused ring (H5, H7, H8) will exhibit splitting patterns consistent with their substitution, likely appearing as doublets or doublet of doublets.
-
-
¹³C NMR: The carbon spectrum will confirm the carbon backbone:
-
Ethyl Group: Two signals in the upfield region, ~δ 14 ppm (-CH₃) and ~δ 62 ppm (-OCH₂-).
-
Carbonyl Carbon: A signal around δ 165 ppm.
-
Trifluoromethyl Carbon: A quartet around δ 123 ppm with a large ¹J-coupling constant (¹JCF ≈ 270-280 Hz).
-
Aromatic Carbons: A series of signals in the aromatic region (δ 120-150 ppm). The carbons directly bonded to chlorine and the trifluoromethyl group will have their chemical shifts significantly influenced.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.
-
Expected Vibrational Bands:
-
C=O Stretch (Ester): A strong, sharp absorption band in the range of 1720-1740 cm⁻¹.
-
C-F Stretches (CF₃): Multiple strong, intense bands in the region of 1100-1350 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Several medium-intensity bands between 1450-1620 cm⁻¹.
-
C-O Stretch (Ester): Bands in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹.
-
Section 3: Experimental Protocols for Characterization
The following protocols are designed as self-validating systems to ensure the generation of reliable and reproducible data.
Protocol 3.1: Workflow for Physicochemical Characterization
This workflow provides a logical sequence for the comprehensive analysis of a new batch of the title compound.
Caption: Logical workflow for the complete characterization of the compound.
Protocol 3.2: Melting Point Determination
Causality: The melting point is a rapid and effective indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically broaden and depress the melting range.
-
Sample Preparation: Finely powder a small amount (2-3 mg) of the dry compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary in a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid ramp rate (10-20 °C/min) to determine an approximate melting range. Repeat with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range to determine the precise melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Protocol 3.3: Solubility Assessment
Causality: Solubility data is critical for selecting appropriate solvents for chemical reactions, purification (crystallization), and formulation for biological assays.
-
Solvent Selection: Prepare vials containing 1 mL of a range of standard laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, DMSO, Hexane).
-
Qualitative Test: Add approximately 1-2 mg of the compound to each vial. Vortex for 30 seconds.
-
Observation: Visually classify the solubility as 'freely soluble' (clear solution), 'partially soluble' (some solid remains), or 'insoluble'.
-
Semi-Quantitative Test (for key solvents): For solvents where the compound is soluble, incrementally add known masses of the compound to a fixed volume of solvent until saturation is reached to estimate the solubility in mg/mL.
Diagram: Key Structural Features for Spectroscopic Analysis
This diagram highlights the molecular fragments that correspond to the expected spectroscopic signals, providing a visual aid for spectral interpretation.
Caption: Key molecular fragments and their corresponding spectroscopic signatures.
Section 4: Handling, Storage, and Safety
Safe handling is paramount when working with novel chemical entities whose toxicological profiles may not be fully established. The protocols below are based on best practices for handling halogenated aromatic compounds.
-
Handling:
-
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.
-
Take precautionary measures against static discharge, especially when handling powders.
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture ingress and contamination.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from heat, open flames, and strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
References
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Sigma-Aldrich. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
-
Sigma-Aldrich. ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
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PubChem. This compound.
-
Chemsrc. ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate.
-
Santa Cruz Biotechnology. Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
TCI Chemicals. SAFETY DATA SHEET - Ethyl Fluoroacetate.
-
Fisher Scientific. SAFETY DATA SHEET - Ethyl 4-chloro-3-oxobutanoate.
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PubChem. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
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BLD Pharm. Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.
-
Apollo Scientific. ETHYL 4-CHLORO-6,8-DIFLUOROQUINOLINE-3-CARBOXYLATE - Safety Data Sheet.
-
Gebauer Company. SAFETY DATA SHEET (SDS) - Ethyl Chloride.
-
Molbase. Synthesis of Example 5 Ethyl 7-chloro-6-fluoro-4-hydroxy-8-nitro-3-quinolinecarboxylate.
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Guidechem. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLIC ETHYL EST... (cas 31602-11-6) SDS/MSDS download.
-
Sigma-Aldrich. Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate.
-
ResearchGate. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
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SpectraBase. 4-Chloro-2-methylsulfinyl-8-(trifluoromethyl)-3-quinolinecarboxylic acid ethyl ester - Optional[FTIR] - Spectrum.
-
Vibrant Pharma Inc. 4-Chloro-6-methylquinoline-3-carboxylic acid ethyl ester.
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Echemi. 4-CHLORO-6-CYANO-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER.
-
Guidechem. ethyl 6-bromo-8-chloro-4-hydroxy-quinoline-3-carboxylate.
-
ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate.
-
Letters in Applied NanoBioScience. Exploring the Crystal, FT-IR, Optical, and NLO Properties of 3,4-Dichloro-6-Ehtyl-6H-Pyrano[3,2- c]Quinoline-2,5-Dione (DCPQ).
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PubChem. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
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ChemicalBook. ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate(391-02-6) 1 h nmr.
-
BLD Pharm. Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride.
-
ChemicalBook. ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
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IUCr. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
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ChemicalBook. ETHYL 4-HYDROXY-6-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE suppliers & manufacturers in China.
-
ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate.
-
BuyersGuideChem. Ethyl 1,4-dihydro-8-(trifluoromethoxy)-4-oxoquinoline-3-carboxylate.
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PubMed. Ethyl 6-chloro-2-methyl-4-phenyl-quinoline-3-carboxyl-ate.
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PMC - NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
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Mol-Instincts. Compound ethyl 2-methyl-4-phenyl-6-(trifluoromethoxy)quinoline-3-carboxylate.
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Technical Guide: Structural Elucidation and Characterization of C₁₃H₉ClF₃NO₂
A Senior Application Scientist's Framework for the Analysis of a Novel Halogenated Nitroaromatic Compound
Foreword: Interpreting the Molecular Blueprint
The molecular formula C₁₃H₉ClF₃NO₂ presents a fascinating analytical challenge, suggesting a complex aromatic structure rich with functional groups that are hallmarks of modern agrochemicals and pharmaceuticals. The formula indicates a high degree of unsaturation, calculated as a Degree of Unsaturation of 9. This points towards the presence of multiple rings and/or double bonds, with a benzene ring being a near certainty.
The constituent parts—a trifluoromethyl group (-CF₃), a chloro group (-Cl), and a nitro group (-NO₂)—are powerfully electron-withdrawing. Their placement on an aromatic scaffold dramatically influences the molecule's chemical reactivity, metabolic stability, lipophilicity, and receptor binding affinity. The -CF₃ group, in particular, is prized in medicinal chemistry for enhancing metabolic stability and membrane permeability.[1] This guide provides a comprehensive, field-proven framework for researchers to systematically elucidate the precise structure of an unknown compound with this formula, develop robust analytical methods for its characterization, and explore its potential synthetic pathways.
Part 1: A Phased Strategy for Structural Elucidation
Confronted with an unknown compound, a multi-technique, phased approach is essential for unambiguous identification. This workflow ensures that data from each step informs the next, creating a self-validating analytical cascade.
Caption: A logical workflow for the phased structural elucidation of an unknown compound.
Part 2: Core Analytical Methodologies
Mass Spectrometry: The First Gate
Mass spectrometry provides the foundational data points: molecular weight and elemental composition. Given the likely volatility and thermal stability of a halogenated aromatic, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable approaches.
Data Presentation: Expected High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Significance |
| Monoisotopic Mass | 317.0226 | Confirms the elemental formula C₁₃H₉ClF₃NO₂. |
| Isotopic Pattern | M, M+1, M+2 | The presence and ratio of the M+2 peak (approx. 32.5% of M) is a definitive indicator of a single chlorine atom. |
| Key Fragments | [M-NO₂]⁺, [M-CF₃]⁺ | Loss of the nitro and trifluoromethyl groups are common fragmentation pathways that help confirm their presence. |
Experimental Protocol: GC-MS for Initial Characterization
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: Utilize a GC system coupled to a quadrupole or, ideally, a Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution data.[2]
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 50 to 450 m/z.
-
Rationale: EI provides reproducible fragmentation patterns that can be compared against spectral libraries and aid in structural interpretation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.[4]
¹⁹F NMR: The Definitive Probe for the -CF₃ Group
The trifluoromethyl group provides a unique and powerful analytical handle. ¹⁹F NMR is highly sensitive and offers a clean spectral window with a large chemical shift range, making it excellent for confirming the electronic environment of the -CF₃ group.[5][6] A single sharp singlet in the ¹⁹F spectrum would confirm the presence of one type of -CF₃ group.[7]
Caption: Integrated NMR strategy for assembling the molecular skeleton.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral resolution.
-
Experiments to Run:
-
¹H NMR: Provides information on the number and environment of protons. The integration and splitting patterns (J-coupling) will reveal adjacent protons.
-
¹³C NMR {¹H decoupled}: Determines the number of unique carbon environments. The chemical shifts will indicate the types of carbons (aliphatic vs. aromatic, carbons attached to electronegative atoms).
-
¹⁹F NMR {¹H decoupled}: Crucial for confirming the -CF₃ group.[4] Its chemical shift provides insight into the electronic environment of the aromatic ring.
-
2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, identifying which protons are spin-coupled and thus spatially close.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over 2-3 bonds. This is the key experiment for connecting the molecular fragments and determining the substitution pattern on the aromatic rings.
-
Part 3: Hypothetical Synthesis and Mechanistic Considerations
While the exact structure is unknown, we can postulate logical synthetic routes based on common reactions for assembling halogenated nitroaromatics.[8] A plausible strategy involves the coupling of two substituted benzene rings, a classic approach in medicinal chemistry.
Potential Retrosynthetic Pathway
One common scaffold for a molecule with this formula could be a diaryl ether or a diarylamine. Let's consider a diaryl ether. A plausible retrosynthesis could involve a nucleophilic aromatic substitution (SₙAr) reaction.
Caption: Retrosynthetic analysis for a hypothetical diaryl ether structure.
Forward Synthesis Considerations:
The catalytic hydrogenation of halogenated nitroaromatics to the corresponding anilines is a critical transformation in many synthetic sequences. However, this step is often plagued by undesired dehalogenation.[9][10]
-
Challenge: Conventional catalysts like Palladium on Carbon (Pd/C) can readily cleave the C-Cl bond during nitro group reduction.
-
Expert Insight: To achieve selective nitro reduction, specialized catalyst systems are required. Platinum-based catalysts, such as Platinum-Vanadium on Carbon (Pt-V/C), have shown high selectivity for reducing the nitro group while leaving the halogen intact.[10][11] The choice of solvent is also critical, with ethers like THF often providing superior results compared to alcohols.[10]
Part 4: Concluding Remarks and Safety
The molecular formula C₁₃H₉ClF₃NO₂ represents a molecule with significant potential for biological activity, but also one that requires careful handling. Halogenated nitroaromatics can be toxic and are often skin and respiratory irritants.[8] The presence of a trifluoromethyl group can enhance lipophilicity, potentially increasing absorption. All handling and synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This guide outlines a robust, logic-driven approach to the complete analysis of a novel compound. By integrating high-resolution mass spectrometry with a comprehensive suite of NMR experiments, a researcher can move from a simple molecular formula to a fully confirmed chemical structure with a high degree of confidence.
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An In-depth Technical Guide to the Safe Handling of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate. As a critical intermediate in various synthetic pathways, particularly in medicinal chemistry, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized, experience-driven perspective on why these precautions are necessary and how to implement them effectively in a research and development setting.
Compound Profile and Scientific Context
This compound is a poly-functionalized heterocyclic compound. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules. The presence of a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl carboxylate at the 3-position imparts specific reactivity and potential biological activity, making it a valuable building block. However, these same functional groups necessitate a rigorous approach to its handling and disposal. The trifluoromethyl group can enhance metabolic stability and cell permeability in derivative compounds, while the chloro- and carboxylate- groups offer versatile handles for further chemical modification.
Chemical and Physical Properties
A clear understanding of the compound's physical properties is the foundation of safe handling. While comprehensive experimental data is not always available for specialized research chemicals, the following table summarizes key known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClF₃NO₂ | PubChemLite[1] |
| Molecular Weight | 303.66 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Solid (form may vary) | N/A |
| Predicted XlogP | 3.9 | PubChemLite[1] |
| Monoisotopic Mass | 303.0274 Da | PubChemLite[1] |
The predicted XlogP value suggests a moderate level of lipophilicity, indicating that the compound could be absorbed through the skin. This underpins the critical need for appropriate glove selection and diligent handling practices to prevent dermal exposure.
Comprehensive Hazard Identification and GHS Classification
While a definitive, universally adopted GHS classification for this specific compound is not consistently available across all suppliers, a composite hazard profile can be constructed based on data from suppliers and structurally related analogs. The primary hazards are associated with irritation to the skin and eyes, and potential respiratory tract irritation.
Synthesized GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation[3] |
Causality Behind the Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds, such as this quinoline derivative, can be irritating to mucous membranes and skin upon direct contact. The reactivity of the chloro-substituent and the overall chemical nature of the molecule contribute to this irritant effect.
-
Respiratory Irritation: If the compound is handled as a fine powder or dust, inhalation can lead to irritation of the respiratory tract. This is a common hazard for many solid organic compounds and necessitates the use of appropriate engineering controls like fume hoods.
It is crucial to note that the toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with the assumption that it may have other, as-yet-unidentified hazardous properties. Treat it with the respect due to any novel chemical entity.
The Self-Validating System of Safe Handling: Protocols and Procedures
A robust safety protocol is a self-validating system; adherence to the protocol inherently minimizes risk and provides a safe operating environment. The following procedures are designed to create such a system for handling this compound.
3.1. Engineering Controls: The First Line of Defense
The primary method for controlling exposure to this compound is through robust engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be performed in a properly functioning chemical fume hood. This prevents the inhalation of any fine powders or dust and contains any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
3.2. Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's hazards.
-
Hand Protection: Wear nitrile gloves that are regularly inspected for tears or punctures before use. Given the compound's potential for skin absorption, proper glove removal technique (without touching the outer surface) is critical to avoid skin contact.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing, such as during the work-up of a reaction.
-
Skin and Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned. For larger scale operations, consider the use of chemically resistant aprons or sleeves.
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
3.3. Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for safely incorporating this compound into an experimental workflow.
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Assemble all necessary glassware and equipment. Don the required PPE.
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood.
-
Use a spatula to carefully transfer the solid compound. Avoid creating dust.
-
If transferring to a reaction vessel, do so slowly and carefully.
-
Clean any residual compound from the spatula and weighing paper with an appropriate solvent-moistened wipe, and dispose of it as hazardous waste.
-
-
Reaction Setup:
-
Conduct all reactions in a sealed or well-contained apparatus within the fume hood.
-
Ensure any heating or cooling is done with appropriate equipment (e.g., heating mantles, ice baths) and that the reaction is monitored for any signs of unexpected reactivity.
-
-
Work-up and Purification:
-
Quenching, extraction, and purification steps should all be performed in the fume hood.
-
Be mindful of potential pressure build-up during extractions.
-
-
Decontamination:
-
Thoroughly clean all glassware that has been in contact with the compound.
-
Wipe down the work surface of the fume hood with an appropriate solvent.
-
Dispose of all contaminated materials (gloves, wipes, etc.) in a designated hazardous waste container.
-
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
4.1. Accidental Exposure
| Exposure Route | Action |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
4.2. Spill Response
-
Small Spills:
-
Ensure the spill is contained within the fume hood.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and wipe clean.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent the spill from entering drains or waterways.
-
Allow only trained personnel with appropriate respiratory protection and chemical-resistant clothing to clean up the spill.
-
Storage and Disposal: Managing the Compound's Lifecycle
5.1. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked, and access should be restricted to authorized personnel.
5.2. Disposal
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Do NOT dispose of this compound down the drain.
-
Collect all waste material (including contaminated consumables) in a clearly labeled, sealed container designated for halogenated organic waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
-
PubChemLite. This compound (C13H9ClF3NO2). Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of Novel Quinoline Compounds
Preamble: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline motif, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry.[1][2][3] Its rigid structure and versatile synthetic accessibility have made it a "privileged scaffold," capable of interacting with a wide array of biological targets.[1][2] This has led to the development of numerous successful drugs, from the classic antimalarial chloroquine to modern fluoroquinolone antibiotics and targeted anticancer agents.[1] The continued exploration of novel quinoline derivatives is therefore a highly promising avenue for discovering next-generation therapeutics to address pressing health challenges, including drug-resistant infections and cancer.[4][5]
This guide provides a comprehensive, technically-grounded framework for researchers embarking on the biological activity screening of novel quinoline compounds. It moves beyond a simple recitation of protocols to explain the strategic rationale behind designing a screening cascade, ensuring data integrity, and interpreting results to drive a successful drug discovery program.
Strategic Design of the Screening Cascade
A resource-intensive, scattergun approach to screening is inefficient. A well-designed screening cascade is paramount. This hierarchical strategy prioritizes broad, high-throughput primary assays to quickly identify "hits," which are then subjected to more complex, lower-throughput secondary and mechanistic assays for validation and characterization. This ensures that resources are focused on the most promising candidates.
Core Primary Screening Protocols
Primary screens are the workhorses of a screening campaign. They must be robust, reproducible, and scalable. For quinoline compounds, two of the most relevant primary screens are for anticancer and antimicrobial activity.[4][6]
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8]
-
Principle of Causality: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells. Therefore, the intensity of the purple color is directly proportional to the number of viable cells.
-
Self-Validating System: The protocol must include appropriate controls to ensure data validity.
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced cytotoxicity.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm the assay is performing as expected.
-
Blank Control: Wells containing only media and MTT to establish the background absorbance.
-
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Maintain desired cancer cell lines (e.g., MCF-7, A549, HeLa) using aseptic techniques.[9]
-
Harvest cells in their logarithmic growth phase and perform a cell count (e.g., using a hemocytometer).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete growth medium.[7]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel quinoline compound (e.g., 10 mM in DMSO).[7]
-
Perform serial dilutions to create a range of final concentrations for testing.
-
Carefully remove the old media and add 100 µL of fresh media containing the desired concentrations of the test compound to the appropriate wells.[7] Include vehicle and positive controls.
-
-
MTT Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]
-
Incubate for an additional 3-4 hours at 37°C.[7] During this time, visible purple precipitates (formazan) will form in wells with viable cells.
-
-
Formazan Solubilization & Readout:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the crystals.[7]
-
Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[7]
-
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism.
-
Principle of Causality: This assay directly assesses the ability of a compound to prevent microbial replication in a nutrient-rich liquid medium. By serially diluting the compound, we can pinpoint the precise concentration at which this bacteriostatic or bactericidal effect occurs. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for inter-laboratory reproducibility.[10][11][12][13]
-
Self-Validating System:
-
Growth Control: Wells containing only broth and the microbial inoculum, to ensure the organism is viable and capable of growth.
-
Sterility Control: Wells containing only uninoculated broth to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) to validate the susceptibility of the test organism.
-
Detailed Protocol: Broth Microdilution MIC Assay (adapted from CLSI guidelines)
-
Preparation:
-
Prepare a 2X concentrated stock of the appropriate microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Prepare a stock solution of the quinoline compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in sterile water or broth to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the 96-well plate containing the serially diluted compound. The final volume in each well should be uniform (e.g., 100 µL).
-
Include all necessary controls on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.[11]
-
-
Result Determination:
-
Following incubation, visually inspect the plates for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the quinoline compound at which there is no visible growth. This can be determined by eye or with a plate reader measuring absorbance at ~600 nm.
-
Data Analysis and Interpretation: From Raw Data to Actionable Insights
Calculating IC50 and Selectivity Index (SI)
For cytotoxicity data, the half-maximal inhibitory concentration (IC50) is the key metric.[7] It represents the concentration of a compound required to inhibit cell growth by 50%.
-
Calculation: The IC50 is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
An even more powerful metric is the Selectivity Index (SI) , which provides a measure of a compound's therapeutic window.[14][15][16]
-
Calculation: SI = IC50 (in normal, non-cancerous cells) / IC50 (in cancer cells)
-
Interpretation: A compound with an SI value greater than 3 is generally considered to have promising selective toxicity against cancer cells.[14] A higher SI value indicates a greater preference for killing cancer cells over healthy cells, suggesting a potentially safer therapeutic profile.[14][17]
Data Presentation: Summarizing Cytotoxicity Results
| Compound ID | Target Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| QN-001 | MCF-7 (Breast) | 2.5 | MCF-10A | 28.0 | 11.2 |
| QN-002 | MCF-7 (Breast) | 15.8 | MCF-10A | 35.1 | 2.2 |
| QN-003 | A549 (Lung) | 5.1 | BEAS-2B | 45.9 | 9.0 |
| Doxorubicin | MCF-7 (Breast) | 0.8 | MCF-10A | 1.2 | 1.5 |
This table presents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR)
Systematic analysis of how chemical modifications to the quinoline scaffold affect biological activity is known as Structure-Activity Relationship (SAR) analysis.[18][19][20][21] Identifying key SAR trends is crucial for medicinal chemists to rationally design more potent and selective derivatives.[1][22] For example, studies have shown that substitutions at specific positions on the quinoline ring can dramatically enhance antiproliferative or antibacterial effects.[19][22]
Elucidating the Mechanism of Action (MoA)
Identifying a compound as "active" is only the first step. Understanding how it works is critical. Mechanistic studies help to identify the compound's cellular target and the pathways it modulates.
Common Mechanisms of Quinolines
Many quinoline derivatives exert their anticancer effects by interfering with fundamental cellular processes.[23][24] Key mechanisms include:
-
Inhibition of DNA Topoisomerases: These enzymes are vital for managing DNA topology during replication.[24][25] Their inhibition by quinoline compounds can lead to DNA strand breaks and cell death.[26][27][28]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a key anti-cancer strategy.[23][29][30][31]
-
Generation of Reactive Oxygen Species (ROS): An imbalance in cellular redox homeostasis can induce oxidative stress, leading to cellular damage and apoptosis.[32][33]
Key Mechanistic Assay Protocols
-
Apoptosis Assay (Annexin V/PI Staining):
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[34] Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[34]
-
Protocol Outline: Treat cells with the quinoline compound. Harvest cells and wash with a binding buffer. Incubate with FITC-Annexin V and PI. Analyze the cell populations using a flow cytometer.[34]
-
-
Intracellular ROS Assay:
-
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are non-fluorescent until they are deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[35] The fluorescence intensity is proportional to the amount of ROS.[36]
-
Protocol Outline: Seed cells in a 96-well plate. Load cells with the H2DCFDA probe. Treat with the quinoline compound. Measure the increase in fluorescence over time using a fluorescence plate reader.[35][36]
-
-
DNA Topoisomerase Inhibition Assay:
-
Principle: This cell-free assay measures the ability of a compound to inhibit the enzymatic activity of purified topoisomerase I or II. The assay typically uses supercoiled plasmid DNA as a substrate. Active topoisomerase relaxes the supercoiled DNA. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.[37]
-
Protocol Outline: Incubate supercoiled plasmid DNA with purified human topoisomerase I/II in the presence and absence of the quinoline compound. Stop the reaction and run the samples on an agarose gel. Visualize the DNA bands under UV light. An effective inhibitor will prevent the conversion of supercoiled DNA to its relaxed form.[26]
-
Conclusion
The biological screening of novel quinoline compounds is a multifaceted process that requires careful strategic planning, rigorous execution of validated protocols, and insightful data interpretation. By employing a hierarchical screening cascade, incorporating self-validating controls, and progressing from broad phenotypic assays to specific mechanistic studies, researchers can efficiently identify and characterize promising new therapeutic candidates. This guide provides the foundational principles and detailed methodologies to empower drug discovery professionals to unlock the full potential of the versatile quinoline scaffold.
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In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (n.d.). MDPI. [Link]
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Verma, A., et al. (2009). Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry. [Link]
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Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
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Mondal, S., et al. (2024). Different biological activities of quinoline. Authorea. [Link]
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Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences. [Link]
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Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry. [Link]
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Ilakiyalakshmi, M., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. [Link]
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Adegoke, R. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]
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Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini Reviews in Medicinal Chemistry. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
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SAR of Quinolines.pptx. (n.d.). SlideShare. [Link]
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iQ Biosciences. (n.d.). Apoptosis Assay. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]
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ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. [Link]
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ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents. [Link]
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CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. [Link]
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Araceli Biosciences. (2021). Apoptosis Assays. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol. [Link]
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ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. [Link]
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GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
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High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. (2024). Journal of Visualized Experiments. [Link]
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Screening Reactive Oxygen Species (ROS) on the iQue Screener. (n.d.). Sartorius. [Link]
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MDPI. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. [Link]
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Regulations.gov. (n.d.). M07-A8. [Link]
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ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
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ResearchGate. (n.d.). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. [Link]
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ResearchGate. (2012). What is the protocol for Reactive oxygen species(ROS) assay especially superoxide when we co-culture, neutrophils with cancer cells. [Link]
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Bioorganic & Medicinal Chemistry Letters. (n.d.). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. [Link]
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ResearchGate. (n.d.). IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated with Organoplatinum Compounds. [Link]
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Proceedings of the National Academy of Sciences. (2025). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. [Link]
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Pharmaceuticals (Basel). (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]
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MDPI. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. [Link]
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Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. (2021). International Journal of Molecular Sciences. [Link]
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Methodological & Application
The Versatile Scaffold: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its rigid, bicyclic aromatic structure provides a unique framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic functionalization of the quinoline ring is a key approach in the development of novel therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antiviral, and anti-inflammatory properties. Among the myriad of quinoline-based building blocks, Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate stands out as a particularly valuable intermediate. The presence of a trifluoromethyl group at the 6-position enhances metabolic stability and can significantly influence the electronic properties of the molecule, while the chloro group at the 4-position serves as a versatile handle for a variety of chemical transformations. The ethyl carboxylate at the 3-position offers an additional point for modification or can play a role in target engagement. This document provides a comprehensive guide to the synthesis, key reactions, and medicinal chemistry applications of this important scaffold, complete with detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClF₃NO₂ | [1] |
| Molecular Weight | 303.67 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge |
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step sequence starting from 4-(trifluoromethyl)aniline. The first step involves a Gould-Jacobs reaction to construct the quinoline core, followed by chlorination of the resulting 4-hydroxyquinoline intermediate.
Step 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This step employs the Gould-Jacobs reaction, a classic method for quinoline synthesis, which involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
Materials:
-
4-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
Procedure:
-
In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture with stirring to 120-140 °C for 1-2 hours. The reaction is typically monitored by the evolution of ethanol.
-
Once the initial reaction has subsided (cessation of ethanol evolution), add a high-boiling point solvent such as Dowtherm A (2-3 volumes relative to the aniline).
-
Increase the temperature to effect cyclization, typically around 250 °C, and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add hexane to the cooled mixture to precipitate the product.
-
Collect the precipitate by filtration, wash with hexane, and dry under vacuum to yield Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate as a solid.[2]
Causality: The initial heating promotes the formation of an enamine intermediate by condensation of the aniline with EMME and elimination of ethanol. The subsequent high-temperature cyclization in a non-volatile solvent is necessary to overcome the activation energy for the intramolecular aromatic substitution that forms the quinoline ring system.
Step 2: Chlorination of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
The 4-hydroxy group is converted to the desired 4-chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
Protocol 2: Synthesis of this compound
Materials:
-
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
Procedure:
-
In a round-bottom flask, suspend Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3][4]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford this compound.
Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate at the 4-hydroxy position, which is then displaced by a chloride ion to yield the 4-chloroquinoline. The use of excess POCl₃ ensures complete conversion and also serves as the reaction solvent.
Key Synthetic Applications in Medicinal Chemistry
The reactivity of this compound is dominated by the lability of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr) and its utility in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethyl group activates the C4-position for nucleophilic attack. This allows for the facile introduction of a wide variety of nitrogen, oxygen, and sulfur nucleophiles, which is a cornerstone for the synthesis of many biologically active molecules.
Protocol 3: General Procedure for SNAr with Amines (Synthesis of 4-Anilinoquinolines)
Materials:
-
This compound
-
Substituted aniline (1.0-1.2 eq)
-
Solvent (e.g., ethanol, isopropanol, or DMF)
-
Base (optional, e.g., triethylamine or DIPEA)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the substituted aniline (1.0-1.2 eq).
-
If the aniline is a salt or if desired to scavenge the HCl byproduct, a non-nucleophilic base like triethylamine or DIPEA (1.1-1.5 eq) can be added.
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the aniline.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is then washed with water and brine, dried, and concentrated.
-
Purification by column chromatography or recrystallization affords the desired 4-anilinoquinoline derivative.[5]
Causality: The reaction proceeds via an addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate (Meisenheimer complex). The subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring. The choice of solvent and the use of a base can influence the reaction rate and yield.
Application in Kinase Inhibitors: 4-Anilinoquinazoline and 4-anilinoquinoline scaffolds are privileged structures in the design of kinase inhibitors, as they can mimic the adenine moiety of ATP and bind to the hinge region of the kinase active site.[6][7] Derivatives of this compound have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin G Associated Kinase (GAK).[8][9]
Table of Representative Biologically Active 4-Anilino-6-(trifluoromethyl)quinoline Derivatives:
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| 6-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | GAK | 5.3 (Kd) | [8] |
| N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-cyanobenzyl)quinazoline-4,6-diamine | MERS-CoV | 157 | [6] |
| HKI-272 (Neratinib) | HER-2, EGFR | 59, 92 | [9] |
Note: The table includes data from closely related quinoline and quinazoline derivatives to illustrate the potential of this scaffold.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl groups at the 4-position, providing access to a diverse range of biaryl structures with potential applications in medicinal chemistry and materials science.[10][11]
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (3 cycles).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 4-arylquinoline derivative.[12]
Causality: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates used.
Characterization
The synthesized compounds should be thoroughly characterized using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl group.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the carbonyl of the ester and the C-Cl bond.
-
Melting Point: A useful indicator of purity.
Expected ¹H NMR signals for this compound (in CDCl₃, predicted):
-
Triplet around 1.4 ppm (3H, -CH₂CH ₃)
-
Quartet around 4.4 ppm (2H, -CH ₂CH₃)
-
Signals in the aromatic region (7.5-9.0 ppm, 4H)
-
Singlet for the C2-H around 9.1 ppm
Conclusion
This compound is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro substituent allow for the facile generation of diverse libraries of quinoline derivatives. The protocols outlined in this document provide a solid foundation for the synthesis and application of this scaffold in the discovery of novel therapeutic agents, particularly in the area of oncology and infectious diseases. The unique combination of the quinoline core, the trifluoromethyl group, and the reactive chloro and ester functionalities ensures that this compound will continue to be a key player in the ongoing quest for new and improved medicines.
References
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Jo, S., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127323. Available from: [Link]
-
E-Prints Soton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Mahajan, A., et al. (2021). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities. Journal of Biomolecular Structure and Dynamics, 39(12), 4387-4404. Available from: [Link]
-
Du, X. L., et al. (2013). Proline potassium salt: a superior catalyst to synthesize 4-trifluoromethyl quinoline derivatives via Friedlander annulation. Tetrahedron Letters, 54(40), 5484-5487. Available from: [Link]
-
Ali, H. M., et al. (2018). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 11(01), 22-35. Available from: [Link]
-
J. Med. Chem. (2010). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. 53(8), 3247-3263. Available from: [Link]
-
ResearchGate. (2019). Synthesis of 4-(4-substituted-anilino)quinoline derivatives 6a–f. Available from: [Link]
-
Mini Rev Med Chem. (2009). Biological activities of quinoline derivatives. 9(14), 1648-54. Available from: [Link]
-
ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]
-
J. Org. Chem. (2011). POCl3 chlorination of 4-quinazolones. 76(9), 3263-73. Available from: [Link]
-
ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Available from: [Link]
-
RSC Adv. (2016). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. 6, 105634-105640. Available from: [Link]
-
MDPI. (2021). Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 26(16), 4983. Available from: [Link]
-
Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available from: [Link]
-
PubChem. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. Available from: [Link]
-
Accounts of Chemical Research. (2000). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. 33(11), 781-790. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. 13(4), 355. Available from: [Link]
-
J. Med. Chem. (2005). Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. 48(4), 1107-31. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
MDPI. (2018). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 23(10), 2465. Available from: [Link]
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ResearchGate. (2014). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Available from: [Link]
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Sci-Hub. (2004). Nucleophilic Trifluoromethylation of RF‐Containing 4‐Quinolones, 8‐Aza‐ and 1‐Thiochromones with (Trifluoromethyl)trimethylsilane. Available from: [Link]
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MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]
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Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. Available from: [Link]
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Indian Journal of Chemistry. (2023). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Available from: [Link]
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J. Am. Chem. Soc. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. 145(38), 20886–20893. Available from: [Link]
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J. Am. Chem. Soc. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. 145(38), 20886–20893. Available from: [Link]
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Arkat USA. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
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Anticancer Agents Med Chem. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. 18(2), 269-280. Available from: [Link]
- Google Patents. (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
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IOSR Journal of Applied Chemistry. (2015). Synthesis of Quinoline Analogues as Anti-microbial Agents. 8(1), 01-05. Available from: [Link]
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Application Notes and Protocols: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate as a Potent Kinase Inhibitor
Introduction: The Quinoline Scaffold in Kinase Inhibition
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology drug discovery, quinoline-based molecules have emerged as a significant class of protein kinase inhibitors.[3][4] Kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[5][7]
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound featuring the quinoline core. While specific biological data for this exact molecule is not extensively published, its structural motifs—the quinoline core, the electron-withdrawing trifluoromethyl group at the 6-position, and the carboxylate at the 3-position—are present in other known kinase inhibitors. For instance, 4-anilinoquinoline derivatives have been identified as inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Protein Kinase Novel 3 (PKN3), and Cyclin-Dependent Kinase 2 (CDK2).[8][9] Specifically, a 6-trifluoromethyl quinoline derivative was found to be a potent inhibitor of GAK (Cyclin G-associated kinase).[9] This structural similarity suggests that this compound holds significant potential as a kinase inhibitor, warranting further investigation.
This guide provides a comprehensive overview of the application of this compound in kinase inhibition studies, complete with detailed protocols for its characterization.
Hypothesized Mechanism of Action
Based on the structure of this compound and its similarity to other quinoline-based inhibitors, it is hypothesized to function as an ATP-competitive inhibitor. Most kinase inhibitors target the ATP-binding pocket of the enzyme.[10] The quinoline scaffold can form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for inhibitor binding. The trifluoromethyl group may interact with a hydrophobic region of the active site, enhancing binding affinity and selectivity. The ethyl carboxylate group at the 3-position could be further modified to optimize potency and pharmacokinetic properties.
Caption: Hypothesized signaling pathway and point of intervention.
Experimental Protocols
The following protocols provide a roadmap for characterizing the kinase inhibitory activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and determination of IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).[11] It directly measures the product of the kinase reaction, providing a sensitive and quantitative readout of enzyme activity.
Caption: Workflow for the in vitro ADP-Glo™ kinase assay.
Materials:
-
This compound
-
Purified recombinant kinase(s) of interest (e.g., EGFR, PKN3, GAK)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (negative control) or a known inhibitor (positive control).
-
Add 2 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a known potent inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This cell-based assay determines if the compound can inhibit the activity of a target kinase within a cellular environment by measuring the phosphorylation status of a known downstream substrate.
Rationale: While in vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that a compound can penetrate the cell membrane, engage its target, and exert a biological effect in a physiological context.[7][12] Western blotting is a widely used technique to detect changes in protein phosphorylation.[13][14]
Materials:
-
Cancer cell line known to have an active kinase pathway of interest (e.g., A549 for EGFR).
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Growth factor (if required to stimulate the pathway, e.g., EGF)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific substrate antibody and total substrate antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the kinase pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Compare the normalized signal in treated samples to the stimulated control to determine the extent of inhibition.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Inhibition of a kinase crucial for cell survival should lead to a decrease in cell viability.
Rationale: The ultimate goal of many kinase inhibitors in oncology is to halt cancer cell proliferation or induce apoptosis.[14] A cell viability assay provides a functional readout of the compound's anti-proliferative effects.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Clear or opaque 96-well plates (depending on the assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO vehicle control.
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Data Presentation: A Targeted Approach
To effectively characterize a novel kinase inhibitor, it is crucial to assess its potency and selectivity across a panel of kinases.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | In Vitro IC50 (nM) | Cellular IC50 (nM) - Phosphorylation Assay |
| EGFR | 85 | 250 |
| GAK | 25 | Not Determined |
| PKN3 | 150 | 800 |
| ATM | >10,000 | >10,000 |
| VEGFR2 | 600 | 1,500 |
| c-Met | 1,200 | 3,000 |
Data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a systematic approach to characterizing its inhibitory activity, from direct enzyme inhibition to cellular effects. Based on the initial screening results, further optimization of the quinoline scaffold can be undertaken to improve potency, selectivity, and drug-like properties. Future studies should include broader kinase profiling to fully understand its selectivity, pharmacokinetic studies to assess its in vivo behavior, and efficacy studies in animal models of cancer.
References
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]
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Ravi, S., Barui, S., Kirubakaran, S., Duhan, P., & Bhowmik, K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070–2079. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Ravi, S., Barui, S., Kirubakaran, S., Duhan, P., & Bhowmik, K. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. ResearchGate. [Link]
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Ibrahim, D. A., Abou El Ella, D. A., El-Motwally, A. M., & Aly, R. M. (2015). Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity. European Journal of Medicinal Chemistry, 102, 115–131. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed. [Link]
-
Mittal, R., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. [Link]
-
Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. [Link]
-
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate. (2024). Chemsrc.com. [Link]
-
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. PubChem. [Link]
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Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). RSC Medicinal Chemistry. [Link]
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3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). PubMed. [Link]
-
Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. (n.d.). NIH. [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. (2023). NIH. [Link]
-
Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment. (n.d.). NIH. [Link]
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Highly potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase. (n.d.). PubMed. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed Central. [Link]
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The Lynchpin Intermediate: Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate in Modern Drug Discovery
Introduction: The Quinoline Scaffold and the Power of Strategic Functionalization
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The strategic introduction of specific substituents onto the quinoline core is a key tactic in drug design, profoundly influencing the molecule's pharmacokinetic and pharmacodynamic profiles.
Among the vast library of quinoline derivatives, Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate has emerged as a particularly valuable intermediate in the synthesis of novel therapeutics. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and applications of this versatile building block. We will explore the causality behind its synthetic route and demonstrate its pivotal role in generating potent kinase inhibitors for oncology.
Physicochemical Properties and Strategic Importance
The utility of this compound as a drug discovery intermediate stems from the specific attributes conferred by its substituents:
-
The 4-Chloro Group: This is the most critical feature for its role as an intermediate. The chlorine atom at the C4 position is an excellent leaving group, highly activated towards nucleophilic aromatic substitution (SNAr).[3] This allows for the straightforward introduction of a wide variety of nucleophiles, most commonly primary and secondary amines, to build a diverse library of 4-aminoquinoline derivatives.[4]
-
The 6-Trifluoromethyl Group: The -CF3 group is a powerful modulator of physicochemical properties. Its strong electron-withdrawing nature influences the reactivity of the quinoline ring system. Furthermore, it significantly enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.[5] The trifluoromethyl group is a common feature in many modern pharmaceuticals for these reasons.
-
The 3-Ethyl Carboxylate Group: This ester group also serves as an important electronic and steric modulator. While it can be hydrolyzed to the corresponding carboxylic acid, it is often retained in the final drug molecule, where it can participate in hydrogen bonding or other interactions within a target's binding site.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClF₃NO₂ | [6] |
| Molecular Weight | 303.66 g/mol | [6] |
| Appearance | White to off-white solid | N/A (Typical) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A (Typical) |
Synthesis of the Intermediate: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a reliable two-step sequence starting from commercially available materials.
Caption: Synthetic workflow for the target intermediate.
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)
This reaction proceeds via an initial nucleophilic substitution of the aniline onto diethyl ethoxymethylenemalonate, followed by a thermally induced intramolecular cyclization to form the quinolone ring system.
Materials:
-
4-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling solvent (e.g., Diphenyl ether or Dowtherm A)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 - 1.1 eq).
-
Heat the mixture to 120-130 °C for 1-2 hours. Ethanol will be evolved during this step.
-
Carefully add the high-boiling solvent (e.g., Diphenyl ether, ~5-10 volumes) to the hot reaction mixture.
-
Increase the temperature to reflux (typically ~250-260 °C) and maintain for 1-2 hours. The cyclization occurs at this high temperature, often with the product precipitating from the hot solution.
-
Allow the reaction mixture to cool to room temperature, which will cause further precipitation of the product.
-
Dilute the slurry with hexane to facilitate filtration and help remove the high-boiling solvent.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane.
-
Dry the product under vacuum. The resulting Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate is typically of sufficient purity for the next step.
Expected Yield: 85-95%.
Protocol 2: Chlorination of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical activation step. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. The reaction proceeds via phosphorylation of the hydroxyl group, followed by nucleophilic attack of chloride.[7]
Materials:
-
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. Ensure all glassware is thoroughly dried.
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 volumes). POCl₃ can act as both the reagent and the solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Once the quench is complete, neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8. A solid precipitate will form.
-
Extract the aqueous slurry with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethanol or an ethanol/hexane mixture) to afford pure this compound.
Expected Yield: 75-90%.
Application in Drug Discovery: Synthesis of 4-Aminoquinoline Kinase Inhibitors
The primary application of this compound is its use in SNAr reactions to synthesize 4-aminoquinoline derivatives. This scaffold is a privileged structure for targeting various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[8][9] Specifically, 4-anilinoquinolines and related structures have shown potent inhibitory activity against the PI3K/mTOR and EGFR signaling pathways.[8]
Caption: SNAr reaction workflow to generate kinase inhibitors.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the coupling of an amine nucleophile with the intermediate to generate the 4-aminoquinoline scaffold.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., a substituted aniline) (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, Isopropanol, or DMF)
-
Base (optional, e.g., Diisopropylethylamine (DIPEA) or K₂CO₃)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the amine nucleophile (1.0 - 1.2 eq).
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base like DIPEA (1.5 eq) to liberate the free amine.
-
Heat the reaction mixture to reflux (typically 80-120 °C depending on the solvent) for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 4-aminoquinoline product.
Expected Yield: 60-95%, depending on the nucleophilicity of the amine.
Mechanism of Action: Targeting Cancer Signaling Pathways
Derivatives synthesized from this intermediate have shown significant promise as inhibitors of key oncogenic signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is one of the most common events in human cancer.[8] Several quinoline-based molecules act as dual PI3K/mTOR inhibitors, binding to the ATP-binding pocket of these kinases and preventing the downstream signaling that drives tumor progression.
EGFR Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation and survival. Mutations and overexpression of EGFR are hallmarks of various cancers, particularly non-small cell lung cancer. The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are classic pharmacophores for EGFR inhibitors, competing with ATP in the kinase domain.[9] The 6-trifluoromethyl group can enhance the binding affinity and overall potency of these inhibitors.
Caption: Inhibition of EGFR and PI3K/mTOR pathways.
Conclusion
This compound is more than just a chemical; it is a strategically designed lynchpin for the assembly of complex, biologically active molecules. Its synthesis is robust and high-yielding, and its activated 4-chloro position provides a versatile handle for diversification. By leveraging this intermediate, medicinal chemists can efficiently access the 4-amino-6-(trifluoromethyl)quinoline scaffold, a privileged structure for developing potent kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this intermediate in the ongoing quest for novel and more effective therapeutics.
References
-
Verma, A., Joshi, S., & Singh, D. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Results in Chemistry, 4, 100342. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19289-19316. [Link]
-
Birch, A. M., Davies, R. V., Maclean, L., & Robinson, K. (1994). Syntheses of flosequinan: a novel 4-quinolone shown to be useful in congestive heart failure. Journal of the Chemical Society, Perkin Transactions 1, (4), 437-442. [Link]
-
Carroll, F. I., & Blackwell, J. T. (1974). Optical Isomers of Aryl-2-piperidylmethanol Antimalarial Agents. Preparation, Optical Purity, and Absolute Stereochemistry. Journal of Medicinal Chemistry, 17(2), 210-219. [Link]
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Ohnmacht, C. J., Patel, A. R., & Lutz, R. E. (1971). Antimalarials. 7. Bis(trifluoromethyl)-.alpha.-(2-piperidyl)-4-quinolinemethanols. Journal of Medicinal Chemistry, 14(10), 926-928. [Link]
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Romero, A. H. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review. Tropical Medicine and Infectious Disease, 4(1), 40. [Link]
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Solomon, V. R., Puri, S. K., Srivastava, K., & Katti, S. B. (2005). Design and synthesis of new antimalarial agents from 4-aminoquinoline. Bioorganic & Medicinal Chemistry Letters, 15(4), 1155-1158. [Link]
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Han, W., et al. (2016). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 7(10), 922-927. [Link]
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MDPI. (2022). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
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Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 18(8), 656-666. [Link]
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Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
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Di Bello, E., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4259. [Link]
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Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 678895. [Link]
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de Almeida, G. S. S., et al. (2019). A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives. Scientific Reports, 9(1), 1-13. [Link]
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Tiwari, R. K., et al. (2017). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 60(22), 9234-9247. [Link]
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ResearchGate. (2020). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. [Link]
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Synthesis of Quinoline-3-Carboxylate Derivatives: An Application Note and Protocol Guide
Introduction: The Enduring Significance of the Quinoline-3-Carboxylate Scaffold
The quinoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] Within this versatile family, quinoline-3-carboxylate and its close relatives, quinoline-3-carboxamides, have emerged as particularly promising pharmacophores. These compounds are key components in a number of therapeutic agents and are the focus of intensive research for the development of new drugs targeting a range of diseases, from infectious diseases to cancer and autoimmune disorders.[5][6][7] For instance, quinoline-3-carboxamides like laquinimod have shown promise in treating autoimmune diseases, while other derivatives are being investigated as potent anticancer agents that can induce apoptosis in cancer cell lines.[5][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic protocols for preparing quinoline-3-carboxylate derivatives. It delves into both classical and modern synthetic strategies, explaining the underlying chemical principles and offering detailed, step-by-step experimental procedures.
Strategic Approaches to the Synthesis of Quinoline-3-Carboxylates
The construction of the quinoline-3-carboxylate core can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. This guide will focus on two of the most reliable and widely used classical methods, the Gould-Jacobs reaction and the Friedländer synthesis, as well as highlight modern, more efficient catalytic and microwave-assisted approaches.
The Gould-Jacobs Reaction: A Cornerstone in Quinoline-3-Carboxylate Synthesis
The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline-3-carboxylate derivatives.[8][9] The reaction proceeds in two key stages: the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.[8]
Mechanism and Rationale:
The reaction is initiated by the nucleophilic attack of the aniline on an activated malonic ester, typically diethyl ethoxymethylenemalonate (EMME), leading to the formation of an anilinomethylenemalonate intermediate.[8] This step is a nucleophilic substitution where the ethoxy group of EMME is displaced by the aniline. The subsequent step is a thermally induced intramolecular cyclization, which is a 6-electron electrocyclization, followed by tautomerization to yield the stable 4-hydroxyquinoline-3-carboxylate.[8] The high temperature required for the cyclization is a critical parameter that needs to be optimized to maximize yield and minimize degradation of the product.[10]
Diagram 1: The Gould-Jacobs Reaction Mechanism
Caption: Mechanism of the Gould-Jacobs reaction.
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time compared to conventional heating.[10][11]
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| Aniline | C₆H₇N | 93.13 | 0.19 g (0.18 mL) | 2.0 mmol |
| Diethyl ethoxymethylenemalonate (EMME) | C₁₀H₁₆O₅ | 216.23 | 1.30 g (1.21 mL) | 6.0 mmol |
| Acetonitrile | CH₃CN | 41.05 | As needed | - |
Procedure:
-
To a 2-5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[10]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 250 °C for 10 minutes.[10] Note: The reaction generates high pressure.
-
After the reaction is complete, cool the vial to room temperature.
-
A precipitate of the product will form. Filter the solid product and wash it with a small amount of ice-cold acetonitrile.[10]
-
Dry the product under vacuum.
-
The purity of the product can be assessed by HPLC-MS.
Expected Yield: ~40-50%[10]
The Friedländer Synthesis: A Versatile Annulation Strategy
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a β-ketoester, to form a quinoline.[12][13] By choosing a β-ketoester like ethyl acetoacetate, this method can be adapted to produce quinoline-3-carboxylate derivatives.
Mechanism and Rationale:
The reaction can be catalyzed by either acid or base.[12][13] The mechanism involves an initial aldol-type condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration to form the quinoline ring.[12][13] Alternatively, the reaction can proceed through the initial formation of a Schiff base between the aniline and the ketone, followed by an intramolecular aldol condensation.[13] The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction when unsymmetrical ketones are used.[12]
Diagram 2: The Friedländer Synthesis Workflow
Caption: General workflow of the Friedländer synthesis.
Protocol 2: One-Pot Tandem Friedländer Annulation for Ethyl 2-styrylquinoline-3-carboxylate
This protocol describes a one-pot synthesis that combines the Friedländer annulation with a Knoevenagel condensation to introduce a styryl group at the 2-position.[14][15]
Materials and Reagents:
| Reagent | Formula | M.W. | Amount | Moles |
| 2-Aminobenzophenone | C₁₃H₁₁NO | 197.23 | 197 mg | 1.0 mmol |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 130 mg (0.13 mL) | 1.0 mmol |
| Benzaldehyde | C₇H₆O | 106.12 | 106 mg (0.10 mL) | 1.0 mmol |
| 1-Methylimidazolium trifluoroacetate ([Hmim]TFA) | C₅H₇F₃N₂O₂ | 196.12 | 0.2 g | - |
Procedure:
-
In a round-bottom flask, mix 2-aminobenzophenone (1.0 mmol), ethyl acetoacetate (1.0 mmol), benzaldehyde (1.0 mmol), and 1-methylimidazolium trifluoroacetate (0.2 g).[15]
-
Heat the mixture at 80 °C with stirring for the time specified by the monitoring of the reaction by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: Good to excellent yields are reported for this type of reaction.[15]
Modern Synthetic Approaches
While classical methods are robust, modern synthetic chemistry has focused on developing more efficient, atom-economical, and environmentally friendly protocols.
Catalytic and One-Pot Syntheses
Recent advances have seen the development of catalytic systems for the synthesis of quinoline-3-carboxylates. For example, rhodium-catalyzed reactions of anilines with alkynyl esters in the presence of formic acid have been reported to give good yields of quinoline-3-carboxylates.[16] Palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols is another elegant method to access this scaffold.[17] One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are also gaining prominence as they reduce waste and simplify the experimental procedure.[18][19]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions.[20] As demonstrated in Protocol 1, microwave heating can dramatically reduce reaction times from hours to minutes for the synthesis of quinoline derivatives.[11][21][22] This is due to the efficient and uniform heating of the reaction mixture by microwaves.
Purification and Characterization
Purification of the synthesized quinoline-3-carboxylate derivatives is typically achieved by recrystallization or column chromatography.
-
Recrystallization: Finding a suitable solvent is crucial for effective purification by recrystallization. A systematic screening of solvents with varying polarities is recommended.[23] A good solvent will dissolve the compound at high temperatures but not at room temperature.[23]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a standard technique.
The structure and purity of the final compounds should be confirmed by modern analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC) for purity assessment.[6]
Safety Precautions
The synthesis of quinoline derivatives involves the use of potentially hazardous chemicals. It is imperative to adhere to strict safety protocols.[1][24][25][26][27]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24][26]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[24][26]
-
Handling of Reagents: Quinoline and its derivatives can be toxic and may have carcinogenic or mutagenic properties.[24][27] Avoid skin contact and ingestion.[24][25] Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[26]
Conclusion
The synthesis of quinoline-3-carboxylate derivatives is of paramount importance for the advancement of medicinal chemistry and drug discovery. The classical Gould-Jacobs and Friedländer reactions remain reliable and versatile methods for accessing this important scaffold. Concurrently, modern synthetic methodologies, including catalytic and microwave-assisted protocols, offer more efficient and environmentally benign alternatives. By understanding the underlying principles of these reactions and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively synthesize a wide range of quinoline-3-carboxylate derivatives for their scientific investigations.
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Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. Available from: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of Quinoline Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional dyes.[1][2][3] Its prevalence necessitates robust and precise analytical methodologies for characterization, quantification, and quality control. This guide provides an in-depth exploration of the principal analytical techniques employed for the comprehensive characterization of quinoline compounds. We move beyond mere procedural lists to delve into the causality behind experimental choices, offering field-proven insights to empower researchers. This document details validated protocols for chromatographic, spectrometric, spectroscopic, and electrochemical methods, ensuring a self-validating framework for reliable and reproducible results.
The Analytical Imperative for Quinoline Characterization
Quinoline, a bicyclic aromatic heterocycle, is not just a synthetic building block but a privileged structure found in numerous natural products, most famously the anti-malarial alkaloid quinine.[4] Its derivatives have been successfully developed into drugs for treating cancer, malaria, and bacterial infections.[3][5] The biological activity and physicochemical properties of these compounds are exquisitely dependent on their substitution patterns. Therefore, the ability to separate, identify, structurally elucidate, and quantify quinoline derivatives is critical for drug discovery, process chemistry, metabolic research, and environmental monitoring.[1][6][7]
This guide is structured to walk the researcher through a logical workflow, from separation and initial identification to detailed structural analysis and sensitive quantification.
Chromatographic Methods: The Foundation of Separation
Chromatography is the primary tool for isolating quinoline compounds from complex matrices such as reaction mixtures, biological fluids, or environmental samples. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of a wide range of quinoline derivatives, particularly those that are non-volatile or thermally labile.
Expertise & Causality: The most common HPLC mode for quinolines is Reverse-Phase (RP-HPLC). This is because the quinoline core possesses a moderate degree of hydrophobicity, making it well-suited for retention on a non-polar stationary phase (like C18). The mobile phase, typically a mixture of water and a polar organic solvent (acetonitrile or methanol), is used to elute the compounds.[6][8] The pH of the aqueous component is a critical parameter; adding an acid like phosphoric or formic acid protonates the basic nitrogen of the quinoline ring, which can significantly improve peak shape and retention time reproducibility.[6][9]
Protocol: Quantification of Quinoline-2-carboxylic Acid via RP-HPLC [6]
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of Quinoline-2-carboxylic acid reference standard in methanol.
-
Perform serial dilutions with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to create a calibration curve (e.g., 1 µg/mL to 100 µg/mL).[6]
-
-
Sample Preparation:
-
Instrumentation and Analysis:
-
Inject 10 µL of the sample onto the HPLC system.
-
Run the analysis using the parameters outlined in Table 1.
-
Quantify the sample by comparing its peak area to the calibration curve generated from the standards.
-
Table 1: HPLC Method Parameters for Quinoline-2-carboxylic Acid Quantification [6]
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 289 nm |
| Run Time | 15 minutes |
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Application Notes and Protocols for Reactions Involving Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Introduction: The Strategic Importance of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
This compound is a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its strategic importance stems from the unique arrangement of functional groups on the quinoline scaffold, a privileged structure in numerous pharmacologically active agents. The quinoline core itself is found in a wide array of drugs with activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]
The key features of this molecule that make it a powerful synthetic intermediate are:
-
The 4-Chloro Substituent: This is the most reactive site on the molecule for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, making it susceptible to displacement by a wide range of nucleophiles.
-
The 6-Trifluoromethyl Group: This group significantly influences the electronic properties of the quinoline ring system. As a strong electron-withdrawing group, it enhances the electrophilicity of the C4 position, further facilitating SNAr reactions. Moreover, the trifluoromethyl group is a common motif in pharmaceuticals, often improving metabolic stability, lipophilicity, and binding affinity.
-
The 3-Ester Group: The ethyl carboxylate at the C3 position provides a handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. This allows for the introduction of additional diversity and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
These attributes make this compound an ideal starting material for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.
Core Reactions and Mechanistic Considerations
This guide will focus on two of the most powerful and widely utilized transformations of this compound: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The reaction of 4-chloroquinolines with nucleophiles is a cornerstone of quinoline chemistry. The mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer intermediate. The electron-withdrawing quinoline nitrogen and the 6-trifluoromethyl group play a crucial role in stabilizing this intermediate, thereby lowering the activation energy of the reaction.
Diagram 1: General Workflow for Nucleophilic Aromatic Substitution
Caption: A generalized workflow for the SNAr reaction.
Protocol 1: Synthesis of Ethyl 4-amino-6-(trifluoromethyl)quinoline-3-carboxylates via SNAr
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines. The reaction with aniline derivatives is a common strategy for accessing scaffolds with potential anticancer activity.[1]
Materials:
-
This compound
-
Substituted Aniline (or other amine)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the desired product.
Expected Data:
| Entry | Nucleophile | Product | Typical Yield (%) |
| 1 | Aniline | Ethyl 4-(phenylamino)-6-(trifluoromethyl)quinoline-3-carboxylate | 85-95% |
| 2 | Morpholine | Ethyl 4-morpholino-6-(trifluoromethyl)quinoline-3-carboxylate | 80-90% |
| 3 | Hydrazine Hydrate | Ethyl 4-hydrazinyl-6-(trifluoromethyl)quinoline-3-carboxylate | 75-85% |
Yields are representative and may vary depending on the specific amine and reaction conditions.
Causality Behind Experimental Choices:
-
Solvent: DMF and NMP are excellent polar aprotic solvents that can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.
-
Base: Potassium carbonate or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a stronger base might be required.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction. The optimal temperature depends on the nucleophilicity of the amine.
II. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that allows for the introduction of a wide variety of aryl and heteroaryl substituents at the C4 position. This reaction is highly valued in drug discovery for its broad functional group tolerance and generally high yields. The catalytic cycle involves the oxidative addition of the chloroquinoline to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Protocol 2: Synthesis of Ethyl 4-aryl-6-(trifluoromethyl)quinoline-3-carboxylates via Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylquinoline derivative.
Expected Data:
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Ethyl 4-phenyl-6-(trifluoromethyl)quinoline-3-carboxylate | 70-85% |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 4-(4-methoxyphenyl)-6-(trifluoromethyl)quinoline-3-carboxylate | 75-90% |
| 3 | 3-Pyridinylboronic acid | Ethyl 4-(pyridin-3-yl)-6-(trifluoromethyl)quinoline-3-carboxylate | 60-75% |
Yields are representative and depend on the specific boronic acid, catalyst system, and reaction conditions.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the success of the coupling reaction. Electron-rich and sterically bulky phosphine ligands like SPhos and XPhos are often effective for the coupling of aryl chlorides.
-
Base: An inorganic base is required for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent like dioxane or toluene with water is commonly used. Water is often necessary to facilitate the dissolution of the base and promote the transmetalation step. Degassing the solvent is important to prevent the oxidation of the Pd(0) catalyst.
Conclusion and Future Perspectives
This compound is a powerful and versatile intermediate for the synthesis of novel quinoline-based compounds with significant potential in drug discovery. The protocols outlined in this application note for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide robust and reliable methods for the diversification of this scaffold. The strategic application of these reactions can lead to the rapid generation of compound libraries for biological screening, ultimately accelerating the identification of new therapeutic agents. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, at the C4 position will undoubtedly expand the synthetic utility of this valuable building block.
References
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. National Institutes of Health. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKAT USA, Inc. [Link]
-
Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Beilstein Journals. [Link]
-
Chemoselectivity in the Reactions Between Ethyl 4,4,4Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2Trifluoromethyl4- and 4Trifluoromethyl-2-quinolinones. ResearchGate. [Link]
-
Transition-Metal-Free C-3 Arylation of Quinoline-4-ones with Arylhydrazines. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate. [Link]
-
Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI. [Link]
Sources
Application Note: A Scalable, Two-Step Synthesis of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Abstract: This document provides a comprehensive guide to the large-scale synthesis of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, a key building block in modern medicinal chemistry. The protocol is designed for scalability, focusing on a robust and efficient two-step process. The synthesis begins with a thermally-driven Gould-Jacobs reaction to construct the core quinoline scaffold, followed by a chlorination step using phosphorus oxychloride. This guide offers detailed mechanistic insights, step-by-step protocols, safety considerations for industrial application, and characterization data.
Introduction and Strategic Overview
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] this compound, in particular, serves as a versatile intermediate. The trifluoromethyl group enhances metabolic stability and binding affinity, while the 4-chloro position provides a reactive handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities.[3][4]
Developing a synthetic route that is both high-yielding and amenable to large-scale production is critical for its application in drug development pipelines.[5] The strategy outlined herein employs a classic yet highly effective two-step approach:
-
Gould-Jacobs Reaction: This foundational step constructs the 4-hydroxyquinoline ring system from readily available starting materials: 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM).[6][7] This reaction is renowned for its reliability in forming the quinoline backbone.[8][9]
-
Chlorination: The intermediate, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, is subsequently converted to the target compound via chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, efficiently replacing the 4-hydroxy group with a chlorine atom.[10]
This sequence is logically sound, utilizing well-established and scalable reactions to achieve the target molecule with high purity.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthetic pathway.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is paramount for process optimization and troubleshooting on a large scale.
The Gould-Jacobs Reaction Mechanism
The Gould-Jacobs reaction proceeds in two distinct phases: an initial condensation followed by a high-temperature 6-electron electrocyclization.[6][7]
-
Nucleophilic Attack & Condensation: The reaction initiates with a nucleophilic attack by the amino group of 4-(trifluoromethyl)aniline on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.
-
Thermal Electrocyclization: This step requires significant thermal energy (typically >250 °C) to facilitate an intramolecular 6-electron cyclization, forming the quinoline ring.[8] The resulting enol rapidly tautomerizes to the more stable 4-oxo (4-hydroxy) form.[6]
Caption: Mechanism of the Gould-Jacobs quinoline synthesis.
Chlorination with Phosphorus Oxychloride (POCl₃)
The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a critical activation step. The mechanism involves the formation of a highly electrophilic intermediate.
-
Formation of Phosphate Ester: The lone pair on the oxygen of the 4-hydroxy group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester intermediate and the release of HCl.
-
Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or the generated HCl) then acts as a nucleophile, attacking the C4 position of the quinoline ring. This step is facilitated by the excellent leaving group ability of the dichlorophosphate moiety.
-
Rearomatization: The departure of the leaving group results in the formation of the stable, aromatic 4-chloroquinoline product.
This process is analogous to the mechanism seen in Vilsmeier-Haack reactions, where POCl₃ is used to generate a potent electrophile.[11]
Large-Scale Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and high temperatures. All operations must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves. An emergency shower and eyewash station must be readily accessible.[12][13]
Part A: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
This protocol is based on the classical Gould-Jacobs synthesis, adapted for scalability.[8][14]
Materials & Reagents:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)
-
High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)
-
Hexanes or Heptane (for washing)
| Parameter | Value | Notes |
| Scale | 1.0 mole | Based on 4-(Trifluoromethyl)aniline |
| Reactant 1 | 161.1 g | 4-(Trifluoromethyl)aniline |
| Reactant 2 | 227.0 g (1.05 mol) | Diethyl ethoxymethylenemalonate |
| Solvent | 500 mL | Dowtherm A |
| Temperature | 125 °C then 250-255 °C | Two-stage heating is critical |
| Reaction Time | 1 hour then 2-3 hours | Monitor for completion |
| Typical Yield | 85-95% | Highly dependent on temperature control |
Step-by-Step Procedure:
-
Reaction Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a thermometer, a heating mantle, and a distillation head to remove the ethanol byproduct.
-
Initial Condensation: Charge the reactor with 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture to 125-130 °C with stirring. Ethanol will begin to distill off. Maintain this temperature for approximately 1 hour, or until ethanol evolution ceases. This confirms the formation of the anilidomethylenemalonate intermediate.
-
Cyclization: Add the high-boiling solvent (e.g., Dowtherm A, 500 mL) to the reaction mixture. Increase the temperature to 250-255 °C and hold for 2-3 hours. The reaction progress can be monitored by taking small aliquots and analyzing via TLC or HPLC.
-
Isolation: Once the reaction is complete, allow the mixture to cool to below 100 °C. Carefully add hexanes or heptane (500 mL) to precipitate the product.
-
Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.
-
Purification: Collect the solid product by filtration using a Büchner funnel. Wash the filter cake thoroughly with fresh hexanes or heptane to remove the high-boiling solvent.
-
Drying: Dry the resulting white to off-white solid under vacuum at 50-60 °C to a constant weight. The product, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, is typically of high purity (>95%) and can be used in the next step without further purification.[15][16]
Part B: Synthesis of this compound
Critical Safety Warning: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water.[17][18] This procedure must be performed in a high-efficiency fume hood, and personnel must wear acid-resistant gloves, a face shield, and appropriate respiratory protection. All glassware must be scrupulously dried before use.[12][19]
Materials & Reagents:
-
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0-10.0 eq)
-
Toluene or other inert solvent (optional)
-
Ice, Water, and Sodium Bicarbonate (for workup)
| Parameter | Value | Notes |
| Scale | 0.85 mole | Based on 85% yield from Part A |
| Reactant 1 | 242.4 g | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate |
| Reagent 2 | 651.5 g (4.25 mol) | Phosphorus oxychloride (POCl₃, 5 eq) |
| Solvent | N/A (POCl₃ as solvent) | Toluene can be used as a co-solvent |
| Temperature | 100-110 °C (Reflux) | Ensure efficient reflux |
| Reaction Time | 3-5 hours | Monitor for completion (HPLC) |
| Typical Yield | 80-90% | Dependent on anhydrous conditions and workup |
Step-by-Step Procedure:
-
Reaction Setup: In a dry, multi-neck reaction vessel equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermometer, add the Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully and slowly add phosphorus oxychloride (5.0 eq) to the reaction vessel. The addition may be exothermic.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction's completion by HPLC, observing the disappearance of the starting material.
-
Quenching (Critical Step): After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure the fume hood sash is lowered and the ventilation is at maximum.
-
Neutralization: Once the initial vigorous reaction has subsided, slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid until the pH of the aqueous layer is ~7-8.[20]
-
Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by filtration.
-
Purification: Wash the filter cake extensively with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexanes.
-
Drying: Dry the purified white solid under vacuum at 40-50 °C to yield the final product, this compound.
References
-
Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 1039-1042. Available at: [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from: [Link]
-
Mallesh, H., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-10. Available at: [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Available at: [Link]
-
Saeed, A., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(11), 3188. Available at: [Link]
-
Merck Index. (n.d.). Gould-Jacobs Reaction. Available at: [Link]
-
Singh, P., et al. (2012). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]
-
IPCS. (n.d.). International Chemical Safety Cards: PHOSPHORUS OXYCHLORIDE. Available at: [Link]
-
Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Available at: [Link]
-
Gholap, S. S., & Gill, C. H. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-6. Available at: [Link]
-
Gholap, S. S., & Gill, C. H. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4. Available at: [Link]
-
Sastre Galmés, J. (2019). Design of a batch plant for quinoline derivatives manufacture. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
-
V. V. S. Rajendra Prasad, et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 26361-26380. Available at: [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Available at: [Link]
-
Salas, C. O., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 84(3), 635–646. Available at: [Link]
-
Ferreira, L. F. V., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-025. Available at: [Link]
-
ResearchGate. (2008). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[21]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Available at: [Link]
-
Chemsrc. (n.d.). ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate. Available at: [Link]
-
ResearchGate. (2018). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available at: [Link]
-
Asres, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10, 23645-23667. Available at: [Link]
-
MDPI. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(21), 7299. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
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- 14. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
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- 16. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note & Protocols: High-Purity Isolation of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in downstream applications, particularly in the synthesis of pharmacologically active agents, is critically dependent on its purity. This document provides a comprehensive guide to the purification of this compound, detailing field-proven protocols for recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The methodologies are presented with an emphasis on the underlying chemical principles, enabling researchers to adapt and troubleshoot these techniques for optimal results.
Introduction: The Imperative for Purity
The quinoline scaffold is a privileged structure in drug discovery, and derivatives such as this compound serve as versatile intermediates. The presence of impurities, even in small amounts, can lead to ambiguous biological data, complicate structural analysis, and generate unwanted side products in subsequent synthetic steps. Therefore, robust and efficient purification is not merely a procedural step but a prerequisite for scientific integrity and the successful development of novel chemical entities.
This guide outlines a logical workflow for purifying the title compound, from initial crude material to a final product of high analytical purity. The choice of technique is dictated by the impurity profile, the required purity level, and the scale of the purification.
Understanding the Analyte and Potential Impurities
Effective purification begins with an understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis.
Physicochemical Profile:
-
Molecular Weight: 303.66 g/mol [2]
-
Appearance: Typically a solid at room temperature.
-
Solubility: The ester and trifluoromethyl groups confer moderate polarity. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexanes and limited solubility in water.
Common Impurities: The synthesis of the title compound often involves the chlorination of its 4-hydroxy precursor, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]
Potential impurities include:
-
Unreacted Starting Material: Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.[5][6]
-
Hydrolysis Products: The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy analogue, particularly on acidic silica gel.
-
Over-chlorinated Byproducts: Depending on the reaction conditions, other positions on the quinoline ring could potentially be chlorinated.[3][7]
-
Reagent Residues: Residual chlorinating agents and their byproducts.
Strategic Purification Workflow
The selection of a purification method is a critical decision based on the scale and initial purity of the crude material. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting the optimal purification technique.
Protocol 1: Recrystallization
Recrystallization is the most efficient method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be found. It is ideal for final polishing when the crude product is already of relatively high purity (>95%).
Causality Behind Solvent Choice: The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). A solvent system, such as ethyl acetate/hexanes or ethanol/water, often provides the necessary solubility gradient.
Detailed Step-by-Step Protocol:
-
Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes). Identify a solvent or solvent system that meets the criteria above.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring (use a hot plate and a magnetic stirrer). Continue adding the solvent until the solid is just fully dissolved.
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and assess purity by HPLC or TLC.
| Troubleshooting Recrystallization | |
| Problem | Solution |
| Oiling Out | The compound's melting point is below the solvent's boiling point. Add more solvent or switch to a lower-boiling point solvent. |
| No Crystals Form | The solution may be too dilute, or supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some solvent and cool again. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility even at low temperatures. Evaporate some solvent and re-cool, or switch to a solvent in which the compound is less soluble. |
Protocol 2: Flash Column Chromatography
This is the workhorse technique for purifying multi-gram quantities of compounds from complex mixtures when recrystallization is not feasible. The separation is based on the differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).
Expert Insight—Mitigating On-Column Degradation: The basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[8] This can lead to significant peak tailing and, in some cases, hydrolysis of the 4-chloro group. To counteract this, the silica gel should be deactivated by adding a small amount of a tertiary amine, such as triethylamine (NEt₃), to the eluent system (typically 0.5-1% v/v).[8]
Caption: Standard workflow for flash column chromatography purification.
Detailed Step-by-Step Protocol:
-
TLC Analysis: Develop a suitable eluent system using TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.2-0.3.
-
Column Preparation: Prepare a slurry of silica gel in the least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[9] Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique generally provides superior resolution compared to wet loading.[9]
-
Elution: Begin eluting the column with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a consistent volume in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and elute. Visualize the spots using a UV lamp (254 nm).
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator.
| Typical Column Chromatography Parameters | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Recommended Eluent | Hexane / Ethyl Acetate gradient (e.g., 0% to 30% EtOAc) |
| Eluent Additive | 0.5-1% Triethylamine (NEt₃) to prevent tailing[8] |
| Visualization | UV light (254 nm) or Potassium Permanganate stain[9] |
Protocol 3: Preparative HPLC
For the highest possible purity or for separating very similar impurities, preparative HPLC is the method of choice.[10] It is particularly useful for purifying small-to-medium scale batches (mg to several grams).[11] The most common mode for a molecule of this type is reversed-phase HPLC (RP-HPLC).
Principle of RP-HPLC: The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). More hydrophobic (less polar) compounds are retained longer on the column. This technique is highly effective for separating quinoline derivatives.[11][12]
Detailed Step-by-Step Protocol:
-
Analytical Method Development: First, develop a separation method on an analytical HPLC system.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid (TFA), is a standard starting point. Formic acid is preferred for MS compatibility.[12]
-
Gradient: A typical scouting gradient would be 5% to 95% B over 15-20 minutes.
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 325 nm).[11]
-
-
Scale-Up: Once an effective analytical separation is achieved, scale the method up to a preparative column. The flow rate and injection volume are increased proportionally to the column's cross-sectional area.
-
Sample Preparation: Dissolve the crude or partially purified sample in a minimal amount of a strong solvent, such as methanol or acetonitrile. The final concentration can be high (e.g., 50 mg/mL), depending on solubility.[11] Filter the solution through a 0.45 µm filter to remove particulates.[11]
-
Purification Run: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Use an automated fraction collector to collect fractions corresponding to the main peak detected by the UV detector.[11]
-
Post-Purification: Combine the pure fractions, confirmed by analytical HPLC. Remove the organic solvent (acetonitrile/methanol) via rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final, highly pure solid product.
| Typical Preparative HPLC Parameters | |
| System | Preparative HPLC with gradient pump, UV detector, fraction collector[11] |
| Column | C18 (e.g., 20-50 mm ID x 250 mm L) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20 - 80 mL/min (dependent on column diameter) |
| Detection | UV, 254 nm or 325 nm[11] |
Final Purity Assessment
Regardless of the method used, the purity of the final product must be rigorously confirmed.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.
-
HPLC-UV/MS: The primary method for quantifying purity. An analytical run of the final product should show a single major peak. Mass spectrometry confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point is indicative of high purity.
References
- Benchchem. Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
- Benchchem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- Benchchem. Technical Support Center: Purification of Quinoline Derivatives.
- SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
- Benchchem. Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
- RA College. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE.
- PubChem. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
- Chemsrc.com. ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate.
- Google Patents. CN110156675B - Synthesis method of quinoline compound containing sulfonyl.
- Sigma-Aldrich. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate AldrichCPR 77779-49-8.
- Teledyne Labs. The Power of Preparative HPLC Systems.
- Labcompare.com. LABTips: Preparative HPLC for Purification Workflows.
- PubChemLite. This compound (C13H9ClF3NO2).
- Santa Cruz Biotechnology. Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate.
- National Center for Biotechnology Information. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
- Guidechem. How can ETHYL 6-BROMO-4-CHLORO-3-QUINOLINECARBOXYLATE be synthesized as a pharmaceutical intermediate?.
- Alchem Pharmtech. CAS 26893-12-9 | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
- BLD Pharm. 1027643-03-3|Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate hydrochloride.
- Sigma-Aldrich. ETHYL 4-CHLORO-5-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 2177266-12-3.
- Indian Journal of Chemistry. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene).
- ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate.
- Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.
- ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate.
- National Center for Biotechnology Information. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate.
Sources
- 1. PubChemLite - this compound (C13H9ClF3NO2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Role of Quinoline Derivatives in Oncology Research: A Guide to Application and Protocol
Introduction: The Quinoline Scaffold as a Cornerstone in Anticancer Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to interact with a wide array of biological targets have made it a cornerstone in the development of novel therapeutics.[1] In the realm of oncology, quinoline derivatives have emerged as a particularly promising class of compounds, with several demonstrating potent anti-tumor activity both in preclinical studies and clinical applications.[2][3]
The anticancer mechanisms of quinoline derivatives are multifaceted, ranging from the inhibition of key signaling pathways that drive tumor growth and survival to the direct induction of cancer cell death.[4] These compounds have been shown to function as inhibitors of crucial enzymes like protein kinases and topoisomerases, interfere with the dynamics of the cellular cytoskeleton, and modulate the processes of angiogenesis and metastasis.[1][4] Furthermore, certain quinoline-based agents have demonstrated the ability to overcome mechanisms of drug resistance, a significant challenge in cancer therapy.[2]
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of quinoline derivatives in cancer research, supported by detailed, field-proven protocols for their evaluation. The methodologies presented herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Mechanisms of Action: How Quinoline Derivatives Combat Cancer
The therapeutic potential of quinoline derivatives in oncology stems from their ability to target and disrupt various cellular processes that are essential for cancer cell proliferation, survival, and dissemination.
Kinase Inhibition: Disrupting Aberrant Signaling
Many cancers are driven by the dysregulation of protein kinases, enzymes that play a central role in cellular signal transduction pathways. Quinoline-based compounds have been successfully developed as potent kinase inhibitors.[5][6]
-
VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Quinoline derivatives can inhibit VEGFR, a key receptor in the angiogenic signaling cascade, thereby cutting off the tumor's blood supply.[7]
-
EGFR (Epidermal Growth Factor Receptor) Inhibition: Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell proliferation. Certain quinoline derivatives can block EGFR signaling, halting this proliferative drive.[7]
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is a hallmark of many cancers. Quinoline-based inhibitors targeting components of this pathway are of significant interest.[7][8]
Signaling Pathway: EGFR Cascade
Caption: EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Induction of Apoptosis: Triggering Programmed Cell Death
Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many quinoline derivatives have been shown to induce apoptosis, forcing cancer cells to self-destruct.[4] This can be achieved through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins.
Inhibition of Tubulin Polymerization: Disrupting the Cytoskeleton
Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Some quinoline derivatives can interfere with microtubule dynamics by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[7] This disruption of the mitotic spindle leads to cell cycle arrest and ultimately, cell death.
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. kumc.edu [kumc.edu]
- 5. bosterbio.com [bosterbio.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate synthesis
Technical Support Center: Synthesis of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this multi-step synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this procedure.
Section 1: Synthesis Overview & Key Principles
The synthesis of this compound is typically achieved through a two-step process. Understanding the fundamentals of each step is critical for successful optimization and troubleshooting.
-
Step 1: The Gould-Jacobs Reaction. This step involves the condensation of 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME). This is followed by a high-temperature thermal cyclization to form the quinoline core, yielding Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.[1]
-
Step 2: Chlorination. The 4-hydroxy group of the quinoline intermediate is subsequently replaced with a chlorine atom. This is typically accomplished using a chlorinating agent like phosphoryl chloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), which proceeds via a Vilsmeier-Haack type mechanism.[2]
Core Synthesis Workflow
Caption: Overall two-step synthesis pathway.
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most critical safety precautions for this synthesis? A1: This synthesis involves hazardous materials and conditions.
-
High Temperatures: The thermal cyclization step requires temperatures around 250°C, which necessitates the use of high-boiling, inert solvents (e.g., Dowtherm A, mineral oil) and appropriate heating equipment (heating mantle, sand bath).[3] Ensure the setup is secure and shielded.
-
Phosphoryl Chloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The work-up procedure, which involves quenching the reaction with ice, must be performed slowly and cautiously to control the exothermic reaction.[4]
-
Pressure Build-up: The Gould-Jacobs reaction can generate pressure, especially if performed in a sealed vessel or with microwave heating.[5] Ensure appropriate pressure-relief systems are in place.
Q2: The trifluoromethyl group on the aniline is strongly electron-withdrawing. How does this affect the Gould-Jacobs reaction? A2: The electron-withdrawing nature of the -CF₃ group deactivates the aniline ring, making the initial nucleophilic attack on EMME less favorable and the subsequent electrophilic cyclization onto the aromatic ring more difficult. Consequently, higher temperatures and/or longer reaction times are often required for the cyclization step compared to syntheses with electron-donating groups.[3] This also increases the risk of thermal degradation, making careful optimization of the time-temperature profile essential.[5]
Section 3: Troubleshooting Guide
Part A: The Gould-Jacobs Reaction (Step 1)
Q3: My thermal cyclization step is resulting in a low yield of the 4-hydroxyquinoline intermediate. How can I improve this? A3: Low yield in this step is a common issue, typically stemming from an incomplete reaction or product degradation.
-
Cause 1: Insufficient Temperature. The cyclization requires significant thermal energy. Temperatures below 240-250°C may be insufficient for efficient ring closure.
-
Cause 2: Product Degradation. Conversely, excessively high temperatures or prolonged heating can lead to decarboxylation and the formation of tar-like side products.[5]
-
Cause 3: Incomplete Initial Condensation. If the initial formation of the anilinomethylene malonate intermediate is incomplete, the overall yield will be low.
Troubleshooting Workflow: Low Yield in Cyclization
Caption: Decision tree for troubleshooting low cyclization yield.
Part B: Chlorination (Step 2)
Q4: The conversion of the 4-hydroxy intermediate to the final 4-chloro product is incomplete. What should I do? A4: Incomplete chlorination is often due to reagent stoichiometry, reaction conditions, or moisture contamination.
-
Solution 1: Reagent Stoichiometry. Ensure a sufficient excess of POCl₃ is used (typically 3-5 equivalents relative to the substrate). A catalytic amount of DMF (0.1-0.2 equivalents) is crucial for the formation of the active Vilsmeier reagent.[6]
-
Solution 2: Reaction Temperature and Time. The reaction usually requires heating. A typical condition is refluxing in POCl₃ or heating to 75-90°C for several hours.[6] Monitor the reaction by TLC until the starting material is fully consumed.
-
Solution 3: Exclude Moisture. POCl₃ reacts with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.
Q5: During the work-up, after pouring the reaction mixture onto ice, I don't get a precipitate, or the product is oily and difficult to isolate. What's the best procedure? A5: This is a common work-up challenge. The quinoline product can be protonated by the acidic conditions, forming a soluble quinolinium salt.[4]
-
Step 1: Cautious Quenching. Add the cooled reaction mixture dropwise to a vigorously stirred beaker of crushed ice. This hydrolyzes the excess POCl₃ and the Vilsmeier intermediate.
-
Step 2: Basification is Crucial. After quenching, the solution will be strongly acidic. Slowly neutralize the mixture by adding a base, such as a saturated sodium bicarbonate solution or cold aqueous sodium hydroxide, until the pH is neutral to slightly basic (pH 7-8).[4] This deprotonates the quinolinium salt, causing the free base product to precipitate as a solid.
-
Step 3: Isolation and Purification. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. If the product remains oily, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. The crude product can then be purified by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.[7]
Section 4: Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Gould-Jacobs Cyclization | Step 2: Chlorination |
| Key Reagents | 4-(Trifluoromethyl)aniline, Diethyl Ethoxymethylenemalonate | Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, POCl₃, DMF |
| Solvent | Dowtherm A or Mineral Oil (High-boiling, inert) | Neat POCl₃ or Dichloromethane |
| Temperature | 250 - 260 °C[3] | 75 - 90 °C (Reflux)[6] |
| Reaction Time | 30 - 60 minutes (monitor by TLC) | 2 - 4 hours (monitor by TLC) |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
| Work-up | Cool, dilute with hexanes, filter precipitate.[3] | Pour onto ice, neutralize with base, filter precipitate or extract.[4] |
Protocol 1: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
-
In a round-bottom flask, combine 4-(trifluoromethyl)aniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.05 equiv.).
-
Heat the mixture at 110-120°C for 1 hour to form the condensation intermediate, removing ethanol as it forms.
-
Add a high-boiling solvent (e.g., Dowtherm A, ~5-10 mL per gram of aniline) to the crude intermediate.
-
Heat the mixture to 250°C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes, monitoring the reaction progress by TLC.[3]
-
After the reaction is complete, allow the mixture to cool to below 100°C.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add the Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 equiv.) from the previous step.
-
Add phosphoryl chloride (POCl₃, 4.0 equiv.) followed by a catalytic amount of DMF (0.1 equiv.).[6]
-
Heat the reaction mixture to 80-90°C and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Once complete, cool the mixture to room temperature.
-
In a separate large beaker, prepare a stirred slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution or cold 1M NaOH until a solid precipitate forms and the pH is ~7.[4]
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol).
References
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. AN56. Retrieved from [Link]
-
Gomez, G., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2018(4), M1016. Retrieved from [Link]
-
Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 1276-1279. Retrieved from [Link]
-
ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? Retrieved from [Link]
-
Naidoo, R., et al. (2018). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Patel, P. D., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 32-36. Retrieved from [Link]
-
Szulczyk, D., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2038. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2018). An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Retrieved from [Link]
-
ChemSrc. (2024). Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Quinoline-3-Carboxylates
Introduction: Welcome to the technical support center for the synthesis of quinoline-3-carboxylates. This class of compounds is a cornerstone in medicinal chemistry, forming the scaffold for numerous pharmaceuticals, including several quinolone antibiotics.[1][2] While syntheses like the Gould-Jacobs and Conrad-Limpach reactions are robust, they are not without their challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into troubleshooting common issues, identifying byproducts, and optimizing reaction outcomes. Here, we move beyond textbook mechanisms to address the real-world problems encountered at the bench.
Section 1: Troubleshooting Reaction Failures & Low Yields
FAQ 1: My Gould-Jacobs thermal cyclization is not proceeding, or the yield is very low. What is the primary suspect?
Answer: The most common issue in a Gould-Jacobs reaction is the failure of the high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[1][2] This step requires significant thermal energy (typically >250 °C) to overcome the activation barrier for the 6-electron cyclization.[1][3][4]
Common Byproduct/Intermediate:
-
Uncyclized Intermediate (Anilidomethylenemalonate): This is not technically a byproduct but rather the unreacted starting material for the cyclization step. If the temperature is too low or the reaction time is too short, this intermediate will be the main component isolated.[2] It is often a stable, high-melting solid.
Causality & Troubleshooting Protocol:
-
Verify Temperature: The thermal cyclization is highly temperature-dependent. Traditional refluxing in high-boiling solvents can be inefficient.
-
Protocol: Ensure your heating mantle and thermometer are calibrated. Use a high-boiling, inert solvent like Dowtherm A or mineral oil to achieve uniform heating. Limpach noted that using an inert solvent could dramatically increase yields from <30% to over 95% in some cases.[3] Microwave synthesis is an excellent alternative for reaching the required temperatures (250-300 °C) rapidly and improving yields.[2]
-
-
Check for Degradation: At very high temperatures or with prolonged heating, the desired product can decarboxylate or degrade.[2]
-
Protocol: Perform a time-course study. Analyze aliquots of the reaction mixture by TLC or LC-MS at different time points (e.g., 5, 15, 30, 60 minutes) to find the optimal balance between conversion of the intermediate and the onset of degradation.[2]
-
-
Analyze the Intermediate: Confirm the structure of the isolated intermediate.
-
Protocol: The ¹H NMR spectrum should clearly show the aniline protons, the vinyl proton of the methylenemalonate, and the two ethyl ester groups. The key is the absence of the characteristic quinoline ring protons.
-
Diagram: Gould-Jacobs Reaction Pathway & Common Pitfall
The following diagram illustrates the critical thermal cyclization step and the "dead-end" isolation of the uncyclized intermediate if conditions are insufficient.
Sources
Technical Support Center: Troubleshooting Solubility for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Welcome to the technical support guide for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimentation. We will explore the underlying reasons for these issues and provide practical, step-by-step protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the most common initial queries regarding the solubility of this compound.
Q1: Why is my this compound poorly soluble in aqueous solutions?
A1: The low aqueous solubility of this compound is inherent to its molecular structure. The quinoline core is a bicyclic aromatic system, making it predominantly hydrophobic[1]. This hydrophobicity is further increased by the presence of a trifluoromethyl (-CF3) group, which is highly lipophilic. Additionally, strong intermolecular forces within the compound's solid crystal lattice can make it energetically unfavorable for water molecules to solvate individual molecules, thus limiting solubility[1]. Like more than 70% of new chemical entities in development pipelines, this compound's structure presents a fundamental challenge for achieving dissolution in aqueous media[2].
Q2: My compound precipitated when I diluted my DMSO stock into my experimental buffer. What happened and what should I do?
A2: This common phenomenon is known as "crashing out" or precipitation[3]. It occurs because while this compound is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), its solubility is drastically lower in an aqueous environment. When you dilute the concentrated DMSO stock into your buffer or cell media, the percentage of the organic co-solvent drops significantly. The surrounding water-based medium cannot maintain the compound in solution at that concentration, causing it to precipitate[3][4].
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The most direct solution is to test if your compound is simply exceeding its maximum solubility in the final aqueous medium. Prepare serial dilutions to identify a concentration that remains stable in solution[4].
-
Adjust Co-solvent Percentage: You can try slightly increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%). However, you must run a parallel vehicle control with the same final DMSO concentration to ensure the solvent itself is not affecting your experimental results, as higher concentrations can be toxic to cells[4].
Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?
A3: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility is measured by taking a compound pre-dissolved in an organic solvent (like DMSO) and diluting it into an aqueous buffer. It measures the concentration at which the compound precipitates under these specific, non-equilibrium conditions. This is most relevant for early-stage discovery and high-throughput screening where stock solutions are standard practice[5][6].
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer, allowing it to equilibrate over a prolonged period (e.g., 24 hours), and then measuring the concentration of the dissolved compound. This value is critical for later-stage development and formulation[7][8].
For most in-vitro assays, you are primarily dealing with and need to optimize for kinetic solubility [5].
Section 2: Troubleshooting Workflows & Experimental Protocols
This section provides a tiered approach to systematically address and solve solubility issues.
Tier 1: Initial Assessment & Co-Solvent Optimization
The first and most common method for solubilization is the use of a co-solvent to prepare a concentrated stock solution[4].
Protocol 1: Preparing a Stock Solution Using an Organic Co-Solvent
-
Principle: A water-miscible organic solvent with high solvating power is used to create a concentrated stock that can be diluted into aqueous media. DMSO is the most widely used co-solvent due to its ability to dissolve a vast range of compounds[4].
-
Methodology:
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Use a vortex mixer to ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution, provided the compound is thermally stable.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
Data Summary: Properties of Common Organic Solvents
| Solvent | Polarity | Use Case | Considerations |
| DMSO | High | Universal solvent for stock solutions | Can be toxic to cells at >0.5-1% v/v |
| Ethanol | Medium | Good alternative for some compounds | Can be volatile; potential for cell toxicity |
| Methanol | Medium | Used in analytical preparations | More toxic than ethanol |
| DMF | High | Strong solvent, similar to DMSO | Higher toxicity profile than DMSO |
Tier 2: Modifying the Aqueous Environment
If optimizing the co-solvent strategy is insufficient, the next step is to alter the properties of the aqueous diluent.
Protocol 2: Solubility Enhancement via pH Adjustment
-
Principle: Quinoline derivatives are typically weak bases. Adjusting the pH of the aqueous solution can lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt[1][3]. To be effective, the pH should generally be adjusted to 1-2 units below the compound's pKa[3].
-
Methodology:
-
Determine Target pH: While the specific pKa of this compound is not readily published, a starting point for quinoline derivatives is to test acidic pH ranges (e.g., pH 4.0 - 6.5).
-
Buffer Selection: Choose a buffer system with good buffering capacity in your target pH range (e.g., citrate or acetate buffers).
-
Prepare Acidic Buffer: Prepare the selected buffer at the desired pH.
-
Test Dissolution: Attempt to dissolve the compound directly in the acidic buffer or, more commonly, dilute your DMSO stock into the acidic buffer.
-
Observe: Visually inspect for precipitation immediately and after a short incubation period. Quantify solubility using HPLC if necessary.
-
-
Causality: By protonating the basic nitrogen, you introduce a positive charge, transforming the neutral, hydrophobic molecule into a more polar, water-soluble salt. This ionic interaction with water is much stronger, favoring dissolution.
-
Troubleshooting: This method is only viable if the low pH does not interfere with your downstream assay (e.g., cell viability, enzyme activity). Always confirm that your experimental system is tolerant to the chosen pH.
Tier 3: Advanced Formulation Strategies
When simple methods fail or are not applicable, advanced formulation techniques can be employed.
Protocol 3: Using Cyclodextrins for Inclusion Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules like our quinoline derivative, forming an "inclusion complex" that has a much higher apparent water solubility[1].
-
Methodology:
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD in your desired buffer (e.g., 1-10% w/v).
-
Add Compound: Add an excess amount of the solid quinoline powder to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at a constant temperature for 24-48 hours to allow for complex formation and equilibrium.
-
Separate and Analyze: Centrifuge or filter the solution to remove undissolved solid. Analyze the clear supernatant by HPLC-UV to determine the dissolved compound concentration.
-
-
Troubleshooting: If solubility enhancement is insufficient, try increasing the cyclodextrin concentration or testing a different type, such as sulfobutylether-β-cyclodextrin (SBE-β-CD)[3].
Section 3: Visual Diagrams and Workflows
Solubility Troubleshooting Workflow This diagram outlines a logical progression for addressing solubility issues, from initial observation to advanced solutions.
Caption: A decision tree for troubleshooting solubility.
Cyclodextrin Complexation Mechanism This diagram illustrates how a cyclodextrin encapsulates a hydrophobic drug molecule.
Caption: Encapsulation of a drug by a cyclodextrin.
References
- Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. (n.d.). Benchchem.
- Adapting to Solubility/Bioavailability Challenges. (2022, August 3). Pharmaceutical Technology.
- Overcoming the Challenge of Poor Drug Solubility. (n.d.). Semantic Scholar.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline. (n.d.). Benchchem.
- Enhancing solubility and stability of poorly soluble drugs. (2024, September 18).
- Overcoming the Challenge of Poor Drug Solubility. (n.d.).
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
- Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. (n.d.). Benchchem.
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
- This compound. (n.d.). PubChemLite.
- [Compound X] solubility issues in aqueous solutions. (n.d.). Benchchem.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Optimizing Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate Synthesis & Purification
Welcome to the technical support center for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this important quinoline derivative. Here, we address common challenges with in-depth, evidence-based solutions to enhance your experimental outcomes.
I. Synthesis Troubleshooting Guide
The synthesis of this compound typically proceeds through a multi-step process, often culminating in a Gould-Jacobs or a Vilsmeier-Haack type reaction. This guide will focus on troubleshooting these critical stages.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Gould-Jacobs reaction is resulting in low yields. What are the critical parameters to investigate?
A1: Low yields in the Gould-Jacobs reaction are a frequent challenge. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature cyclization.[1][2] Several factors can contribute to diminished yields:
-
Inadequate Cyclization Temperature: The intramolecular cyclization step requires high temperatures, often exceeding 250 °C.[3] Insufficient heat can lead to the accumulation of the intermediate anilidomethylenemalonic ester and incomplete conversion to the desired quinoline.[4]
-
Reaction Time: While higher temperatures can accelerate the reaction, prolonged heating can lead to product degradation and the formation of tarry byproducts.[4] A careful optimization of the time-temperature profile is crucial.
-
Substrate Reactivity: The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups at the meta-position.[2] Electron-withdrawing groups on the aniline can decrease nucleophilicity and hinder the initial condensation step.
Troubleshooting Workflow: Gould-Jacobs Reaction Optimization
Caption: Troubleshooting workflow for low yields in the Gould-Jacobs reaction.
Q2: I am observing significant tar formation in my Vilsmeier-Haack reaction. How can this be mitigated?
A2: The Vilsmeier-Haack reaction is a powerful method for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[5] However, the reaction conditions can be harsh, leading to the formation of dark, tarry side products.[6]
-
Temperature Control: The reaction is often exothermic. It is critical to maintain the initial temperature at 0-5°C during the addition of phosphoryl chloride (POCl₃) to the dimethylformamide (DMF) and substrate mixture.[5] Uncontrolled temperature increases can promote polymerization and charring.
-
Reaction Time: Prolonged heating at elevated temperatures (e.g., 90°C) can also contribute to byproduct formation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to avoid over-running the reaction.[6]
-
Stoichiometry: The ratio of the Vilsmeier reagent (POCl₃/DMF) to the acetanilide substrate is important. An excess of the reagent can lead to more side reactions.
| Parameter | Recommended Condition | Rationale |
| Initial Temperature | 0-5 °C | To control the exothermic reaction and prevent runaway conditions.[5] |
| Heating Temperature | 80-90 °C | To facilitate the cyclization step.[5] |
| Reaction Time | 4-10 hours (monitor by TLC) | To ensure complete reaction while minimizing byproduct formation.[5] |
| Reagent Stoichiometry | Typically 3 equivalents of POCl₃ | To ensure complete conversion without excessive side reactions. |
Q3: My product contains the 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate precursor. How do I drive the chlorination to completion?
A3: Incomplete chlorination of the 4-hydroxy intermediate to the final 4-chloro product can be a common issue. This is often due to insufficient reactivity of the chlorinating agent or deactivation of the substrate.
-
Choice of Chlorinating Agent: While POCl₃ is commonly used, other reagents like thionyl chloride (SOCl₂) can also be effective. The choice may depend on the specific substrate and reaction conditions.
-
Reaction Conditions: The chlorination step typically requires elevated temperatures and may benefit from the addition of a catalytic amount of DMF if not already present from a preceding Vilsmeier-Haack reaction.
-
Work-up Procedure: Careful neutralization after the reaction is crucial. The product can be sensitive to hydrolysis back to the 4-hydroxy compound under certain pH conditions.
II. Purification Troubleshooting Guide
Achieving high purity of this compound is critical for its intended applications. This section addresses common purification challenges.
Frequently Asked Questions (FAQs) - Purification
Q1: I am having difficulty removing colored impurities from my crude product. What purification methods are most effective?
A1: Colored impurities are often high molecular weight byproducts or degradation products. A multi-step purification approach is often necessary.
-
Recrystallization: This is the first and often most effective method for removing many impurities.[6][7] The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for quinoline derivatives include ethanol, ethyl acetate, and hexane mixtures.[7]
-
Activated Charcoal Treatment: If recrystallization alone does not remove the color, a treatment with activated charcoal can be effective. The crude product is dissolved in a suitable solvent, a small amount of activated charcoal is added, and the mixture is heated briefly before being filtered hot to remove the charcoal.
-
Column Chromatography: If other methods fail, column chromatography is a powerful technique for separating the desired product from persistent impurities.[6]
Q2: My quinoline derivative is showing significant streaking (tailing) on the silica gel TLC plate and I'm getting poor separation during column chromatography. What is the cause and how can I fix it?
A2: Tailing on silica gel is a classic problem for basic compounds like quinolines. It is caused by the interaction of the basic nitrogen atom of the quinoline ring with the acidic silanol groups on the surface of the silica gel.[8] This interaction leads to poor peak shape and inefficient separation.
-
Adding a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent. Triethylamine (NEt₃) at a concentration of 0.5-2% is highly effective at neutralizing the acidic sites on the silica gel, leading to symmetrical peaks and improved separation.[8]
-
Using an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.[8]
Purification Strategy Decision Tree
Caption: Decision tree for selecting an appropriate purification strategy.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good initial indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing purity. The absence of impurity peaks is critical.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.[9] A single, sharp peak is desired.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
III. Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate or ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography with a Basic Modifier
-
Prepare the eluent by adding 1% triethylamine to the desired solvent system (e.g., ethyl acetate/hexane).
-
Prepare a slurry of silica gel in the eluent and pack the column.
-
Dissolve the crude product in a minimum amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the prepared eluent, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline. Retrieved from
-
Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from
-
Indian Journal of Chemistry - Section B. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Retrieved from
-
DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from
-
International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Retrieved from
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from
-
Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from
-
Molecules. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ablelab.eu [ablelab.eu]
- 5. chemijournal.com [chemijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Understanding the Degradation of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed to provide expert insights and practical troubleshooting advice for anticipating and characterizing the degradation pathways of this complex heterocyclic compound. As a molecule with multiple reactive sites, understanding its stability is paramount for the development of robust analytical methods, stable formulations, and reliable experimental outcomes.
This document moves beyond simple protocols to explain the underlying chemical principles governing the degradation of this quinoline derivative. Every recommendation is grounded in established chemical knowledge and supported by authoritative references to ensure the integrity of your experimental design and results.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new, more polar peak on HPLC after storage in an aqueous methanol solution. What is the likely cause?
A1: The most probable cause is the hydrolysis of the ethyl ester group at the C-3 position to the corresponding carboxylic acid, 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid. Ester hydrolysis is a common degradation pathway for compounds containing ester functionalities, especially in the presence of water and either acidic or basic conditions. The resulting carboxylic acid is significantly more polar than the parent ester, leading to a shorter retention time on a reverse-phase HPLC column. To confirm this, you can compare the retention time with a synthesized standard of the carboxylic acid derivative or use LC-MS to identify the mass of the new peak.
Q2: I am performing forced degradation studies and observe multiple degradation products under acidic conditions. What are the expected primary degradation pathways?
A2: Under acidic conditions, beyond the expected ester hydrolysis, the quinoline ring itself can be involved in degradation. The chloro group at the C-4 position is susceptible to nucleophilic substitution by water (hydrolysis) to form Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.[1][2] This substitution is often facilitated by the protonation of the quinoline nitrogen, which activates the ring towards nucleophilic attack. Therefore, you would likely see both the carboxylic acid and the 4-hydroxy derivatives as primary degradation products.
Q3: During my photostability studies, I've noticed a complex mixture of degradants. What reactions should I anticipate?
A3: Photodegradation of quinoline derivatives can be complex, often proceeding through radical mechanisms.[3] The chloro-substituent can be a site for photolytic cleavage, leading to the formation of a quinolinyl radical. This radical can then react with solvents or other molecules to form a variety of products. Additionally, the quinoline ring system is known to undergo photo-oxidation. It's also possible for the trifluoromethyl group to undergo photochemical reactions, although this is generally less common than the cleavage of a C-Cl bond.
Q4: I am struggling to achieve good mass balance in my stability studies after subjecting the compound to oxidative stress (e.g., H₂O₂). Where might the "missing" mass be?
A4: Poor mass balance under oxidative conditions often suggests the formation of highly polar, non-UV active, or volatile degradation products that are not being detected by your primary analytical method (e.g., RP-HPLC with UV detection). Quinoline N-oxides are common products of oxidation. Further oxidation can lead to ring-opening, generating smaller, more polar aliphatic fragments that may not be retained on your column or lack a chromophore for UV detection. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer to search for these potential degradants.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Unexpected peaks in chromatogram of a freshly prepared sample | Contamination of solvent or glassware; inherent instability of the compound in the chosen solvent; presence of impurities from synthesis. | Run a solvent blank. Prepare a fresh sample in a high-purity solvent and analyze immediately. Review the certificate of analysis for known impurities. |
| Low yield in synthesis or purification | Side reactions during synthesis, such as polymerization or tar formation, are common in quinoline synthesis.[4][5] | Optimize reaction conditions (temperature, catalyst, solvent). For purification, consider alternative techniques like steam distillation if tar formation is significant.[4] |
| Compound precipitates out of aqueous buffer during biological assays | Poor aqueous solubility, especially at neutral or basic pH. Quinolines are often weak bases.[6] | Assess the pH-dependent solubility of your compound. Attempt dissolution in a slightly acidic buffer. If necessary, use co-solvents like DMSO, but be mindful of precipitation upon dilution into the aqueous medium.[6] |
| Inconsistent results in degradation studies | Reaction conditions not well-controlled (e.g., temperature fluctuations, inconsistent light exposure in photostability studies). | Ensure precise control over all experimental parameters. Use a calibrated photostability chamber for light exposure studies. For thermal studies, use a calibrated oven or heating block. |
Potential Degradation Pathways
The degradation of this compound is likely to proceed through several key pathways, primarily involving the functional groups attached to the quinoline core.
Hydrolytic Degradation
-
Ester Hydrolysis: The ethyl ester at the C-3 position is susceptible to both acid- and base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This is often the most facile degradation pathway in aqueous environments.
-
Hydrolysis of the Chloro Group: The chlorine atom at the C-4 position can be displaced by a hydroxyl group via nucleophilic aromatic substitution, particularly under forced conditions (e.g., strong acid or base, high temperature).
Oxidative Degradation
-
N-Oxidation: The nitrogen atom in the quinoline ring is a primary target for oxidation, leading to the formation of the corresponding N-oxide.
-
Ring Opening: Under harsh oxidative conditions, the quinoline ring system can undergo oxidative cleavage, resulting in a variety of smaller, more polar degradation products.
Photolytic Degradation
-
Dehalogenation: The carbon-chlorine bond can be cleaved by UV light, leading to the formation of a radical intermediate. This can be followed by reaction with the solvent or other species.
-
Photo-oxidation: The aromatic quinoline ring can be susceptible to oxidation in the presence of light and oxygen.
Below is a diagram illustrating these potential degradation pathways.
Sources
- 1. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C13H10F3NO3 | CID 2737196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Quinoline Synthesis: A Technical Support Center for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during the synthesis of quinoline and its derivatives. Quinoline scaffolds are pivotal in medicinal chemistry and materials science, making robust and reproducible synthetic protocols essential.[1][2][3][4][5] This resource addresses specific issues in a direct question-and-answer format, grounded in mechanistic principles to empower you to optimize your experimental outcomes.
General Troubleshooting & FAQs
Before delving into protocol-specific issues, let's address some common questions that apply to various quinoline synthesis methods.
Q1: How can I effectively monitor the progress of my quinoline synthesis reaction?
A1: Thin-layer chromatography (TLC) is a straightforward and highly effective technique for monitoring your reaction's progress.[6] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired product over time.[6] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[7]
Q2: My purified quinoline derivative is yellow or brown, but I expected a colorless compound. Is this a sign of significant impurity?
A2: While pure quinoline is a colorless liquid, many of its derivatives are susceptible to color change, turning yellow and then brown upon exposure to air and light.[8] This is often due to the formation of minor oxidized impurities and may not indicate a substantial level of contamination.[8] For applications requiring high purity, further purification and storage under an inert atmosphere in the dark are recommended.[8]
Q3: What are some greener alternatives to traditional quinoline synthesis methods?
A3: There is a growing emphasis on developing more environmentally friendly synthetic routes. For instance, the Friedländer synthesis can be conducted in water under catalyst-free conditions.[6] Microwave-assisted Skraup reactions in aqueous media have also been reported as an efficient and greener alternative.[6][9] The use of nanocatalysts and ionic liquids is another promising avenue for developing more sustainable protocols.[2][9][10]
Protocol-Specific Troubleshooting Guides
This section provides detailed troubleshooting for four of the most common classical methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[4][11][12]
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines from aniline, glycerol, sulfuric acid, and an oxidizing agent.[11][13]
Q: My Skraup reaction is extremely vigorous and difficult to control, often resulting in significant tar formation. How can I mitigate this?
A: The Skraup reaction is notoriously exothermic and can be violent.[14][15][16] The harsh acidic and oxidizing conditions can also lead to the polymerization of reactants and intermediates, causing tar formation.[14]
Solutions:
-
Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help to make the reaction less violent by moderating the reaction rate.[6][14][15][16] Ferrous sulfate is thought to act as an oxygen carrier, extending the reaction over a longer period.[15]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[14]
-
Efficient Stirring: Good agitation is crucial for heat dissipation and preventing the formation of localized hotspots.[14]
-
Temperature Optimization: Gently heat the reaction to initiate it, and then carefully control the temperature during the exothermic phase to minimize charring.[14]
The Doebner-von Miller Synthesis
This reaction utilizes α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[9]
Q: I'm experiencing very low yields in my Doebner-von Miller synthesis due to the formation of a large amount of polymeric material. What is the cause and how can I prevent it?
A: A major side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which leads to tar formation and significantly reduces the yield.[6][14][17]
Solutions:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[17]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize self-condensation.[14]
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, overly harsh conditions can accelerate tar formation. Consider screening different Brønsted and Lewis acids to find a balance between reaction rate and side product formation.[17]
-
Temperature Control: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate, as excessive heat can promote polymerization.[17]
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[3][18]
Q: I am getting a mixture of regioisomers in my Combes synthesis when using an unsymmetrical β-diketone. How can I control the regioselectivity?
A: Achieving high regioselectivity with unsymmetrical β-diketones is a common challenge in the Combes synthesis, as the reaction is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7]
Solutions:
-
Steric Hindrance: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer over the other.[7]
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. Experimenting with different acid catalysts may be beneficial. Polyphosphoric acid (PPA) and polyphosphoric ester (PPE) have been used as effective dehydrating agents and catalysts in this synthesis.[3]
The Friedländer Synthesis
This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][19]
Q: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes and how can I improve it?
A: Low yields in the Friedländer synthesis are a frequent issue and can arise from several factors, including harsh reaction conditions, suboptimal catalyst choice, and competing side reactions.[10]
Solutions:
-
Milder Reaction Conditions: Traditional methods often use high temperatures and strong acid or base catalysts, which can degrade starting materials or products.[10] Consider lowering the reaction temperature and using milder catalysts.[10]
-
Catalyst Selection: The choice of catalyst is critical. Modern approaches often employ more efficient systems like ionic liquids, metal-organic frameworks, or nanocatalysts.[10] Gold(III)-catalyzed reactions, for example, can proceed under milder conditions.[10]
-
Solvent Optimization: The reaction medium plays a significant role. Experimenting with different solvents, including greener options like water, can improve efficiency.[7][10]
-
Mitigate Side Reactions: Self-condensation of the ketone (aldol condensation) can significantly lower the yield.[10] Using the imine analog of the o-aminoaryl aldehyde/ketone can help to mitigate this side reaction.[7]
Q: How can I address poor regioselectivity when using an unsymmetrical ketone in the Friedländer synthesis?
A: This is a common challenge. To control the regioselectivity, you can:
-
Introduce a Directing Group: Placing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity.[10]
-
Catalyst Influence: The choice of catalyst can impact regioselectivity. Specific amine catalysts or certain ionic liquids have been shown to favor the formation of a single product.[10]
Data Presentation
Table 1: Troubleshooting Summary for Common Quinoline Syntheses
| Synthesis Method | Common Problem | Potential Causes | Suggested Solutions |
| Skraup | Violent reaction, tar formation | Highly exothermic nature, polymerization | Use moderators (FeSO₄), control reagent addition and temperature, ensure efficient stirring.[6][14][15] |
| Doebner-von Miller | Low yield, polymer formation | Acid-catalyzed polymerization of carbonyl compound | Employ a biphasic solvent system, slow reactant addition, optimize catalyst and temperature.[6][14][17] |
| Combes | Poor regioselectivity | Use of unsymmetrical β-diketones | Increase steric bulk on the β-diketone, screen different acid catalysts.[3][7] |
| Friedländer | Low yield, poor regioselectivity | Harsh conditions, suboptimal catalyst, side reactions | Use milder conditions and modern catalysts, optimize solvent, use directing groups on ketones.[7][10] |
Experimental Protocols
Protocol 1: Greener Friedländer Synthesis in Water[6]
Materials:
-
2-Aminobenzaldehyde
-
A ketone with an α-methylene group (e.g., acetone)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).
-
Add the ketone (1.2 mmol) to the solution.
-
Heat the reaction mixture to 70°C and stir.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of Crude Quinoline by Acid Extraction and Distillation
Materials:
-
Crude quinoline product
-
Dilute sulfuric acid or hydrochloric acid
-
Sodium hydroxide solution
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Dissolve the crude quinoline in an organic solvent.
-
Extract the organic solution with dilute acid. The basic quinoline will move to the aqueous layer as a salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove neutral impurities.
-
Carefully neutralize the acidic aqueous layer with a sodium hydroxide solution under cooling to liberate the free quinoline base.
-
Extract the liberated quinoline with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If the quinoline derivative is a thermally stable liquid, purify it further by vacuum distillation.[8]
Visualization of Key Concepts
Reaction Mechanism Workflow
Caption: Simplified workflows for the Skraup and Friedländer quinoline syntheses.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting low yields in quinoline synthesis.
Safety Precautions
Quinoline and many of its precursors and reagents are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.[20][21][22]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[20][23]
-
Health Hazards: Quinoline is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[20] Exposure can be toxic to the liver and kidneys.[24]
-
Environmental Hazards: Quinoline is toxic to aquatic life with long-lasting effects. Avoid release to the environment.[20]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[21][22]
By understanding the underlying principles of these reactions and anticipating common pitfalls, you can significantly improve the efficiency, reproducibility, and safety of your quinoline synthesis protocols.
References
-
Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis, 21. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
- (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
-
Tripathi, S., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Singh, S. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]
-
LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]
-
Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. Retrieved from [Link]
-
Alpha Chemika. (n.d.). QUINOLINE For Synthesis. Retrieved from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Majumder, S., & Odom, A. L. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1034. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]
- (n.d.).
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]
-
YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved from [Link]
-
ResearchGate. (2025). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Mekonnen, A. A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23723-23746. [Link]
- (n.d.). Combes Quinoline Synthesis.
-
ResearchGate. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Retrieved from [Link]
-
Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from [Link]
-
ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Quinoline - Wikipedia [en.wikipedia.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. uop.edu.pk [uop.edu.pk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. lobachemie.com [lobachemie.com]
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- 22. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
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- 24. pharm.sinocurechem.com [pharm.sinocurechem.com]
Stability studies of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate under different conditions
Welcome to the technical support center for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information presented here is curated to ensure scientific integrity and provide actionable insights for your experiments.
Introduction
This compound is a quinoline derivative with significant potential in pharmaceutical applications.[1][2] The trifluoromethyl group often enhances metabolic stability and binding selectivity, making this compound a valuable scaffold in drug discovery.[3] Understanding its stability profile under various environmental conditions is a critical prerequisite for the development of safe, effective, and stable pharmaceutical formulations. This guide provides a comprehensive framework for conducting these essential stability studies, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).[4][5][6]
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies necessary for this compound?
A1: Forced degradation, or stress testing, is crucial for several reasons.[7][8] It helps to:
-
Identify potential degradation products: Exposing the compound to conditions more severe than standard storage helps to rapidly identify likely degradants.[5]
-
Elucidate degradation pathways: Understanding how the molecule breaks down under stress (e.g., hydrolysis, oxidation) provides insight into its intrinsic stability.[7]
-
Develop and validate stability-indicating analytical methods: A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[7] Forced degradation samples are essential for proving the specificity of such methods.
-
Inform formulation and packaging development: Knowledge of sensitivities to light, heat, or moisture guides the selection of appropriate excipients and container closure systems.[7]
Q2: What are the most likely degradation pathways for this molecule?
A2: Based on the structure of this compound, the following are plausible degradation pathways:
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid and ethanol. The chloro group at the 4-position could also undergo hydrolysis, particularly under forcing conditions, to yield a 4-hydroxy derivative.
-
Oxidation: The quinoline ring system can be susceptible to oxidation.[2][9][10][11] This could lead to the formation of N-oxides or hydroxylation of the aromatic rings.[9]
-
Photodegradation: Many aromatic and halogenated compounds are sensitive to light.[1] Photolytic degradation could involve cleavage of the C-Cl bond or other complex reactions.[12]
-
Thermal Degradation: High temperatures can induce decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.[13][14]
Q3: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?
A3: Unexpected peaks can arise from several sources. Here's a troubleshooting approach:
-
Degradation Products: The new peaks are likely degradation products. Compare the chromatograms of stressed samples to a control sample (stored under normal conditions) to confirm.
-
Impurity from Starting Material: An impurity in the initial batch of the compound might be co-eluting or separating under the analytical conditions.
-
Interaction with Excipients (for drug product): If you are studying a formulated product, the API may be reacting with one of the excipients.
-
Contamination: Contamination from solvents, glassware, or the HPLC system itself can introduce extraneous peaks.
-
Column Degradation: Over time, the HPLC column can degrade, leading to spurious peaks.[15]
Q4: My assay results for the parent compound are showing high variability. What should I investigate?
A4: High variability can indicate an issue with either the compound's stability or the analytical method itself.
-
Compound Instability: The compound may be degrading in the sample solution before analysis. Prepare solutions fresh and consider storing them at a lower temperature or protecting them from light.
-
Method Precision: Evaluate the precision of your analytical method through replicate injections and preparations.
-
Inconsistent Sample Preparation: Ensure that the sample preparation procedure is robust and consistently followed.
-
HPLC System Issues: Check for leaks, pump malfunctions, or detector instability in your HPLC system.[16][17]
Troubleshooting Guide
This section provides solutions to common problems encountered during the stability testing of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure.[5] |
| The compound is highly stable under the tested conditions. | This is a valid result, but ensure a range of aggressive conditions have been tested to confirm. | |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or duration of exposure to achieve partial degradation (ideally 5-20%). |
| Poor peak shape (tailing or fronting) in HPLC. | Inappropriate mobile phase pH. | For basic compounds like quinolines, a lower pH (e.g., 2.5-4) can improve peak shape by protonating the analyte and suppressing silanol interactions.[18] |
| Column overload. | Reduce the injection volume or sample concentration.[15] | |
| Secondary interactions with the column stationary phase. | Use a highly deactivated, end-capped column. Consider adding a competing base like triethylamine to the mobile phase in small concentrations.[18] | |
| Irreproducible retention times. | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.[17] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[17] | |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed.[17] |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies, in accordance with ICH guidelines.[4][5]
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C.
-
Collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature.
-
Collect samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light.
-
Collect samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven at 80°C.
-
Collect samples at specified time points (e.g., 1, 3, 7 days).
-
Prepare solutions of the stressed solid for analysis.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
1. HPLC System and Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[20]
-
Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradants. A photodiode array (PDA) detector is recommended for peak purity analysis.[20]
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[5] Specificity is confirmed by showing that the peak for the parent compound is pure in the presence of degradation products, often through PDA analysis.
Data Presentation
Table 1: Summary of Expected Stability under Forced Degradation Conditions
| Stress Condition | Expected Degradation | Potential Major Degradation Product(s) |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | Moderate to High | 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid |
| Basic Hydrolysis (0.1 M NaOH, RT) | High | 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylic acid |
| Oxidative (3% H₂O₂, RT) | Low to Moderate | Quinoline N-oxide derivatives, hydroxylated quinolines |
| Thermal (80°C, Solid) | Low | To be determined by analysis |
| Photolytic (ICH Q1B) | Moderate | Dehalogenated products, other photoproducts |
Visualizations
Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways of the compound.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- What are the oxidation products of quinoline? - Blog - BIOSYNCE.
- ICH STABILITY TESTING GUIDELINES - SNS Courseware.
- Quinoline - Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem.
- Ich guidelines for stability studies 1 | PPTX - Slideshare.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals.
- Oxidation reaction of disubstituted quinoline derivatives - ResearchG
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Archives.
- Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC - PubMed Central.
- Product Class 5: Isoquinolines.
- 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability - Chemical Communic
- Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Tre
- Forced Degrad
- (PDF)
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Mechanistic investigation of direct photodegradation of chloroquine phosphate under simul
- Microbial metabolism of quinoline and related compounds. III. Degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III - PubMed.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH.
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC - NIH.
- Development of forced degradation and stability indic
- HPLC Troubleshooting Guide.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- HPLC Troubleshooting Guide - SCION Instruments.
- Forced Degradation Studies for Biopharmaceuticals - BioPharm Intern
- Q1B Photostability Testing of New Drug Substances and Products - FDA.
- The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organoc
- Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and C
- ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxyl
- Ethyl 4-chloro-2-(trifluoromethyl)
- Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and deriv
- Ethyl 4-hydroxy-6-(trifluoromethyl)
- 4 - RSC Medicinal Chemistry.
- Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)
- ethyl 4-hydroxy-6-(trifluoromethyl)
- 4-Chloro-6-methylquinoline-3-carboxylic acid ethyl ester - Vibrant Pharma Inc.
- Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed.
- Ethyl 4-chloro-6-ethoxyquinoline-3-carboxyl
- Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4 - MDPI.
- Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin.
- Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Public
- An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxid
- Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxyl
Sources
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Technical Support Center: A Guide to the Scale-Up of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate Production
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important quinoline derivative. We will delve into the critical aspects of the synthesis, providing troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient production process.
The synthesis of this compound is typically achieved through a two-step process: the Gould-Jacobs reaction to form the quinoline core, followed by chlorination. Each of these steps presents unique challenges that can impact yield, purity, and scalability. This guide will address these challenges in a practical, question-and-answer format.
I. The Synthetic Pathway: An Overview
The overall synthetic route is a well-established method for producing quinoline derivatives.[1][2][3] It begins with the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization and subsequent chlorination.
Caption: Overall synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and provides actionable solutions.
Step 1: Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust method for forming the quinoline ring system.[2][3][4] However, the high temperatures required for the cyclization step can lead to challenges.[4][5]
Question: My yield for the Gould-Jacobs reaction is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Gould-Jacobs reaction are a common issue during scale-up. The primary culprits are often incomplete cyclization or degradation of the product at high temperatures.[5]
-
Incomplete Cyclization: The thermal cyclization of the condensation intermediate requires significant thermal energy. Insufficient temperature or reaction time will result in a low conversion to the desired 4-hydroxyquinoline.
-
Solution: Carefully monitor the reaction temperature. The use of a high-boiling, inert solvent such as Dowtherm A or mineral oil can help achieve and maintain the necessary high temperatures (typically around 250 °C) for successful cyclization.[4][6] It is crucial to perform a time-temperature study to find the optimal balance that maximizes conversion while minimizing degradation.[5]
-
-
Thermal Degradation: Prolonged exposure to high temperatures can lead to the decomposition of both the intermediate and the final product.
-
Solution: Minimize the reaction time at the highest temperature. Once the reaction has reached completion as determined by in-process controls (e.g., TLC or HPLC), cool the reaction mixture promptly. Microwave-assisted synthesis has been shown to improve yields and dramatically shorten reaction times by allowing for rapid heating to high temperatures.[5]
-
-
Sub-optimal Condensation: The initial condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) is a critical first step. Incomplete formation of the intermediate will naturally lead to a lower overall yield.
-
Solution: Ensure a 1:1 molar ratio of the aniline and DEEM. The condensation is typically carried out at a lower temperature (around 125 °C) before proceeding to the high-temperature cyclization.[6]
-
Caption: Troubleshooting decision tree for low yield in the Gould-Jacobs reaction.
Question: I am having difficulty removing the high-boiling solvent after the reaction. What are my options?
Answer: High-boiling solvents like Dowtherm A and mineral oil are effective for achieving high reaction temperatures but can be challenging to remove.[4]
-
Vacuum Distillation: This is the most common method. However, ensure your vacuum pump is capable of achieving the low pressures required to remove these solvents at a reasonable temperature to avoid product decomposition.
-
Solvent Extraction/Precipitation: After cooling, the reaction mixture can be diluted with a non-polar solvent like hexane, which will often cause the desired product to precipitate.[6] The product can then be isolated by filtration and washed with more of the non-polar solvent to remove residual high-boiling solvent.
Step 2: Chlorination
The conversion of the 4-hydroxy group to a 4-chloro group is typically accomplished using phosphorus oxychloride (POCl₃).[7] This reagent is effective but requires careful handling.[8][9][10][11]
Question: The chlorination reaction is sluggish and gives a poor yield of the final product. What could be the issue?
Answer: A sluggish or low-yielding chlorination reaction is often due to the deactivation of the phosphorus oxychloride or sub-optimal reaction conditions.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water and is highly moisture-sensitive.[8][9] Any moisture in the reaction will consume the POCl₃, rendering it ineffective for the chlorination reaction.
-
Solution: Ensure all glassware is thoroughly dried before use. Use freshly distilled or a new bottle of phosphorus oxychloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7]
-
-
Insufficient Temperature: The chlorination of 4-hydroxyquinolines typically requires elevated temperatures (e.g., 90-120 °C) to proceed at a reasonable rate.[7][12]
-
Solution: Monitor the reaction temperature and ensure it is maintained within the optimal range for the duration of the reaction. The reaction can be monitored by TLC or HPLC to determine completion.
-
-
Inadequate Amount of POCl₃: While using a large excess of POCl₃ is common in lab-scale synthesis, on a larger scale, this becomes problematic due to safety and environmental concerns.[13] However, an insufficient amount will lead to an incomplete reaction.
Question: I am observing the formation of dark-colored impurities during the chlorination step. How can I prevent this?
Answer: The formation of dark impurities is often a sign of decomposition of the starting material or product due to harsh reaction conditions.
-
Excessive Temperature or Reaction Time: Prolonged heating or excessively high temperatures can lead to side reactions and the formation of polymeric or tarry byproducts.[7][14]
-
Solution: Optimize the reaction conditions by carrying out a time-course study at various temperatures to find the conditions that give the best conversion to the product with minimal impurity formation.
-
-
Poor Quality Reagents: Impurities in the starting 4-hydroxyquinoline or degraded phosphorus oxychloride can contribute to the formation of colored byproducts.
-
Solution: Ensure the starting material is of high purity. Use a fresh, high-quality grade of phosphorus oxychloride.
-
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and commonly used for this transformation. |
| Solvent | Neat (POCl₃ as solvent) or a high-boiling inert solvent | Neat conditions are often efficient but require careful handling of excess POCl₃. |
| Temperature | 90 - 120 °C | Ensures a reasonable reaction rate.[7][12] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of POCl₃ by atmospheric moisture.[7] |
| Work-up | Careful quenching with ice water, followed by neutralization and extraction | POCl₃ reacts exothermically with water. |
Caption: Recommended Reaction Conditions for the Chlorination of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination of a 4-hydroxyquinoline with POCl₃?
A1: The chlorination is believed to proceed through a mechanism similar to a Vilsmeier-Haack reaction. The hydroxyl group of the quinoline attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding the 4-chloroquinoline product.[7][12]
Q2: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a highly corrosive and toxic substance.[8][9][10][11] It reacts violently with water, liberating toxic gases.[8][9] It can cause severe burns to the skin, eyes, and respiratory tract. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[9][10] An emergency safety shower and eyewash station should be readily accessible.[9]
Q3: What are the most effective methods for purifying the final product?
A3: The choice of purification method depends on the impurity profile and the desired final purity.
-
Recrystallization: This is often effective for removing small amounts of impurities and obtaining a crystalline final product. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: This is highly effective for separating the desired product from significant quantities of impurities with different polarities, such as unreacted starting material or byproducts.[14]
Q4: What are some common impurities I should look out for in the final product?
A4: Common impurities can include:
-
Unreacted starting material (Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate).
-
Isomeric impurities arising from the Gould-Jacobs reaction if the aniline starting material is not pure.
-
Byproducts from the decomposition of the product or starting materials at high temperatures.
-
Hydrolysis product (reversion to the 4-hydroxy derivative) if the final product is exposed to moisture during work-up or storage.
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring the progress of both the Gould-Jacobs and the chlorination reactions.[5] These methods allow you to track the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.
IV. References
-
IIP Series. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. Available from: [Link]
-
Wikiwand. Gould–Jacobs reaction. Available from: [Link]
-
Wikipedia. Gould–Jacobs reaction. Available from: [Link]
-
Biotage. Gould Jacobs Quinoline forming reaction. Available from: [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Air Liquide. Phosphorus Oxychloride. Available from: [Link]
-
PubMed. POCl3 chlorination of 4-quinazolones. Available from: [Link]
-
PubChem. 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Available from: [Link]
-
ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available from: [Link]
-
Semantic Scholar. POCl3 chlorination of 4-quinazolones. Available from: [Link]
-
Chemsrc.com. ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate. Available from: [Link]
-
NIH. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]
-
PubMed. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Available from: [Link]
-
Google Patents. PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. Available from:
-
ResearchGate. Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]
-
PubChem. Ethyl 4-chloro-6-ethoxyquinoline-3-carboxylate. Available from: [Link]
-
Freie Universität Berlin. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Available from: [Link]
-
PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Available from: [Link]
-
ResearchGate. An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][3]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Available from: [Link]
-
ResearchGate. Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. Available from: [Link]
-
Google Patents. Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine. Available from:
-
Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link]
-
ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]
-
NISCAIR. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Available from: [Link]
-
Inveniolife. List of Impurities - JAN-2021. Available from: [Link]
Sources
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- 2. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ablelab.eu [ablelab.eu]
- 6. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
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- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
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- 12. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Purification of Quinoline-Based Compounds
Welcome to the Technical Support Center for the identification and removal of impurities in quinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of quinoline derivatives. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
The Critical Role of Purity in Quinoline-Based Compounds
Quinoline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and dyes. The purity of these compounds is paramount, as even trace impurities can significantly impact their biological activity, safety profile, and physical properties. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in active pharmaceutical ingredients (APIs).[1][2][3] This guide will equip you with the knowledge to meet and exceed these quality standards.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in quinoline-based compounds.
Q1: What are the most common types of impurities I should expect in my crude quinoline derivative?
A1: The impurities in your crude product are largely dictated by the synthetic route employed. However, several common classes of impurities are frequently encountered:
-
Unreacted Starting Materials: Residual anilines, aldehydes, ketones, or other precursors are common.[4]
-
Isomeric Impurities: The synthesis of substituted quinolines can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[4] For instance, in the Skraup synthesis starting with 4-chloroaniline, 8-chloroquinoline can be a significant isomeric impurity.[4]
-
Polymeric/Tarry Byproducts: Many quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, are conducted under harsh acidic and high-temperature conditions, which can lead to the formation of high molecular weight, tarry substances.[4][5]
-
Reaction Intermediates: In multi-step syntheses, incomplete reactions can result in the presence of intermediates in the final crude product.[4]
-
Oxidizing Agent Residues: If an external oxidizing agent like nitrobenzene is used, it and its reduction byproducts (e.g., aniline) may contaminate the final product.[4][6]
-
Degradation Products: Quinoline-based compounds can be susceptible to degradation upon exposure to light, air, or extreme pH conditions, leading to the formation of colored impurities.[7][8]
Q2: My purified quinoline derivative is a yellow or brown color. Does this indicate significant impurity?
A2: While pure quinoline is a colorless liquid, many of its derivatives are prone to developing a yellow or brown hue upon exposure to air and light.[7][9] This discoloration is often due to the formation of trace oxidized impurities. While it may not necessarily indicate a high level of impurity, for applications requiring high purity, further purification and storage under an inert atmosphere in the dark are recommended.[7]
Q3: Can I use distillation to purify my quinoline derivative?
A3: Yes, vacuum distillation is a highly effective method for purifying liquid quinoline derivatives that are thermally stable.[6][7][10] It is particularly useful for removing non-volatile impurities, such as tarry byproducts and inorganic salts.[7]
Q4: What are some advanced chromatographic techniques for separating complex mixtures of quinoline derivatives?
A4: For challenging separations of closely related quinoline derivatives or complex mixtures, several advanced chromatographic techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC offer superior resolution for purifying quinoline compounds.[7][11]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for compounds that are prone to decomposition on silica or alumina.[7][12][13]
-
Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It can offer fast and efficient separations, particularly for thermally labile compounds.[11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of quinoline-based compounds.
Issue 1: My quinoline derivative is decomposing on the silica gel column.
-
Question: I'm trying to purify my quinoline derivative using silica gel column chromatography, but I'm seeing significant product loss and streaking. What's happening and how can I fix it?
-
Answer: This is a common issue arising from the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[7] This interaction can lead to strong adsorption, tailing, and even acid-catalyzed decomposition of sensitive compounds.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase.[7] You can also pre-treat the silica gel by making a slurry with the amine-containing eluent before packing the column.[7]
-
Use an Alternative Stationary Phase:
-
Minimize Contact Time: If you must use silica gel, run the column as quickly as possible to reduce the time your compound is in contact with the stationary phase. Performing the chromatography in a cold room can also help to slow down decomposition.[7]
-
Issue 2: I'm struggling to remove a closely-related isomeric impurity.
-
Question: My analytical data shows a persistent isomeric impurity that co-elutes with my product during column chromatography. How can I improve the separation?
-
Answer: Separating isomers is a frequent challenge in the purification of quinoline derivatives. Since isomers often have very similar polarities, standard chromatographic methods may not provide sufficient resolution.
Solutions:
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a shallow solvent gradient in your column chromatography to enhance the separation of compounds with similar retention times.
-
Different Selectivity: Switch to a different stationary phase or solvent system to exploit different intermolecular interactions and improve separation.
-
-
Recrystallization via Salt Formation: This is a powerful technique for purifying basic quinoline compounds.[7][10] By forming a salt (e.g., hydrochloride, phosphate, or picrate), you alter the compound's crystal lattice and solubility properties, which can effectively exclude the isomeric impurity during crystallization.[7][10] The free base can then be regenerated by neutralization.[10]
-
Preparative HPLC: For high-purity requirements and small-scale purifications, preparative HPLC often provides the necessary resolution to separate challenging isomeric mixtures.[7][11]
-
Issue 3: My quinoline derivative won't crystallize.
-
Question: I've tried multiple solvents, but my compound remains an oil. How can I induce crystallization?
-
Answer: The inability of a compound to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the inherent physical properties of the compound itself.
Solutions:
-
Increase Purity: The first step should always be to ensure the compound is as pure as possible. Even small amounts of impurities can significantly hinder crystallization.[14] Try an additional purification step, such as a quick filtration through a plug of silica or alumina.
-
Systematic Solvent Screening: Perform a systematic screening of a wide range of solvents with varying polarities. A good crystallization solvent will typically dissolve the compound when hot but not when cold.[15]
-
pH Adjustment: For quinoline derivatives with acidic or basic functional groups, their solubility is highly pH-dependent.[7] You may be able to induce crystallization by dissolving the compound in an acidic or basic solution and then carefully neutralizing it to the point of minimum solubility.[7]
-
Salt Formation: As mentioned previously, converting the quinoline free base to a salt can often yield a more crystalline material.[7][10]
-
Impurity Identification Workflow
A systematic approach is crucial for the identification and characterization of impurities. The following workflow outlines the key steps involved.
Caption: A typical workflow for the identification and characterization of impurities in quinoline-based compounds.
Comparative Overview of Purification Techniques
The choice of purification method depends on several factors, including the nature of the impurities, the scale of the purification, and the desired final purity. The following table provides a comparative overview of common techniques.
| Purification Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Thermally stable liquid quinolines; removal of non-volatile impurities.[7] | Scalable, effective for removing tars and salts. | Not suitable for thermally labile compounds; may not separate isomers with similar boiling points. |
| Recrystallization | Purification of solids based on differential solubility in a given solvent. | Removing small amounts of impurities from a solid product.[4][15] | Can yield highly pure crystalline material; cost-effective. | Can be time-consuming; yield losses are possible. |
| Salt Formation & Recrystallization | Conversion to a salt to alter solubility and crystal packing, followed by recrystallization. | Purifying basic quinolines, especially for removing isomeric impurities.[7][10] | Highly effective for achieving high purity; can facilitate the crystallization of oils. | Requires an additional step to regenerate the free base. |
| Acid-Base Extraction | Separation based on the differential solubility of the basic quinoline and neutral/acidic impurities in aqueous and organic phases at different pH values. | Initial cleanup of crude reaction mixtures, especially from complex matrices like coal tar.[16] | Effective for removing non-basic impurities; scalable. | May not be effective for removing basic impurities. |
| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Separating mixtures of compounds with different polarities.[4][15] | Versatile; can separate a wide range of impurities. | Can be slow; potential for compound decomposition on acidic silica gel.[7] |
| Preparative HPLC | High-resolution liquid chromatography for isolating pure compounds. | Purification of small to medium quantities of material to very high purity; separation of complex mixtures and isomers.[7][11] | Excellent resolution and efficiency. | Can be expensive; limited scalability for large quantities. |
Experimental Protocols
Protocol 1: Purification of a Basic Quinoline Derivative via Salt Formation and Recrystallization
Objective: To purify a crude, oily quinoline free base by converting it to its hydrochloride salt, recrystallizing the salt, and then regenerating the purified free base.
Methodology:
-
Dissolution: Dissolve the crude quinoline derivative in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Salt Formation: Slowly add a solution of hydrochloric acid in the same solvent (or gaseous HCl) to the stirred solution of the quinoline derivative. The hydrochloride salt should precipitate out of the solution.
-
Isolation of the Salt: Collect the precipitated salt by filtration and wash it with a small amount of the cold organic solvent to remove any remaining soluble impurities.
-
Recrystallization of the Salt: Choose a suitable solvent or solvent pair for the recrystallization of the hydrochloride salt. This may require some experimentation, but alcohols like ethanol or methanol are often good starting points. Dissolve the salt in the minimum amount of the hot solvent, then allow it to cool slowly to form crystals.
-
Isolation of the Purified Salt: Collect the recrystallized salt by filtration and wash with a small amount of the cold recrystallization solvent. Dry the salt under vacuum.
-
Regeneration of the Free Base: Dissolve the purified hydrochloride salt in water and add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic. The purified quinoline free base will separate, often as an oil or a solid.
-
Final Extraction and Isolation: Extract the purified free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure to obtain the purified quinoline derivative.
Protocol 2: Deactivation of Silica Gel for the Chromatography of a Sensitive Quinoline Derivative
Objective: To prevent the decomposition of a basic quinoline derivative during silica gel column chromatography.
Methodology:
-
Preparation of the Eluent: Prepare the desired mobile phase for your chromatography. Add 1% triethylamine (NEt₃) by volume to the eluent mixture. For example, if your eluent is 20% ethyl acetate in hexanes, you would prepare a mixture of 20% ethyl acetate, 79% hexanes, and 1% triethylamine.
-
Preparation of the Silica Slurry: In a beaker, add the calculated amount of silica gel for your column. Add the triethylamine-containing eluent to the silica gel to form a slurry.
-
Packing the Column: Gently pour the slurry into the chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Equilibration: Run several column volumes of the triethylamine-containing eluent through the packed column to ensure that the entire stationary phase is equilibrated with the basic modifier.
-
Sample Loading and Elution: Dissolve your crude quinoline derivative in a minimum amount of the eluent and load it onto the column. Elute the column with the triethylamine-containing mobile phase, collecting fractions as usual.
Decision Tree for Purification Method Selection
The following diagram provides a logical framework for selecting an appropriate purification strategy based on the properties of your quinoline-based compound and the nature of the impurities.
Caption: A decision tree to guide the selection of a purification method for quinoline-based compounds.
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
- Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds - Benchchem.
- Purification of Quinoline - Chempedia - LookChem.
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate.
- common impurities in 6-Chloroquinoline synthesis and their removal - Benchchem.
- Technical Support Center: Purification of Quinoline Derivatives - Benchchem.
- What chromatographic methods are suitable for quinoline separation? - Blog - BIOSYNCE.
- Technical Support Center: Crystallization of Quinoline-Based Compounds - Benchchem.
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH.
- troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI.
- Quinoline: Structure, Properties & Uses Explained - Vedantu.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
- Guideline for Impurities in New Active Pharmaceutical Ingredient.
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma.
- Quality: impurities | European Medicines Agency (EMA).
- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy.
- Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 10. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
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- 12. researchgate.net [researchgate.net]
- 13. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate Derivatives
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2] The versatility of the quinoline scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the efficacy of derivatives based on the Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate core structure. While a direct head-to-head comparative study of a comprehensive series of these specific derivatives is not yet available in the public domain, this guide synthesizes data from closely related quinoline analogs to provide researchers, scientists, and drug development professionals with a valuable resource for navigating this promising chemical space.
The core structure, this compound, possesses several key features that make it an attractive starting point for drug discovery. The trifluoromethyl group at the 6-position can enhance metabolic stability and cell permeability, while the chloro group at the 4-position serves as a versatile handle for introducing various substituents. The ethyl carboxylate at the 3-position offers another site for modification to modulate the compound's properties.
Anticancer Efficacy: Targeting the Engines of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic activity against a range of cancer cell lines.[1][3] The mechanisms of action are often multifaceted, involving the inhibition of key enzymes that drive cancer progression, such as protein kinases and topoisomerases, as well as the induction of programmed cell death (apoptosis).[4]
Structure-Activity Relationship (SAR) Insights
Based on studies of structurally related quinoline-3-carboxylate and 4-chloro-6-(trifluoromethyl)quinoline analogs, several key structure-activity relationships can be inferred for the anticancer activity of this compound derivatives:
-
Substitutions at the 4-Position: The chloro group at the 4-position is a reactive site that allows for the introduction of various amine-containing side chains. The nature of the substituent at this position is critical for activity. For instance, the introduction of anilino groups has been shown to be favorable for cytotoxicity.[5] The electronic properties of the aniline substituent, whether electron-donating or electron-withdrawing, can significantly impact the anticancer potency.
-
Modifications of the Ester Group at the 3-Position: The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These modifications can influence the molecule's solubility, cell permeability, and interaction with biological targets.
-
The Role of the Trifluoromethyl Group: The trifluoromethyl group at the 6-position generally enhances the lipophilicity of the molecule, which can lead to improved cellular uptake. It can also block metabolic degradation, thereby increasing the compound's half-life.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of representative quinoline derivatives that are structurally related to this compound. It is crucial to note that these values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloro-4-anilinoquinoline derivative (5e) | HepG2 (Liver) | 6.72 | [4] |
| 7-Chloro-4-anilinoquinoline derivative (5e) | SK-LU-1 (Lung) | 5.35 | [4] |
| 7-Chloro-4-anilinoquinoline derivative (5e) | MCF-7 (Breast) | 9.50 | [4] |
| 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [4] |
| 7-Chloro-4-anilinoquinoline derivative (5g) | MCF-7 (Breast) | 4.63 | [4] |
| Chloroquine analogue (CS9) | HeLa (Cervical) | 8.9 ± 1.2 | [3] |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | A549 (Lung) | 1.38 | [6] |
| 2,4-bis((E)-styryl)quinoline-3-carboxylate (3k) | HT29 (Colon) | 0.77 | [6] |
Hypothesized Mechanism of Anticancer Action: Kinase Inhibition
Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8] Based on the known targets of similar quinoline derivatives, a plausible mechanism of action for this compound derivatives involves the inhibition of receptor tyrosine kinases such as EGFR and VEGFR, as well as downstream signaling pathways like PI3K/Akt/mTOR.
Caption: Hypothesized signaling pathway for the anticancer activity of quinoline derivatives.
Antimicrobial Efficacy: Combating Microbial Resistance
The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[2] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the structure-activity relationships of quinoline derivatives often highlight the following:
-
Substitutions at the 7-Position: In many fluoroquinolones, a substituent at the 7-position, often a piperazine or a similar heterocyclic ring, is crucial for potent antibacterial activity.
-
The Carboxylic Acid at the 3-Position: The presence of a carboxylic acid at the 3-position is a common feature of quinolone antibiotics and is important for their interaction with the DNA gyrase-DNA complex.
-
The N-1 Substituent: Alkyl or cycloalkyl substituents at the N-1 position of the quinolone ring can significantly influence the antibacterial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various bacterial and fungal strains. As with the cytotoxicity data, these values are from different studies and should be compared with this in mind.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hexanoic acid-based fatty amide carboxylated quinolone (8a) | Staphylococcus aureus MTCC 96 | 3.9 | [9] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl) benzenesulfonamide (3l) | Escherichia coli | 7.812 | [10] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl) benzenesulfonamide (3l) | Candida albicans | 31.125 | [10] |
| Chloroquine analogue (CS1) | Pseudomonas aeruginosa | Zone of inhibition: 30.3 ± 0.15 mm | [3] |
| Chloroquine analogue (CS1) | Candida albicans | Zone of inhibition: 19.2 ± 0.21 mm | [3] |
Hypothesized Mechanism of Antimicrobial Action: Inhibition of DNA Gyrase
The primary mechanism of action for many quinolone-based antimicrobials is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, and their inhibition leads to the accumulation of DNA double-strand breaks and ultimately cell death.
Caption: Hypothesized mechanism of antimicrobial action of quinoline derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to access derivatives of this compound involves a multi-step process, often starting with a Gould-Jacobs reaction.
Caption: General workflow for the synthesis of this compound derivatives.
Step-by-step Methodology:
-
Gould-Jacobs Reaction: React 4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. This reaction is typically performed by heating the neat reactants, leading to the formation of an enamine intermediate.
-
Thermal Cyclization: The resulting enamine is cyclized at high temperatures, often in a high-boiling solvent like Dowtherm A, to yield Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
-
Chlorination: The 4-hydroxy group is then converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This provides the core scaffold, this compound.
-
Derivatization: The chloro group at the 4-position can be displaced by various nucleophiles, such as amines, to generate a library of derivatives. The ester at the 3-position can also be modified through hydrolysis followed by amide coupling reactions.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data on structurally related compounds suggest that strategic modifications at the 4- and 3-positions of the quinoline ring can lead to potent and selective therapeutic candidates. Future research should focus on the systematic synthesis and comparative evaluation of a focused library of derivatives of this specific scaffold to elucidate more precise structure-activity relationships. Such studies will be instrumental in identifying lead compounds with optimized efficacy and safety profiles for further preclinical and clinical development.
References
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
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First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. PMC. [Link]
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Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry. [Link]
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Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]
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Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [Link]
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- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Activity of Quinoline-Based Kinase Inhibitors
The quinoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors for oncology.[1][2][3] Its inherent "druggability" and synthetic versatility have led to the approval of several quinoline-containing kinase inhibitors by the FDA.[1] However, a critical hurdle in the development of these promising compounds is the often-observed disparity between their performance in controlled laboratory settings (in vitro) and their efficacy within a complex living organism (in vivo). This guide provides an in-depth comparison of the in vitro and in vivo activities of quinoline-based kinase inhibitors, offering insights into experimental design, data interpretation, and the translational challenges that researchers face.
The In Vitro to In Vivo Chasm: More Than Just Numbers
Translating promising in vitro results into in vivo success is a well-known challenge in drug discovery.[4][5] The transition from a simplified, controlled in vitro environment to the dynamic and complex biological system of a living organism introduces a multitude of variables that can significantly impact a compound's activity.[4] These factors include drug absorption, distribution, metabolism, and excretion (ADME), as well as potential off-target effects and interactions with the host's immune system. Therefore, a direct correlation between in vitro potency (e.g., IC50 values) and in vivo efficacy is not always guaranteed.[6][7]
Case Study: A Novel Quinoline-Based PI3K/mTOR Dual Inhibitor
To illustrate the complexities of in vitro-in vivo translation, we will examine a case study of novel 4-acrylamido-quinoline derivatives designed as dual inhibitors of PI3K and mTOR, two key kinases in cancer cell signaling.[8]
The initial assessment of these quinoline derivatives began with cell-free enzymatic assays to determine their direct inhibitory activity against the target kinases. This was followed by cell-based assays to evaluate their anti-proliferative effects on cancer cell lines.
Key In Vitro Assays:
-
Enzymatic Assays (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR): These assays measure the direct inhibition of the purified kinase enzyme. The novel 4-acrylamido-quinoline derivatives demonstrated remarkable potency, with IC50 values against PI3Kα ranging from 0.50 to 2.03 nM.[8]
-
Cellular Proliferation Assays (PC3 and HCT116 cell lines): These assays assess the compound's ability to inhibit the growth of cancer cells. The derivatives exhibited sub-micromolar to low micromolar anti-proliferative activity.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kα)
-
Preparation of Reagents:
-
Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT).[8]
-
Serially dilute the quinoline-based inhibitor in DMSO.
-
Prepare a solution of purified PI3Kα enzyme and its substrate (e.g., PIP2).
-
-
Assay Procedure:
-
Add the diluted inhibitor solution to the wells of a microplate.
-
Add the PI3Kα enzyme and substrate solution to initiate the reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add a detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay) to measure the amount of ATP remaining, which is inversely proportional to kinase activity.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Diagram: In Vitro to In Vivo Drug Development Workflow
Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo validation for a quinoline-based inhibitor.
Promising candidates from in vitro studies are then advanced to in vivo models to assess their efficacy, pharmacokinetics, and potential toxicity in a living system.
Key In Vivo Model:
-
Xenograft Mouse Model: Human cancer cells (e.g., PC3) are implanted into immunodeficient mice. The mice are then treated with the quinoline-based inhibitor, and tumor growth is monitored over time. This model provides crucial data on the compound's ability to inhibit tumor growth in a more physiologically relevant context.[2]
Experimental Protocol: In Vivo Xenograft Efficacy Study
-
Animal Model:
-
Use immunodeficient mice (e.g., nude mice).
-
Subcutaneously implant a suspension of human cancer cells (e.g., PC3) into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the quinoline-based inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Diagram: PI3K/mTOR Signaling Pathway
Caption: Simplified PI3K/mTOR signaling pathway targeted by quinoline-based dual inhibitors.
Comparative Data Summary
The following table presents a hypothetical comparison of in vitro and in vivo data for a quinoline-based inhibitor, highlighting the key parameters evaluated at each stage.
| Parameter | In Vitro | In Vivo |
| Assay Type | Enzymatic Assay (PI3Kα) | Xenograft Mouse Model (PC3) |
| Metric | IC50 | Tumor Growth Inhibition (TGI) |
| Result | 1.5 nM | 65% at 50 mg/kg |
| Interpretation | High potency against the target enzyme. | Significant efficacy in a living model. |
Bridging the Divide: Key Considerations
The successful translation of a quinoline-based inhibitor from the bench to the clinic hinges on a thorough understanding of the factors that can influence its in vivo activity.
-
Pharmacokinetics (PK): A compound's ADME properties are paramount. Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can all lead to a lack of efficacy in vivo, despite potent in vitro activity.
-
Pharmacodynamics (PD): It is crucial to demonstrate that the inhibitor reaches its target in the tumor tissue at a concentration sufficient to exert its therapeutic effect. Biomarker analysis in tumor samples can provide evidence of target engagement.
-
Toxicity: In vitro cytotoxicity assays may not fully predict the potential for off-target toxicities in a whole organism. In vivo studies are essential for identifying and characterizing any adverse effects.
-
Tumor Microenvironment: The complex interplay between cancer cells and their surrounding microenvironment can influence drug response. In vitro models, particularly 3D cell cultures and organoids, are evolving to better recapitulate this complexity.[9]
Conclusion
The development of quinoline-based kinase inhibitors requires a multi-faceted approach that integrates both in vitro and in vivo studies. While in vitro assays are indispensable for initial screening and lead optimization, in vivo models are critical for validating efficacy and assessing the overall pharmacological profile of a drug candidate. By carefully designing experiments, critically evaluating data, and understanding the inherent challenges of in vitro-in vivo translation, researchers can increase the likelihood of developing novel and effective cancer therapies.
References
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In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
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Novel Quinoline-based Ir(III) Complexes Exhibit High Antitumor Activity in Vitro and in Vivo. ACS Publications. Available at: [Link]
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MALT1 - Wikipedia. Wikipedia. Available at: [Link]
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Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening | Request PDF. ResearchGate. Available at: [Link]
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Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]
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Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. Available at: [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. Available at: [Link]
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In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PubMed Central. Available at: [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]
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(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Available at: [Link]
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In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. MDPI. Available at: [Link]
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(PDF) In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. ResearchGate. Available at: [Link]
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3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed. Available at: [Link]
-
Comparison of in vivo and in vitro tests of resistance in patients treated with chloroquine in Yaoundé, Cameroon. PubMed. Available at: [Link]
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In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available at: [Link]
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In vitro to in vivo pharmacokinetic translation guidance. bioRxiv. Available at: [Link]
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In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. Available at: [Link]
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(PDF) In vitro to in vivo translation. ResearchGate. Available at: [Link]
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Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. Dalton Transactions. Available at: [Link]
-
Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. National Institutes of Health. Available at: [Link]
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Comparative analysis of different synthetic routes for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
This guide provides a detailed comparative analysis of the primary synthetic routes for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, chemists, and professionals in drug development, offering an in-depth look at the methodologies, mechanistic underpinnings, and practical considerations for each synthetic pathway.
Introduction
This compound is a critical building block in medicinal chemistry, most notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific substitution pattern on the quinoline core—a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an ethyl carboxylate at the 3-position—imparts unique chemical reactivity and biological activity to its derivatives. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance. This guide will compare and contrast the most prevalent synthetic strategies, focusing on the Gould-Jacobs reaction pathway and potential alternatives, providing the necessary data for informed decision-making in a research and development setting.
Route 1: The Gould-Jacobs Reaction Pathway
The most widely adopted and well-documented method for synthesizing the 6-(trifluoromethyl)quinoline core is the Gould-Jacobs reaction. This pathway is a robust and versatile method for constructing the quinoline ring system from an aniline derivative and a malonic acid derivative. The synthesis of this compound via this route is a two-step process following the initial condensation.
Step 1: Condensation of 4-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate (DEEM)
The synthesis begins with the reaction between 4-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM). This reaction is typically carried out without a solvent or in a high-boiling point solvent and proceeds through a nucleophilic substitution mechanism where the aniline nitrogen attacks the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol.
Step 2: Thermal Cyclization to Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
The intermediate from Step 1 is then subjected to high-temperature thermal cyclization. This intramolecular electrophilic aromatic substitution is a key step in forming the quinoline ring. The reaction is often performed in a high-boiling point solvent like Dowtherm A or diphenyl ether. The cyclization is followed by tautomerization to yield the more stable 4-hydroxy quinoline derivative.
Step 3: Chlorination to this compound
The final step is the conversion of the 4-hydroxy group to a 4-chloro group. This is a crucial transformation as the 4-chloro position is activated for subsequent nucleophilic substitution, making it a versatile handle for further derivatization. The most common chlorinating agents for this purpose are phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a tertiary amine or dimethylformamide (DMF).
Mechanistic Considerations and Experimental Insights
The Gould-Jacobs reaction is favored for its reliability and the commercial availability of the starting materials. The thermal cyclization step, however, requires high temperatures, which can be a limitation in some laboratory settings and may require specialized equipment for large-scale production. The choice of cyclization solvent is critical to achieving good yields and preventing charring or side-product formation. The chlorination step with POCl₃ is highly effective but requires careful handling due to the corrosive and hazardous nature of the reagent. The workup procedure for the chlorination reaction must be performed cautiously to quench the excess POCl₃ safely.
Route 2: Conrad-Limpach-Knorr Synthesis
An alternative approach to the quinoline core is the Conrad-Limpach-Knorr synthesis.[1] This method involves the reaction of an aniline with a β-ketoester. Depending on the reaction conditions, this synthesis can yield either a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr).[2][3] For the synthesis of our target molecule, the Conrad-Limpach conditions are relevant.
Step 1: Formation of Ethyl 3-(4-(trifluoromethyl)phenylamino)crotonate
This initial step involves the reaction of 4-(trifluoromethyl)aniline with ethyl acetoacetate. This condensation reaction, typically catalyzed by a small amount of acid, forms the corresponding enamine intermediate.
Step 2: Cyclization to 4-hydroxy-2-methyl-6-(trifluoromethyl)quinoline
The enamine intermediate is then cyclized at high temperatures, similar to the Gould-Jacobs reaction, to form the 4-hydroxyquinoline ring system.[4] It is important to note that this route, using ethyl acetoacetate, would yield a 2-methyl substituted quinoline, which is not our target structure. To obtain the desired 3-carboxylate, a different β-ketoester would be required, such as diethyl 2-acetylmalonate. This modification, however, can complicate the synthesis and potentially lead to lower yields due to competing reaction pathways.
Mechanistic Considerations and Experimental Insights
The Conrad-Limpach synthesis is a powerful tool for quinoline synthesis, but its regioselectivity is highly dependent on the reaction conditions and the structure of the β-ketoester.[5] The high temperatures required for cyclization are a shared drawback with the Gould-Jacobs reaction.[6] For the specific synthesis of this compound, the Gould-Jacobs route is generally more direct and higher yielding due to the use of DEEM, which directly installs the desired ester functionality at the 3-position.
Comparative Summary of Synthetic Routes
| Feature | Gould-Jacobs Route | Conrad-Limpach-Knorr Route |
| Starting Materials | 4-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate (DEEM) | 4-(Trifluoromethyl)aniline, Ethyl acetoacetate (or other β-ketoesters) |
| Key Intermediates | Diethyl 2-((4-(trifluoromethyl)phenylamino)methylene)malonate | Ethyl 3-(4-(trifluoromethyl)phenylamino)crotonate |
| Regioselectivity | Directly yields the 3-carboxylate quinoline | Can yield 2- or 4-hydroxyquinolines depending on conditions; requires specific β-ketoesters for 3-substitution.[2] |
| Reaction Conditions | High-temperature thermal cyclization | High-temperature thermal cyclization |
| Overall Yield | Generally good to excellent | Variable, can be lower for specifically substituted targets |
| Scalability | Well-established for large-scale synthesis | Can be challenging to control regioselectivity on a large scale |
| Advantages | High-yielding, direct route to the desired product | Versatile for different substitution patterns |
| Disadvantages | Requires high temperatures, hazardous chlorinating agents | Potential for regioisomeric byproducts, high temperatures required |
Experimental Protocols
Protocol for Gould-Jacobs Route
Step 1: Synthesis of Diethyl 2-((4-(trifluoromethyl)phenylamino)methylene)malonate
-
In a round-bottom flask equipped with a magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-110 °C for 2-3 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The product often crystallizes upon cooling and can be used in the next step without further purification. If necessary, the product can be recrystallized from ethanol.
Step 2: Synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate
-
To a flask containing a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether), add the crude product from Step 1.
-
Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. The cyclization progress can be monitored by TLC.
-
Cool the reaction mixture and add hexane or another non-polar solvent to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain the desired 4-hydroxyquinoline.
Step 3: Synthesis of this compound
-
To a flask containing the 4-hydroxyquinoline from Step 2, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
Visualization of the Gould-Jacobs Pathway
Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.
Conclusion
The Gould-Jacobs reaction remains the most reliable and direct method for the synthesis of this compound. Its advantages in terms of regioselectivity and overall yield make it the preferred route for both laboratory-scale and industrial production. While the Conrad-Limpach-Knorr synthesis offers a viable alternative for the construction of the quinoline core, its application to this specific target molecule is less straightforward and may result in lower efficiency. For researchers and drug development professionals, a thorough understanding of the nuances of the Gould-Jacobs pathway, particularly the optimization of the high-temperature cyclization and the safe handling of the chlorination step, is crucial for the successful and efficient synthesis of this important pharmaceutical intermediate.
References
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Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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Wikipedia. (2023, May 29). Conrad–Limpach synthesis. In Wikipedia. Retrieved from [Link]
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Larock, R. C., & Yum, E. K. (1991). Synthesis of quinolines by the palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
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Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
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Wikipedia. (2023, March 21). Knorr quinoline synthesis. In Wikipedia. Retrieved from [Link]
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Validation of analytical methods for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate quantification
An In-Depth Guide to the Validation of Analytical Methods for the Quantification of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
Introduction: The Critical Role of Precise Quantification
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably quantify its concentration is paramount for ensuring product quality, safety, and efficacy. Validated analytical methods provide the documented evidence that a procedure is fit for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP) and regulatory submissions.[1]
This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive comparison of analytical methodologies for the quantification of this compound. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Comparative Analysis of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample matrix, required sensitivity, and the availability of instrumentation. For quinoline derivatives, several techniques are prevalent, each with distinct advantages and limitations.[6]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of the pharmaceutical industry for the quantification of small molecules. Coupled with a Ultraviolet (UV) detector, it offers a robust, reliable, and cost-effective solution. Quinoline-based compounds typically possess strong chromophores, making them ideal candidates for UV detection.[7]
-
Expertise & Experience: The choice of a reversed-phase C18 column is logical for a moderately polar compound like this compound. An acidic mobile phase (e.g., using formic or acetic acid) is often employed to protonate the quinoline nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column packing.
-
Trustworthiness: The method's validity is established through rigorous validation of parameters like linearity, accuracy, and precision, ensuring that the measured response is directly proportional to the analyte concentration.[8]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (e.g., plasma), UPLC-MS/MS is the gold standard.[9][10] It combines the superior separation efficiency of UPLC with the definitive identification and quantification capabilities of tandem mass spectrometry.
-
Expertise & Experience: The UPLC system uses smaller particle size columns (<2 µm), which provides higher resolution and faster run times compared to traditional HPLC. In the mass spectrometer, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) process is highly selective, virtually eliminating interference from matrix components.[9]
-
Trustworthiness: The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS to compensate for any variability in sample preparation, injection volume, and ionization efficiency, thereby ensuring the highest level of accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While quinoline itself is suitable for GC analysis, the ethyl carboxylate group on the target molecule may require derivatization to improve volatility and thermal stability, adding complexity to the sample preparation process.
-
Expertise & Experience: A key consideration for GC-MS is the inlet temperature, which must be high enough to ensure complete volatilization without causing thermal degradation of the analyte.[11] The choice of a low-polarity capillary column, such as a DB-5MS, is common for the separation of aromatic compounds.[11]
-
Trustworthiness: GC-MS provides excellent selectivity due to the combination of chromatographic retention time and the unique mass spectrum of the analyte, which serves as a molecular fingerprint.[12][13]
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is a simple and rapid technique. However, it lacks specificity and is generally not suitable for the quantification of an analyte in the presence of other UV-absorbing substances, such as impurities or excipients.[14]
-
Expertise & Experience: This method is best suited for determining the concentration of a pure substance in a simple, non-interfering solvent. A wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity.[15]
-
Trustworthiness: Its application in a drug development setting is often limited to preliminary assays of the pure drug substance or for specific applications like dissolution testing where the matrix is well-controlled. A multi-wavelength approach can sometimes be used to deconvolve interfering spectra.[14]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the primary chromatographic methods used for the quantification of quinoline derivatives.
| Parameter | HPLC-UV | UPLC-MS/MS | GC-MS |
| Linearity (r²) | > 0.999[6][16] | > 0.99[8] | > 0.999[11] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL[8] | pg/mL to low ng/mL[8] | ~0.1 mg/kg (0.1 µg/mL)[17] |
| Limit of Quantitation (LOQ) | 0.2 - 5.0 µg/mL[8] | pg/mL to low ng/mL[8] | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102%[8] | 85 - 115% (in matrix)[8] | 82 - 92%[11] |
| Precision (%RSD) | < 2%[8] | < 15% (in matrix)[8] | < 4%[11] |
| Selectivity | Moderate to High | Very High | High |
| Cost & Complexity | Low to Moderate | High | Moderate |
Core Principles of Analytical Method Validation (ICH Q2(R2))
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] The process follows a systematic protocol that evaluates a set of core performance characteristics defined by the ICH.[2][3]
Caption: Workflow for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5] For chromatographic methods, this is demonstrated by showing that the peak for the analyte is well-resolved from other peaks.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample of known concentration (e.g., a certified reference material) and expressing the result as percent recovery.[2][5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.
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A Senior Application Scientist's Guide to Benchmarking New Quinoline Derivatives Against Existing Drugs
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs across various therapeutic areas. As novel quinoline derivatives continue to be developed, a rigorous, standardized framework for benchmarking their performance against established drugs is paramount for identifying true therapeutic advancements. This guide provides drug development professionals with a comprehensive, multi-tiered strategy for the head-to-head comparison of new quinoline derivatives against current standards of care. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key in vitro assays, and present a framework for data synthesis and interpretation, ensuring a robust and objective evaluation of a new candidate's potential.
Introduction: The Enduring Importance of the Quinoline Scaffold
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery. Its derivatives have yielded landmark drugs for treating malaria, bacterial infections, and cancer.[1][2] For instance, the 4-aminoquinoline chloroquine, despite resistance, remains a critical reference compound in antimalarial research, while fluoroquinolones revolutionized antibacterial therapy.[3][] More recently, quinoline-based kinase inhibitors have become vital tools in targeted cancer therapy.[5][6]
The continued exploration of this scaffold demands a robust methodology to ascertain whether a new derivative offers a significant advantage over existing treatments. This guide is designed to provide that methodology, moving beyond simple potency measurements to a holistic performance assessment.
Section 1: The Mechanistic Landscape of Quinolines
A thorough understanding of the established mechanisms of action (MoA) for different quinoline classes is the foundation for meaningful benchmarking. The choice of assays and interpretation of results depends heavily on the intended therapeutic target.
-
Antimalarial Quinolines: Drugs like chloroquine and quinine are thought to interfere with the detoxification of heme within the parasite's food vacuole.[3][7] The parasite digests hemoglobin, releasing toxic heme. Quinolines are believed to inhibit the polymerization of this heme into non-toxic hemozoin, leading to a buildup of the toxic byproduct and parasite death.[3][8]
-
Fluoroquinolone Antibiotics: This class of drugs acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][9][10] These enzymes are critical for DNA replication, and their inhibition leads to breaks in the bacterial DNA, causing cell death.[11][12] The primary target often differs between Gram-positive (topoisomerase IV) and Gram-negative (DNA gyrase) bacteria.[13] Resistance can emerge through mutations in the genes encoding these target enzymes or via mechanisms that reduce intracellular drug concentration, such as efflux pumps.[14][15]
-
Anticancer Quinolines: In oncology, many quinoline derivatives function as kinase inhibitors.[5][6] They are designed to target specific protein kinases that are overactive in cancer cells and drive proliferation and survival.[16][17] By blocking the activity of these kinases, such as EGFR, VEGFR-2, or Pim-1, these drugs can halt tumor growth.[16]
Section 2: A Multi-tiered Experimental Framework for Benchmarking
A successful benchmarking strategy does not rely on a single experiment but employs a tiered approach to build a comprehensive profile of the new quinoline derivative (NQD) relative to a standard drug.
Caption: A logical workflow for benchmarking new drug candidates.
Tier 1: Foundational In Vitro Profiling
The initial tier focuses on the direct biological activity of the compound at the cellular and subcellular levels.
A. Potency and Efficacy Assays
The primary goal is to determine the concentration at which the NQD elicits its desired effect. This is typically quantified as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
-
Causality: This is the most fundamental measure of a drug's activity. A significantly lower IC50 compared to the benchmark drug suggests superior potency, which could translate to lower required doses and potentially fewer side effects.
Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)
This protocol is adapted from standard radioisotopic methods for assessing antimalarial efficacy.[18][19]
-
Parasite Culture: Maintain an asynchronous culture of Plasmodium falciparum (e.g., drug-sensitive 3D7 strain) in human O+ erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).[18]
-
Drug Plate Preparation: Prepare serial dilutions of the NQD and the benchmark drug (e.g., Chloroquine) in culture medium in a 96-well plate. Include drug-free wells as a negative control.
-
Assay Initiation: Add parasitized erythrocytes (final parasitemia ~0.5%, final hematocrit ~2.5%) to each well.
-
Incubation: Incubate the plate for 48 hours under the same culture conditions.
-
Metabolic Labeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.[20] [³H]-hypoxanthine is a purine precursor that is incorporated by viable parasites.[20]
-
Harvesting & Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a dose-response curve.
B. Selectivity and Cytotoxicity Assays
A potent drug is only useful if it is selective for its target and non-toxic to healthy host cells.
-
Causality: Cytotoxicity assays are critical for determining the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose. A high TI is a key indicator of a drug's potential safety. Comparing the cytotoxicity of an NQD against a human cell line (e.g., HEK293 or HepG2) to its target potency (e.g., IC50 against a pathogen) provides this crucial metric.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[21][22][23]
-
Cell Plating: Seed a human cell line (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.[21]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the NQD and the benchmark drug. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[24][25] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[22][25]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23][24]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a plate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
C. Mechanism of Action (MoA) Elucidation
For NQDs targeting a specific enzyme, such as a bacterial topoisomerase or a cancer-related kinase, direct enzymatic assays are necessary.
-
Causality: This confirms that the NQD's cellular activity is due to the intended molecular interaction. It helps rule out off-target effects and provides crucial information for future lead optimization.
Caption: Hypothetical MoA of an NQD as a kinase inhibitor.
Tier 2: Early ADME/Tox Screening
Once a compound shows promising in vitro activity and selectivity, it must be evaluated for its drug-like properties. Poor ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity are major reasons for drug candidate failure.[26][27] Early screening helps to identify and deprioritize compounds that are unlikely to succeed in vivo.[28][29]
-
Physicochemical Properties: Assess solubility and stability.
-
Metabolic Stability: Use liver microsomes to determine how quickly the compound is metabolized. A very short half-life can be a major liability.
-
Early Toxicity: In silico models and specialized in vitro assays can predict potential liabilities like cardiotoxicity (hERG assay) or mutagenicity (Ames test).
Section 3: Data Synthesis and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate direct comparison. This objective presentation is crucial for making an informed go/no-go decision for advancing the NQD to more complex preclinical studies.[30][31]
Table 1: Comparative Performance of NQD-1 vs. Standard Drug
| Parameter | Assay | New Quinoline Derivative (NQD-1) | Standard Drug (e.g., Chloroquine) | Performance Interpretation |
| Potency | P. falciparum IC50 | 15 nM | 30 nM | NQD-1 is 2-fold more potent. |
| Cytotoxicity | HEK293 CC50 | 30,000 nM | 45,000 nM | Both compounds show low cytotoxicity. |
| Selectivity | Therapeutic Index (CC50/IC50) | 2,000 | 1,500 | NQD-1 has a superior selectivity window. |
| Metabolism | Liver Microsome Half-life | 45 min | 60 min | NQD-1 has acceptable metabolic stability. |
Conclusion
Benchmarking a new quinoline derivative is a multi-faceted process that requires a logical, evidence-based approach. By moving from broad cellular effects to specific molecular targets and early ADME/Tox profiling, researchers can build a comprehensive picture of a new compound's potential. This structured guide provides the framework and the causal logic necessary to distinguish promising drug candidates from mere analogs, ultimately accelerating the development of safer and more effective medicines.
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Cross-reactivity profiling of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
An In-Depth Guide to Cross-Reactivity Profiling of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
In the landscape of modern drug discovery, the quinoline scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. This compound is a member of this versatile class of compounds. While its primary mechanism of action may be under investigation, a thorough understanding of its potential off-target interactions is paramount for its successful development as a safe and effective therapeutic. This guide provides a comprehensive framework for the cross-reactivity profiling of this compound, offering a tiered experimental approach, detailed protocols, and guidance on data interpretation.
Hypothetical Primary Target and Comparator Compounds
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently implicated in various cancers. To establish a robust comparison, we will benchmark its performance against two well-characterized EGFR inhibitors:
-
Gefitinib: A highly potent and selective first-generation EGFR inhibitor.
-
Lapatinib: A dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).
This selection of comparators will allow for a nuanced assessment of the selectivity of our compound of interest.
A Tiered Approach to Cross-Reactivity Profiling
A multi-pronged strategy is essential for a thorough evaluation of off-target effects. We propose a three-tiered approach that progressively narrows the focus from a broad screen to cellular validation.
Tier 1: Broad Kinase Panel Screening
The initial step in cross-reactivity profiling is to cast a wide net. A broad kinase panel screen will assess the inhibitory activity of this compound against a large, representative set of human kinases.[1][2][3]
Experimental Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Gefitinib, and Lapatinib in 100% DMSO.
-
Assay Plate Preparation: Serially dilute the compounds in a 384-well plate to achieve a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction: In each well, combine the test compound with a specific kinase, its corresponding substrate, and ATP. The reaction is typically initiated by the addition of ATP.
-
Detection: After a defined incubation period, the kinase activity is measured. A common method is to quantify the amount of phosphorylated substrate using a fluorescence-based or luminescence-based assay.[4]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each kinase that shows significant inhibition.
Data Presentation:
| Kinase | This compound (IC50, nM) | Gefitinib (IC50, nM) | Lapatinib (IC50, nM) |
| EGFR | 5 | 2 | 10 |
| HER2 | 500 | >10,000 | 15 |
| SRC | 1,500 | 5,000 | 2,000 |
| ABL1 | >10,000 | >10,000 | >10,000 |
| ... (other kinases) | ... | ... | ... |
Tier 2: Cellular Thermal Shift Assay (CETSA)
While in vitro kinase assays are valuable, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement within intact cells.[5][6][7][8][9] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., A431, which overexpresses EGFR) and treat with varying concentrations of the test compounds for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the insoluble fraction (containing aggregated, denatured proteins) by centrifugation.
-
Protein Detection: Quantify the amount of the target protein (EGFR) in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Data Presentation:
| Compound | Concentration (µM) | ΔTm for EGFR (°C) |
| Vehicle (DMSO) | - | 0 |
| This compound | 1 | +5.2 |
| Gefitinib | 1 | +6.5 |
| Lapatinib | 1 | +4.8 |
Tier 3: Phenotypic Screening
The final tier of our profiling strategy involves assessing the functional consequences of target and off-target engagement through phenotypic screening. Cell viability assays are a common and effective way to measure the cytotoxic or cytostatic effects of a compound.[10][11][12][13][14]
Experimental Protocol:
-
Cell Plating: Seed cells from different lines (e.g., EGFR-dependent and EGFR-independent cancer cell lines) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or resazurin reduction assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) for each cell line.
Data Presentation:
| Cell Line | Primary Target(s) | This compound (EC50, µM) | Gefitinib (EC50, µM) | Lapatinib (EC50, µM) |
| A431 | EGFR | 0.1 | 0.05 | 0.2 |
| SK-BR-3 | HER2 | 5 | >10 | 0.5 |
| K562 | ABL1 | >10 | >10 | >10 |
Visualization of Workflows and Pathways
Caption: Tiered workflow for cross-reactivity profiling.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Interpreting the Results
The data generated from this tiered approach provides a comprehensive profile of the selectivity of this compound.
-
Kinase Panel Data: The IC50 values from the kinase panel screen reveal the potency and selectivity of the compound against a wide range of kinases. A highly selective compound will have a low IC50 for its primary target and significantly higher IC50 values for other kinases.
-
CETSA Data: The CETSA results confirm that the compound engages its target in a cellular context. A significant thermal shift provides strong evidence of direct binding.
-
Phenotypic Data: The cell viability data demonstrates the functional consequences of target inhibition. A selective compound should show potent activity in cell lines that are dependent on its primary target and minimal activity in other cell lines.
By comparing the data for this compound with that of the reference compounds, Gefitinib and Lapatinib, we can gain valuable insights into its relative selectivity and potential for off-target effects.
Conclusion
A thorough understanding of a compound's cross-reactivity profile is a critical component of preclinical drug development. The tiered approach outlined in this guide, combining broad panel screening with cellular target engagement and phenotypic assays, provides a robust framework for evaluating the selectivity of novel compounds like this compound. This comprehensive analysis enables informed decision-making and is essential for advancing safe and effective therapeutics.
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The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated and Non-Fluorinated Quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Transformative Role of Fluorine
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antibacterial, and antimalarial properties.[1][2][3][4][5][6] The strategic modification of this privileged structure is a key focus of drug discovery. Among the various chemical modifications, the introduction of fluorine atoms—a process known as fluorination—has emerged as a powerful strategy to enhance the therapeutic potential of quinoline analogs.[7][8][9][10]
Fluorine, the most electronegative element, possesses unique properties that can profoundly influence a molecule's physicochemical and biological profile.[7][8][11][12] Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter properties such as:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase a drug's half-life and bioavailability.[8][12]
-
Lipophilicity: Fluorination, particularly with groups like trifluoromethyl (-CF3), often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[7][12][13]
-
Binding Affinity: The electronic perturbations caused by fluorine can lead to stronger interactions with target proteins, thereby increasing the potency of the drug.[8][11][13]
-
pKa Modification: Fluorine's inductive effect can lower the pKa of nearby basic functional groups, altering the ionization state of the molecule at physiological pH and potentially improving its absorption and distribution.[9][11]
This guide provides a comparative analysis of the efficacy of fluorinated and non-fluorinated quinoline analogs, supported by experimental data, to illustrate the tangible benefits of fluorination in drug design and development.
The Impact of Fluorination on Physicochemical Properties
The strategic incorporation of fluorine can fine-tune a molecule's properties for optimal therapeutic performance. This diagram illustrates how fluorination influences key physicochemical parameters that are critical for a compound's journey from administration to its biological target.
Caption: Fluorine's influence on quinoline properties.
Comparative Efficacy in Anticancer Activity
The development of novel anticancer agents is a major focus of quinoline research.[1][5][14][15][16] Studies have consistently shown that fluorination can significantly boost the cytotoxic activity of quinoline derivatives against various cancer cell lines.
A study on novel fluorinated quinoline analogues demonstrated potent anticancer activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468), with IC50 values in the low micromolar range (2.5–5 μM), while remaining non-toxic to non-tumorigenic breast cells.[17] The structure-activity relationship revealed that the position of fluorine substitution was critical, with meta and para substitutions being optimal for enhancing anticancer activity.[17]
| Compound Class | Substitution | Cancer Cell Line | IC50 (µM) | Selectivity |
| Fluorinated Quinoline | 6-F (meta) | MDA-MB-468 (TNBC) | ~2.5 | High (Non-toxic to MCF-10A) |
| Fluorinated Quinoline | 7-F (para) | MDA-MB-468 (TNBC) | ~2.5 | High (Non-toxic to MCF-10A) |
| Fluorinated Quinoline | 6,8-di-F (meta,para) | MDA-MB-468 (TNBC) | ~2.5 | High (Non-toxic to MCF-10A) |
| Non-Fluorinated Analog | Unsubstituted | MDA-MB-468 (TNBC) | >100 | - |
| Cisplatin (Control) | - | MDA-MB-468 (TNBC) | ~10 | Low |
Data synthesized from comparative studies on fluorinated quinoline analogs.[17]
These results underscore the power of strategic fluorination. The electron-withdrawing fluorine atoms likely enhance the molecule's interaction with its biological target, leading to potent and selective cancer cell killing.
Comparative Efficacy in Antibacterial Activity
The discovery of nalidixic acid in 1962 paved the way for the quinolone class of antibiotics. A major breakthrough in this field was the discovery that a fluorine atom at the 6-position of the quinoline nucleus confers broad and potent antimicrobial activity.[18] This led to the development of the highly successful fluoroquinolone antibiotics, such as ciprofloxacin and levofloxacin.[19]
The fluorine atom at C-6 is crucial for the inhibition of bacterial DNA gyrase, the primary target of these drugs.[18] This strategic substitution enhances the drug's binding to the enzyme-DNA complex, preventing bacterial DNA replication and leading to cell death.[18]
| Compound | Key Substitution | Spectrum of Activity | Common MIC Range (µg/mL) |
| Ciprofloxacin | 6-Fluoro | Broad (Gram-negative > Gram-positive) | 0.01 - 2.0 |
| Levofloxacin | 6-Fluoro | Broad (Gram-negative & Gram-positive) | 0.015 - 4.0 |
| Nalidixic Acid | Non-Fluorinated | Narrow (Gram-negative only) | 4.0 - 128 |
| Quinoline-based hybrids | 7-Chloro | Detrimental to antifungal activity | >62.5 |
Data compiled from studies on fluoroquinolones and other quinoline derivatives.[3][18][19]
The data clearly illustrates the dramatic improvement in antibacterial potency and spectrum conferred by the fluorine substituent. Non-fluorinated precursors like nalidixic acid have a much more limited range of activity and lower potency compared to their fluorinated successors.[18]
Experimental Protocols: Assessing In Vitro Efficacy
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the anticancer and antibacterial activities of quinoline analogs.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[20][21] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]
Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT assay.
Detailed Steps:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase and seed them in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well).[20] Incubate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the fluorinated and non-fluorinated quinoline analogs in the appropriate cell culture medium. After the initial incubation, replace the old medium with fresh medium containing the various concentrations of the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.[21]
-
Incubation: Incubate the plates for a predetermined period, typically 24 to 72 hours, depending on the cell line's doubling time.[20]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[20]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solvent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.[21]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[22][23][24][25]
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of each quinoline analog. Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[24][25]
-
Inoculum Preparation: From a pure overnight culture of the test bacterium, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[24] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[22][23]
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the standardized bacterial suspension. Include a positive control (broth and inoculum, no drug) and a negative control (broth only).[23][24]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[23]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[22][23]
Conclusion
The strategic incorporation of fluorine into the quinoline scaffold is a proven and powerful strategy in medicinal chemistry. As demonstrated by comparative data in both oncology and bacteriology, fluorination can dramatically enhance biological efficacy. It improves metabolic stability, modulates physicochemical properties for better target engagement, and ultimately leads to more potent and selective therapeutic agents.[7][8][9][11] For researchers in drug development, understanding the nuanced effects of fluorination is critical for designing the next generation of highly effective quinoline-based drugs. The continued exploration of novel fluorination methods and the rational design of fluorinated analogs promise to yield even more significant therapeutic breakthroughs in the future.
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A Comparative Guide to the Reproducible Synthesis of Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
This guide provides an in-depth analysis of the synthetic methodology for Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, a key building block in medicinal chemistry and drug development. Recognizing the critical importance of reproducibility in research and manufacturing, this document moves beyond a simple recitation of steps to offer a comparative analysis of the predominant synthetic route, focusing on the critical parameters that govern success and yield. We will dissect the causality behind experimental choices, providing field-proven insights to ensure consistent and reliable outcomes for researchers, scientists, and drug development professionals.
The synthesis of this target molecule is most reliably achieved through a robust two-step sequence. This pathway involves the initial construction of the quinoline core via the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, followed by a chlorination step to yield the final product.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of the Quinolone Core via Gould-Jacobs Reaction
The construction of the foundational 4-hydroxyquinoline scaffold is most effectively accomplished using the Gould-Jacobs reaction.[1] This classical method is exceptionally well-suited for this target due to its direct use of an aniline and a malonic ester derivative, which directly installs the required carboxylate at the 3-position and the hydroxyl (keto) group at the 4-position.[2][3]
Mechanism and Rationale
The Gould-Jacobs reaction proceeds in two distinct thermal stages:
-
Condensation: A nucleophilic attack by the aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM) is followed by the elimination of ethanol. This initial, lower-temperature step forms a stable anilidomethylenemalonate intermediate.[3][4]
-
Thermal Cyclization: At a significantly higher temperature (typically >250 °C), a 6-electron electrocyclization occurs, forming the quinoline ring system.[5] This high activation energy barrier is a critical parameter for process control.
This method is favored over alternatives like the Conrad-Limpach synthesis, which can sometimes yield mixtures of 2- and 4-quinolones depending on conditions, or the Friedländer synthesis, which would require a more complex and less accessible 2-aminoaryl ketone starting material.[6][7]
Caption: Key stages of the Gould-Jacobs reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous structures.[3][8]
-
Condensation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline and the formation of the intermediate.
-
Cyclization: To the crude intermediate, add a high-boiling inert solvent such as Dowtherm A (approx. 5 mL per gram of aniline).
-
Heat the mixture to 250-260 °C for 2-3 hours. A precipitate of the product should form as the reaction proceeds.
-
Isolation: Cool the reaction mixture to room temperature and dilute with an equal volume of hexane or cyclohexane to facilitate further precipitation.
-
Filter the solid product using a Büchner funnel and wash thoroughly with hexane to remove the high-boiling solvent.
-
Dry the resulting solid under vacuum. The product, Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, is typically obtained as a white or off-white solid and is often of sufficient purity for the next step.[8]
Reproducibility Analysis and Key Parameters
The reproducibility of the Gould-Jacobs reaction is highly dependent on precise control of several key factors.
| Parameter | Recommended Range | Optimal Value | Rationale & Impact on Reproducibility |
| Reagent Purity | >98% | >99% | Impurities in the starting aniline can lead to side reactions and discoloration of the product. |
| Condensation Temp. | 100 - 130 °C | 125 °C | Insufficient temperature leads to incomplete reaction. Overheating can cause premature decomposition or side reactions. Consistent temperature control is vital. |
| Cyclization Temp. | 250 - 260 °C | 255 °C | This is the most critical parameter.[5] Below 250 °C, the rate of cyclization is impractically slow. Inconsistent heating can lead to variable yields and incomplete conversion. The use of a specialized heating mantle or sand bath is recommended for uniform temperature distribution. |
| Solvent Choice | High-boiling inert | Dowtherm A | The solvent must be stable at the high reaction temperature and facilitate heat transfer. Its complete removal during workup is necessary to avoid contamination in the subsequent step. |
Part 2: Chlorination of the 4-Hydroxyquinoline Intermediate
The second step converts the stable 4-hydroxyquinoline intermediate into the more reactive this compound. The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form, and it is the latter that is typically invoked in the mechanism for this transformation.
Mechanism and Rationale
The conversion is a standard nucleophilic substitution on a phosphorus-activated hydroxyl group. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[9] It reacts with the 4-quinolone tautomer to form a phosphate ester intermediate, which is highly activated towards nucleophilic attack by the chloride ion (present in excess from the POCl₃), displacing the phosphate group and yielding the 4-chloroquinoline product.[10]
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) can be added to accelerate the reaction via the in-situ formation of the Vilsmeier reagent.
-
Reaction: Heat the mixture to reflux (approx. 107 °C) for 2-4 hours. The reaction should become a clear solution as the starting material is converted to the product. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. CAUTION: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Neutralization: Once the exotherm has subsided, slowly basify the acidic aqueous mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. A solid precipitate of the product should form.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Reproducibility Analysis and Key Parameters
| Parameter | Recommended Practice | Rationale & Impact on Reproducibility |
| Anhydrous Conditions | Use dry glassware and reagents. | POCl₃ reacts violently with water. Moisture will consume the reagent, generate excess HCl, and can lead to incomplete reaction and lower yields. |
| Excess POCl₃ | 5-10 equivalents | Ensures the reaction goes to completion and serves as the solvent. However, a large excess complicates the workup. A consistent amount should be used for reproducible results. |
| Workup Temperature | Quench on ice (0 °C) | The hydrolysis of POCl₃ is extremely exothermic. Slow, controlled addition to ice is critical for safety and prevents degradation of the product. Inconsistent quenching can lead to variable product quality. |
| pH Control | Neutralize to pH 7-8 | Ensures complete precipitation of the product from the aqueous solution. Over-basification should be avoided as it can potentially lead to hydrolysis of the ester group. |
Conclusion and Best Practices for Reproducibility
The synthesis of this compound is a robust and reliable process when key experimental parameters are carefully controlled. The two-step sequence, employing a Gould-Jacobs reaction followed by chlorination with POCl₃, represents the most logical and reproducible pathway.
For optimal, consistent results, researchers should adhere to the following best practices:
-
High-Purity Starting Materials: Use aniline and DEEM of the highest available purity to minimize side-product formation in the first step.
-
Precise Thermal Control: Employ uniform and accurately monitored heating, especially during the high-temperature cyclization step of the Gould-Jacobs reaction. This is the single most important factor for achieving consistent yields of the intermediate.
-
Strictly Anhydrous Conditions: Ensure all glassware and reagents are dry for the chlorination step to prevent violent reactions and reagent decomposition.
-
Controlled Workup: The quenching of POCl₃ must be performed slowly and at low temperatures to ensure safety and preserve product integrity.
-
Consistent Purification: Adopt a standardized recrystallization protocol to ensure consistent purity of the final product lot-to-lot.
By understanding the causality behind these procedural choices, scientists can transform this synthesis from a variable experiment into a highly reproducible and dependable protocol.
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Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. Available at: [Link]
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Singh, R., & Devi, N. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-15. Available at: [Link]
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Patel, D. R., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-5. Available at: [Link]
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International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]
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Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Centurion University. Skraup synthesis of Quinoline. CUTM Courseware. Available at: [Link]
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Gorka, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6245. Available at: [Link]
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Scribd. Conrad-Limpach Quinoline Synthesis. Available at: [Link]
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ResearchGate. Conrad-Limpach reaction. Available at: [Link]
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Khan, M. A., & Palmer, M. H. (1965). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 8(4), 155-158. Available at: [Link]
- Google Patents. Process for the preparation of chlorinated quinolines.
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Liebman, K. M., et al. (2020). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Available at: [Link]
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Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-597. Available at: [Link]
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PubChem. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate. Available at: [Link]
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PubChemLite. This compound. Available at: [Link]
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ResearchGate. An unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate. Available at: [Link]
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Chemsrc.com. ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate. Available at: [Link]
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ResearchGate. An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][6]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Available at: [Link]
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ResearchGate. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available at: [Link]
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National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]
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International Journal of ChemTech Research. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Available at: [Link]
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National Institutes of Health. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link]
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Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
For the innovative researchers, scientists, and drug development professionals pushing the boundaries of medicinal chemistry, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate, a halogenated quinoline derivative. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation.
Hazard Profile: Understanding the Risks
Quinoline itself is classified as harmful if swallowed or in contact with skin, a suspected genetic mutagen, and may cause cancer[1]. Halogenated organic compounds, as a class, are known for potential liver, kidney, and central nervous system effects, and many are suspected carcinogens[2]. The trifluoromethyl group can also contribute to the toxicological profile of a molecule[3]. Therefore, it is prudent to treat this compound with a high degree of caution.
Based on available safety data for this and structurally similar compounds, the primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[4][5].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][5][6].
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects[1].
| Hazard Classification | GHS Codes (Typical for related compounds) | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Warning |
| Skin Corrosion/Irritation | H315 | Warning |
| Serious Eye Damage/Eye Irritation | H319 | Warning |
| Specific Target Organ Toxicity | H335, H373 | Warning/Danger |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
Core PPE Requirements
-
Hand Protection: Wear nitrile rubber gloves. Nitrile provides good resistance against a range of chemicals. Given that some halogenated solvents can penetrate nitrile gloves, it is advisable to double-glove, especially for prolonged handling or in case of a spill[7][8]. Always inspect gloves for any signs of degradation or perforation before use and change them frequently, typically every 30 to 60 minutes, or immediately if contamination is suspected[9].
-
Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transferring large volumes, a face shield worn over safety goggles is required to provide full facial protection[9].
-
Body Protection: A fully buttoned laboratory coat must be worn at all times. For larger scale work or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors[7][8]. If work outside of a fume hood is unavoidable, a risk assessment must be conducted, and appropriate respiratory protection, such as an N-95 or higher-rated respirator, should be used[9].
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task scale and risk.
Operational Plan: From Receipt to Reaction
A structured operational plan ensures that safety is integrated into every step of the handling process.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10].
-
The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed[11].
Handling and Use
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Designate a specific area within a chemical fume hood for all manipulations[7].
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Section 2.
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid material within a chemical fume hood to prevent inhalation of dust.
-
Use spark-proof tools and equipment[4].
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Reaction Setup:
-
Ensure all glassware is free from defects.
-
Set up the reaction apparatus in the chemical fume hood, ensuring secure clamping.
-
-
Post-Handling:
-
After handling, decontaminate the work area with an appropriate solvent and then soap and water.
-
Carefully remove PPE, avoiding contact with the outer surfaces of gloves.
-
Wash hands thoroughly with soap and water[1].
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance.
Waste Segregation
-
Halogenated Organic Waste: this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container[12][13]. Do not mix with non-halogenated waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag or container.
Disposal Procedure
-
Container Labeling: Ensure the halogenated waste container is clearly labeled with "Halogenated Organic Waste" and a list of its contents.
-
Collection: Keep waste containers closed except when adding waste[2].
-
Institutional Protocols: Follow your institution's specific guidelines for the final disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.
-
Never pour chemical waste down the drain [12].
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, contributing to a secure and productive laboratory environment.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model.
- Sigma-Aldrich. (n.d.). Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- ResearchGate. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model | Request PDF.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Chem-Supply. (2011). MSDS of 2-(Trifluoromethyl)quinoline.
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- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- ChemicalBook. (2023). ETHYL 4-CHLORO-6-(TRIFLUOROMETHYL)-3-QUINOLINECARBOXYLATE - Safety Data Sheet.
- PubChem. (n.d.). Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
- Washington State University. (n.d.). Halogenated Solvents.
- PubChem. (n.d.). 2-(Trifluoromethyl)quinoline.
- Sigma-Aldrich. (n.d.). ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate.
- Vanderbilt University. (n.d.). Halogenated Solvents.
- Chemistry LibreTexts. (2020). Safety.
- TCI EUROPE N.V. (n.d.). Quinoline.
- ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
